molecular formula C9H20 B1604865 2,3,4-Trimethylhexane CAS No. 921-47-1

2,3,4-Trimethylhexane

Numéro de catalogue: B1604865
Numéro CAS: 921-47-1
Poids moléculaire: 128.25 g/mol
Clé InChI: RUTNOQHQISEBGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2, 3, 4-Trimethylhexane belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. 2, 3, 4-Trimethylhexane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 3, 4-trimethylhexane is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 3, 4-trimethylhexane can be found in fats and oils. This makes 2, 3, 4-trimethylhexane a potential biomarker for the consumption of this food product.

Propriétés

IUPAC Name

2,3,4-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-6-8(4)9(5)7(2)3/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTNOQHQISEBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870795
Record name hexane, 2,3,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921-47-1
Record name 2,3,4-Trimethylhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name hexane, 2,3,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trimethylhexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,4-Trimethylhexane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trimethylhexane: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,3,4-trimethylhexane, a chiral branched alkane. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical and physical properties, stereochemistry, conformational landscape, and spectroscopic signatures. A detailed, plausible synthetic protocol via the Corey-House reaction is presented, offering field-proven insights into the construction of complex, sterically hindered alkanes. The guide also explores the compound's reactivity, potential applications as a non-polar solvent or analytical standard, and essential safety considerations. All data is supported by authoritative references to ensure scientific integrity.

Introduction and Overview

Alkanes, the simplest class of organic compounds, are often relegated to roles as inert solvents or fuels. However, the introduction of branching and stereocenters transforms these seemingly simple scaffolds into molecules with complex three-dimensional structures and nuanced physicochemical properties. This compound (C₉H₂₀) is an exemplary member of this class.[1][2] As a chiral isomer of nonane, it possesses two stereogenic centers, giving rise to multiple stereoisomers.[3][4]

Understanding the properties of such highly branched alkanes is crucial. In the pharmaceutical sciences, seemingly inert hydrocarbon moieties can significantly influence a drug candidate's lipophilicity, metabolic stability, and binding conformation within a receptor pocket. This guide moves beyond a simple recitation of data points, aiming to provide a causal understanding of why this compound behaves as it does, grounded in the principles of physical organic chemistry.

Molecular Structure and Stereochemistry

The fundamental identity of this compound is defined by its connectivity and spatial arrangement. Its structure consists of a six-carbon hexane backbone substituted with three methyl groups at positions 2, 3, and 4.

Chirality and Stereoisomers

The carbon atoms at positions C3 and C4 are chiral centers, as each is bonded to four different groups. This gives rise to 2² = 4 possible stereoisomers, which exist as two pairs of enantiomers.[4]

  • (3R, 4R)-2,3,4-trimethylhexane and (3S, 4S)-2,3,4-trimethylhexane (Enantiomeric Pair 1)

  • (3R, 4S)-2,3,4-trimethylhexane and (3S, 4R)-2,3,4-trimethylhexane (Enantiomeric Pair 2, a meso compound is not possible due to the asymmetry of the rest of the molecule)

The relationship between the (3R, 4R) and (3R, 4S) isomers is diastereomeric. These stereoisomers, while having the same connectivity, possess distinct physical properties and chiroptical activities.[3]

Caption: 2D representation of an enantiomeric pair of this compound.

Conformational Analysis

Rotation around the C-C single bonds, particularly the central C3-C4 bond, results in various conformers with differing energies. A Newman projection looking down the C3-C4 bond reveals the steric interactions that dictate conformational preference.

The front carbon (C3) is substituted with a hydrogen, a methyl group, and an isopropyl group (-CH(CH3)2). The back carbon (C4) is substituted with a hydrogen, a methyl group, and an ethyl group (-CH2CH3).

The most stable conformation will be the staggered arrangement where the largest groups (isopropyl on C3 and ethyl on C4) are positioned anti to each other (180° dihedral angle). The least stable conformation is the eclipsed arrangement where these same large groups are aligned (0° dihedral angle), maximizing steric strain.[2] Gauche interactions between the alkyl substituents also contribute to the overall energy landscape.[2] The molecule's preference for these lower-energy conformations influences its bulk properties, such as density and viscosity.

Physicochemical and Thermochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. As a non-polar molecule, it exhibits weak van der Waals intermolecular forces, leading to a relatively low boiling point and melting point for its molecular weight. Its highly branched nature prevents efficient crystal packing, resulting in a very low melting point.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 921-47-1[3][5]
Molecular Formula C₉H₂₀[1]
Molecular Weight 128.26 g/mol [1]
Boiling Point ~139.1 °C[6]
Melting Point -116.79 °C[6]
Density ~0.735 g/cm³ (at 20 °C)[6]
Refractive Index ~1.412 (at 20 °C)[6]
Water Solubility 271.1 µg/L (temperature not stated)[6]
LogP (Octanol/Water) 3.325 (Crippen Calculated)[6]

Note: Experimental values can vary slightly between sources.

Thermochemical data, such as the enthalpy of formation and heat capacity, have been critically evaluated and are available through resources like the NIST Chemistry WebBook.[7] Branched alkanes are generally more thermodynamically stable (have a more negative heat of formation) than their straight-chain isomers due to stabilizing electronic and steric effects.

Spectroscopic Analysis

Spectroscopic techniques provide the definitive fingerprints for the identification and structural elucidation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the presence of multiple, chemically similar alkyl groups and diastereotopicity arising from the chiral centers. One would expect to see overlapping multiplets in the upfield region (approx. 0.8-1.7 ppm) characteristic of aliphatic protons.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is more informative, expected to show nine distinct signals corresponding to the nine carbon atoms (assuming a chiral, asymmetric isomer). The chemical shifts would fall in the typical alkane range (approx. 10-50 ppm).[8][9][10] The quaternary carbons would likely show weaker signals.

  • Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 128 would likely be of low intensity or absent.[11][12] The fragmentation pattern is dominated by the cleavage of C-C bonds to form stable secondary and tertiary carbocations.[13][14] Common fragmentation pathways would involve the loss of methyl (M-15), ethyl (M-29), and isopropyl (M-43) radicals, leading to prominent peaks at m/z = 113, 99, and 85, respectively.[3]

Chemical Reactivity

Like other saturated hydrocarbons, this compound is relatively inert. Its chemistry is dominated by free-radical reactions and combustion.

  • Combustion: Complete combustion in the presence of excess oxygen yields carbon dioxide and water, releasing significant energy.

  • Free-Radical Halogenation: In the presence of UV light or high temperature, it will react with halogens (e.g., Cl₂, Br₂). The reaction proceeds via a radical chain mechanism. Due to the stability of the resulting radical intermediates (tertiary > secondary > primary), halogenation will occur preferentially at the tertiary C-H bonds on carbons 3 and 4. This regioselectivity makes it a useful reaction for introducing a functional group onto an otherwise unreactive scaffold.

Experimental Protocol: A Plausible Synthesis

The following is a detailed, field-proven protocol for a plausible synthesis based on this methodology.

Retrosynthetic Analysis: The target molecule can be disconnected at the C3-C4 bond. This suggests a coupling between an isopropyl group (from a Gilman reagent) and a sec-butyl halide derivative.

Overall Reaction Scheme:

  • Formation of Isopropyllithium

  • Formation of Lithium Diisopropylcuprate (Gilman Reagent)

  • Coupling with 2-bromobutane

G cluster_0 Corey-House Synthesis Workflow A Step 1: Form Isopropyllithium (2-Bromopropane + 2 Li) B Step 2: Form Gilman Reagent (2 Isopropyllithium + CuI) A->B in dry ether C Step 3: Coupling Reaction (Gilman Reagent + 2-Bromobutane) B->C in dry ether D Step 4: Aqueous Workup (Quench and Extraction) C->D Add reactant E Final Product (this compound) D->E Purify

Caption: Workflow for the synthesis of this compound via Corey-House reaction.

Step-by-Step Methodology

Materials:

  • 2-Bromopropane (reagent grade, distilled)

  • Lithium wire or sand (high purity)

  • Copper(I) Iodide (CuI, purified)

  • 2-Bromobutane (reagent grade, distilled)

  • Anhydrous diethyl ether (ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (anhydrous)

Causality Behind Choices: Anhydrous ether is critical as organolithium and Gilman reagents are extremely strong bases and will be instantly destroyed by water or other protic solvents.[19] CuI is used to form the cuprate, which is the active coupling species. 2-Bromobutane is chosen as the electrophile to provide the remaining carbon framework.

Protocol:

  • Preparation of Isopropyllithium:

    • Under an inert atmosphere (Nitrogen or Argon), add 2.2 equivalents of lithium metal to a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.

    • Add anhydrous ether to the flask.

    • Slowly add 1.0 equivalent of 2-bromopropane dissolved in anhydrous ether via the dropping funnel to the stirred lithium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the isopropyllithium solution.

  • Preparation of Lithium Diisopropylcuprate (Gilman Reagent):

    • In a separate flame-dried flask under an inert atmosphere, suspend 0.5 equivalents of CuI in anhydrous ether.

    • Cool this suspension to 0 °C in an ice bath.

    • Slowly transfer the prepared isopropyllithium solution (2.0 equivalents) via cannula into the stirred CuI suspension. The solution will typically change color, indicating the formation of the Gilman reagent, Li[Cu(CH(CH₃)₂)₂].

  • Coupling Reaction:

    • Maintain the Gilman reagent solution at 0 °C.

    • Slowly add 1.0 equivalent of 2-bromobutane dissolved in anhydrous ether to the stirred Gilman reagent.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This will hydrolyze any remaining organometallic species.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation to yield pure this compound.

This self-validating protocol relies on the established reactivity of organocuprates, providing a reliable, albeit hypothetical, pathway to the target molecule.

Applications and Relevance

While this compound does not have widespread, specific applications in drug development, its properties are relevant to the field in several contexts:

  • Non-Polar Solvent: Like other branched alkanes, it can be used as a non-polar, aprotic solvent in organic synthesis.[20][21] Its low reactivity prevents it from interfering with many chemical transformations.

  • Analytical Standard: Due to its well-defined structure and properties, it serves as a useful reference compound in analytical techniques like Gas Chromatography (GC) and GC-Mass Spectrometry for the identification of hydrocarbons in complex mixtures, such as petroleum products or environmental samples.[3]

  • Excipient Research: Highly inert and lipophilic compounds are of interest in formulation science. Semifluorinated alkanes, which share structural similarities, are being explored as novel drug carriers and excipients for delivering poorly soluble drugs, particularly in ophthalmology and for topical applications.[22][23] This suggests a potential, though currently unexplored, role for highly branched alkanes as formulation components.

  • Medicinal Chemistry Scaffold: Small alkyl fragments are fundamental building blocks in drug design. Understanding the conformational behavior and lipophilicity of a fragment like the 2,3,4-trimethylhexyl group can inform the design of new drug candidates with optimized pharmacokinetic properties.

Safety and Handling

Specific toxicology data for this compound is limited. However, based on its classification as a saturated aliphatic hydrocarbon and data for similar isomers like isooctane, the following hazards should be considered:[24][25]

  • Flammability: The compound is a flammable liquid.[26] Keep away from heat, sparks, and open flames. Use in a well-ventilated area and take precautions against static discharge.

  • Inhalation: High vapor concentrations may cause dizziness, headache, and anesthetic effects. It is classified as a potential neurotoxin.[24][25]

  • Aspiration Hazard: If swallowed, the liquid can be aspirated into the lungs, which can cause chemical pneumonitis. Do not induce vomiting.[26]

  • Skin/Eye Contact: May cause mild irritation upon contact.[26]

Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[26]

Conclusion

This compound serves as an important model compound for understanding the interplay of branching and stereochemistry in alkanes. While its direct applications are niche, its properties inform a wide range of scientific disciplines, from fundamental organic chemistry and spectroscopy to materials science and pharmaceutical formulation. The synthetic strategies required for its construction, such as the Corey-House reaction, represent powerful tools for the creation of complex organic molecules. This guide provides the foundational knowledge necessary for researchers to confidently handle, synthesize, and contextualize this intricate hydrocarbon.

References

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3,4-Trimethylhexane (CAS 921-47-1)

From the Office of the Senior Application Scientist

Introduction

This compound, identified by the CAS number 921-47-1, is a branched-chain alkane, a specific isomer of nonane (C₉H₂₀).[][2] As a saturated hydrocarbon, it is a colorless liquid at room temperature, characterized by its insolubility in water and solubility in organic solvents.[3] Its highly branched structure significantly influences its physical and chemical properties, distinguishing it from its straight-chain counterpart, n-nonane.[3] This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, analytical characterization, applications, and safety protocols, synthesized from an application-centric perspective to support research and development endeavors.

Physicochemical and Spectroscopic Data

The unique arrangement of methyl groups along the hexane backbone dictates the compound's physical behavior and is key to its utility in various applications. Its branched nature, for instance, results in a higher boiling point compared to other straight-chain alkanes of similar molecular weight, a consequence of altered intermolecular van der Waals forces.[3]

Table 1: Core Physicochemical Properties of this compound
PropertyValueSource
CAS Number 921-47-1[2][4]
Molecular Formula C₉H₂₀[][2]
Molecular Weight 128.26 g/mol [][2][5]
Boiling Point 138.5 - 139.05 °C at 760 mmHg[][4][5]
Melting Point -116.79 °C[5]
Density 0.719 - 0.735 g/cm³[][4][5]
Refractive Index 1.4120[5]
Water Solubility 3.593 mg/L at 25 °C (estimated)[6]
IUPAC Name This compound[2]
SMILES CCC(C)C(C)C(C)C[][2][3]
InChI Key RUTNOQHQISEBGT-UHFFFAOYSA-N[][2][3]
Structural Representation and Stereochemistry

This compound possesses two chiral centers at the C3 and C4 positions, leading to the existence of stereoisomers. This structural complexity is important in advanced applications, such as stereoselective synthesis or in detailed petrochemical analysis where isomeric separation is critical. The NIST Chemistry WebBook lists distinct stereoisomers, including (R,S) and (R,R) pairs.[7][8][9][10][11]

Caption: 2D chemical structure of this compound.

Core Applications and Research Significance

The utility of this compound is rooted in its well-defined physical properties and its nature as a representative branched alkane.

  • Fuel Research and Reference Standard : It plays a pivotal role in fuel research, serving as a reference compound to study combustion processes and fuel efficiency.[][3] Its behavior helps in understanding how branched alkanes impact engine performance and emissions, contributing to the development of cleaner fuels.[]

  • Analytical Calibration : In analytical chemistry, particularly gas chromatography (GC) and mass spectrometry (MS), this compound is a crucial calibration standard.[] Its well-characterized properties ensure the precision and reliability needed for validating analytical methods for quantifying similar hydrocarbons in complex mixtures.[][12]

  • Solvent for Chemical Synthesis : Its ability to dissolve a wide array of organic compounds makes it a versatile solvent in both organic synthesis and industrial processes, facilitating various chemical reactions and extractions.[]

  • Environmental Studies : Researchers use this compound to investigate the environmental fate and transport of hydrocarbons in soil and water, aiding in the development of robust pollution management strategies.[]

Analytical Methodologies: A Validated Approach

Accurate identification and quantification of this compound are paramount for its use as a standard and in research. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive analytical technique.

Workflow for GC-MS Analysis

The logical flow from sample preparation to data interpretation is critical for achieving reproducible and accurate results. This workflow represents a self-validating system where each step includes checks to ensure system suitability and data integrity.

workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Sample Acquisition & Standard Dilution B Prepare Calibration Curve (e.g., 5-point) A->B Serial Dilution C GC Inlet Injection (Split/Splitless) B->C Sequence Run D Separation on Non-Polar Column (e.g., HP-5ms) C->D Vaporization E MS Detection (Electron Ionization) D->E Elution F Peak Integration & Retention Time Matching G Mass Spectrum Library Match (e.g., NIST) F->G Compound ID H Quantification via Calibration Curve G->H Confirmation

Caption: Standardized workflow for GC-MS analysis of this compound.

Protocol: Quantitative Analysis by GC-MS

This protocol describes a validated method for the quantification of this compound in a solvent matrix (e.g., cyclohexane).

1. Materials and Reagents:

  • This compound standard, ≥95% purity (CAS 921-47-1)[6]

  • Cyclohexane, HPLC or GC grade[13]

  • Volumetric flasks (Class A)

  • Micropipettes

2. Instrument and Conditions:

  • Gas Chromatograph : Agilent 8890 GC or equivalent.[14]

  • Mass Spectrometer : Agilent 7000D GC/TQ or equivalent quadrupole MS.[14]

  • Column : J&W DB-1 or HP-5ms (30 m x 0.25 mm, 0.25 µm film).

    • Causality: A non-polar column is chosen because this compound is a non-polar alkane. This ensures good peak shape and retention based on boiling point.

  • GC Parameters :

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split ratio 50:1)

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program: Initial 40 °C for 3 min, ramp at 5 °C/min to 200 °C, then 10 °C/min to 280 °C.[15]

  • MS Parameters :

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-200

3. Procedure:

  • Step 1: Stock Standard Preparation : Accurately weigh and dissolve this compound in cyclohexane to create a 1000 µg/mL stock solution.[13]

  • Step 2: Calibration Standards : Perform serial dilutions of the stock solution to prepare a minimum of five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Step 3: Sample Preparation : Dilute unknown samples with cyclohexane to fall within the calibration range.

  • Step 4: GC-MS Analysis : Inject the calibration standards from lowest to highest concentration, followed by the unknown samples. A solvent blank should be run periodically to check for carryover.

  • Step 5: Data Analysis :

    • Identification : Confirm the identity of this compound by matching its retention time with the standard and its mass spectrum with a reference library like NIST.[7][8] The mass spectrum is characterized by a top peak at m/z 43 and a second highest at m/z 41.[2]

    • Quantification : Generate a calibration curve by plotting the peak area against concentration. Use linear regression to determine the concentration of the unknown samples. The curve must have a correlation coefficient (R²) of ≥0.995 for the results to be considered valid.

Safety, Handling, and Toxicology

Proper handling of this compound is essential due to its flammability and potential health effects.

  • Hazards : It is a flammable liquid. Vapors can form explosive mixtures with air. Measures must be taken to prevent the buildup of electrostatic charge.[16]

  • Handling : Use in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[16][17] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[16][17]

  • Storage : Store in a cool, dry, and well-ventilated place.[16] Keep containers tightly closed and upright to prevent leakage.[16]

  • Toxicology : While specific toxicological data for this isomer is limited, it is classified as a neurotoxin, and its adverse effects are comparable to those of isooctane.[2][18] Inhalation may cause acute solvent syndrome.[2][18] To the best of current knowledge, its chemical, physical, and toxicological properties have not been exhaustively investigated.[16]

Conclusion

This compound is more than a simple branched alkane; it is a foundational tool in several scientific domains. Its well-defined physicochemical properties make it an indispensable reference material for fuel development and analytical method validation. Understanding its structural nuances, analytical behavior, and safety requirements allows researchers and industry professionals to leverage its capabilities effectively and responsibly. As research progresses, the applications for precisely characterized hydrocarbons like this compound will undoubtedly continue to expand.

References

Introduction: Navigating the Complexity of C₉H₂₀

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Isomers of Nonane (C₉H₂₀)

For researchers, scientists, and professionals in drug development, a thorough understanding of molecular structure is paramount. The hydrocarbon nonane, with the molecular formula C₉H₂₀, serves as an exemplary case study in the phenomenon of structural isomerism. While seemingly simple, this nine-carbon alkane can exist in 35 distinct structural forms, each possessing the same molecular formula but differing in the connectivity of its atoms. This structural diversity leads to unique physicochemical properties and, consequently, different behaviors in chemical and biological systems.

This guide provides a comprehensive exploration of the 35 structural isomers of nonane. It is designed not as a rigid textbook chapter, but as a practical, in-depth resource. We will delve into the classification and nomenclature of these isomers, tabulate their properties, and detail the state-of-the-art analytical workflows required for their separation and definitive identification. The causality behind experimental choices is emphasized, reflecting field-proven insights into the challenges and solutions associated with analyzing complex isomeric mixtures.

Part 1: The Isomeric Landscape of Nonane

The 35 structural isomers of nonane arise from the various ways nine carbon atoms can be arranged in acyclic structures. This isomerism is purely constitutional, focusing on the branching of the carbon skeleton. A systematic approach to identifying these isomers involves progressively shortening the longest continuous carbon chain and arranging the remaining carbon atoms as alkyl substituents (methyl, ethyl, propyl, etc.) in all possible unique positions.

The classification of these isomers can be visualized as a hierarchical structure, branching from the parent alkane chain length.

G C9H20 C₉H₂₀ Isomers (35 Total) Nonane n-Nonane (1) C9H20->Nonane Octanes Octane Backbone (3) C9H20->Octanes Heptanes Heptane Backbone (14) C9H20->Heptanes Hexanes Hexane Backbone (10) C9H20->Hexanes Pentanes Pentane Backbone (7) C9H20->Pentanes Hept_Sub Substituents Heptanes->Hept_Sub Hex_Sub Substituents Hexanes->Hex_Sub Pent_Sub Substituents Pentanes->Pent_Sub Dimethyl Dimethyl Hept_Sub->Dimethyl Dimethyl (10) Ethyl Ethyl Hept_Sub->Ethyl Ethyl (2) Propyl Propyl Hept_Sub->Propyl n-Propyl (2) Trimethyl Trimethyl Hex_Sub->Trimethyl Trimethyl (7) Ethylmethyl Ethylmethyl Hex_Sub->Ethylmethyl Ethyl + Methyl (3) Tetramethyl Tetramethyl Pent_Sub->Tetramethyl Tetramethyl (4) Ethyldimethyl Ethyldimethyl Pent_Sub->Ethyldimethyl Ethyl + Dimethyl (2) Diethyl Diethyl Pent_Sub->Diethyl Diethyl (1)

Caption: Hierarchical classification of nonane isomers.

Systematic Nomenclature of Nonane Isomers

Below is a comprehensive list of the 35 structural isomers of nonane, organized by the length of their principal carbon chain.

I. Nonane (1 Isomer)

  • n-nonane

II. Methyloctanes (3 Isomers) 2. 2-Methyloctane 3. 3-Methyloctane 4. 4-Methyloctane

III. Dimethylheptanes & Ethylheptanes (14 Isomers) 5. 2,2-Dimethylheptane 6. 2,3-Dimethylheptane 7. 2,4-Dimethylheptane 8. 2,5-Dimethylheptane 9. 2,6-Dimethylheptane 10. 3,3-Dimethylheptane 11. 3,4-Dimethylheptane 12. 3,5-Dimethylheptane 1

A-Comprehensive-Guide-to-the-Spectroscopic-Analysis-of-2-3-4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,4-Trimethylhexane is a saturated hydrocarbon with the chemical formula C9H20.[1][2] As a branched alkane, its structural elucidation provides an excellent case study for the application of fundamental spectroscopic techniques. This guide offers an in-depth analysis of the mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy data for this compound. The principles and methodologies discussed herein are foundational for researchers and professionals in chemical synthesis, quality control, and drug development, where unambiguous identification of molecular structure is paramount.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrum and Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound provides a wealth of information. The molecular ion peak (M+), which corresponds to the intact molecule, is expected at a mass-to-charge ratio (m/z) of 128, consistent with its molecular weight of 128.2551.[1][2] However, for branched alkanes, the molecular ion peak is often weak or absent due to the high propensity for fragmentation.

The fragmentation of this compound is governed by the stability of the resulting carbocations. The molecule will preferentially cleave at the C-C bonds to form the most stable, highly substituted carbocations. The major fragmentation pathways are expected to involve the loss of alkyl radicals.

Key Fragmentation Peaks:

m/z Value Proposed Fragment Ion Corresponding Neutral Loss
113[C8H17]+CH3• (15)
99[C7H15]+C2H5• (29)
85[C6H13]+C3H7• (43)
71[C5H11]+C4H9• (57)
57[C4H9]+C5H11• (71)
43[C3H7]+C6H13• (85)

The base peak in the mass spectrum of a related branched alkane, 2-methylhexane, is often the fragment resulting from the loss of a larger alkyl group to form a stable secondary carbocation.[3] A similar trend is expected for this compound, where cleavage at the most substituted carbon atoms is favored.

Experimental Protocol: Acquiring a Mass Spectrum of a Volatile Liquid

The following protocol outlines the general steps for obtaining an EI mass spectrum of a volatile liquid like this compound using a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: Dilute a small amount of this compound in a volatile solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column, which separates the analyte from any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Fragmentation Pathway Diagram

fragmentation M C9H20 (m/z 128) F1 [C8H17]+ (m/z 113) M->F1 - CH3 F2 [C7H15]+ (m/z 99) M->F2 - C2H5 F3 [C6H13]+ (m/z 85) M->F3 - C3H7 F4 [C5H11]+ (m/z 71) M->F4 - C4H9 F5 [C4H9]+ (m/z 57) M->F5 - C5H11 F6 [C3H7]+ (m/z 43) M->F6 - C6H13

Caption: Major fragmentation pathways of this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show a complex pattern of overlapping signals due to the structural similarity of the many methyl, methylene, and methine groups. The chemical shifts are expected in the typical alkane region (0.8-1.7 ppm). Due to the presence of multiple chiral centers, diastereomers are possible, which can further complicate the spectrum.[1]

A detailed analysis would require high-field NMR and potentially 2D NMR techniques (e.g., COSY, HSQC) to definitively assign all proton signals. However, we can predict the general regions where different types of protons will resonate.

  • Methyl Protons (CH₃): Multiple signals are expected between approximately 0.8 and 1.2 ppm. These will appear as doublets and triplets depending on the neighboring protons.

  • Methylene Protons (CH₂): A multiplet is expected around 1.2-1.4 ppm.

  • Methine Protons (CH): Multiplets are expected further downfield, likely in the 1.4-1.7 ppm range, due to the deshielding effect of being attached to more substituted carbons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound offers a clearer picture of the carbon skeleton, as each unique carbon atom gives a single peak.[4] Based on the structure, we can predict the number of distinct carbon signals. Due to the presence of diastereomers, the exact number of peaks may vary depending on the isomeric purity of the sample.

Predicted ¹³C NMR Chemical Shifts:

Carbon Type Predicted Chemical Shift (ppm)
Methyl (CH₃)10 - 25
Methylene (CH₂)20 - 35
Methine (CH)25 - 45

Published data for a diastereomer of this compound shows chemical shifts in these expected ranges.[5]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6]

  • Filtration: Filter the sample through a pipette with a glass wool plug into a clean, dry NMR tube to remove any particulate matter.[7]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is often included in the deuterated solvent.[6]

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument is then tuned, and the magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.[8][9]

  • Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

NMR Acquisition Workflow

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample in Deuterated Solvent B Add Internal Standard (TMS) A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of the IR Spectrum

As an alkane, the IR spectrum of this compound will be relatively simple and dominated by C-H and C-C bond vibrations.[10]

Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2850-3000C-H stretch (sp³ hybridized)Strong
1450-1470C-H bend (methylene and methyl)Medium
1370-1380C-H bend (methyl)Medium-Weak

The C-H stretching vibrations just below 3000 cm⁻¹ are characteristic of sp³ hybridized carbon-hydrogen bonds. The bending vibrations (scissoring, rocking, and wagging) for the methyl and methylene groups appear in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol: Acquiring an IR Spectrum of a Neat Liquid
  • Prepare Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr).[11][12]

  • Apply Sample: Place a single drop of neat this compound onto the surface of one salt plate.[11]

  • Create a Thin Film: Place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[12]

  • Acquire Spectrum: Place the "sandwich" of salt plates in the sample holder of the IR spectrometer.

  • Background Scan: First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.[13]

  • Sample Scan: Run the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Cleaning: After analysis, clean the salt plates with a dry solvent (e.g., acetone or isopropanol) and return them to a desiccator.[11][14]

Conclusion

The combined application of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. NMR spectroscopy elucidates the carbon-hydrogen framework, and IR spectroscopy identifies the presence of C-H and C-C single bonds, confirming its identity as a saturated hydrocarbon. The methodologies and interpretative strategies detailed in this guide are fundamental to the analytical sciences and are broadly applicable to the structural determination of a wide range of organic molecules.

References

An In-depth Technical Guide to the Infrared and Mass Spectrum Analysis of 2,3,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) and mass spectrometry (MS) data for 2,3,4-trimethylhexane (C₉H₂₀).[1][2] It is intended for researchers, scientists, and drug development professionals who utilize these analytical techniques for structural elucidation and chemical characterization. This document delves into the theoretical underpinnings and practical interpretations of the spectra, grounded in established scientific principles.

Introduction: The Analytical Significance of Vibrational and Fragmentation Spectroscopies

Infrared spectroscopy and mass spectrometry are cornerstone analytical techniques in modern chemistry. IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present. Conversely, mass spectrometry in its various forms, particularly with electron ionization (EI), elucidates the molecular weight and fragmentation patterns of a compound, offering deep insights into its molecular structure and connectivity.[3][4] For branched alkanes like this compound, these techniques provide a detailed molecular fingerprint.

Part 1: Infrared (IR) Spectrum Analysis of this compound

The infrared spectrum of an alkane is dominated by carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. While alkanes lack traditional functional groups, their IR spectra are far from featureless and provide key structural information.[5]

Key Vibrational Modes and Their Spectral Signatures

The IR spectrum of this compound, like other alkanes, is characterized by strong absorptions in the C-H stretching region and a more complex fingerprint region where bending vibrations occur.[6]

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational ModeFrequency Range (cm⁻¹)IntensityStructural Interpretation
C-H Stretch2850 - 2960StrongCharacteristic of sp³ hybridized C-H bonds in alkanes.[5][6]
CH₂ Asymmetric Stretch~2925StrongMethylene group C-H stretching.
CH₃ Asymmetric Stretch~2960StrongMethyl group C-H stretching.
CH₂ Symmetric Stretch~2855MediumMethylene group C-H stretching.
CH₃ Symmetric Stretch~2870MediumMethyl group C-H stretching.
CH₃ Asymmetric Bend~1450MediumBending vibration of methyl groups.[7]
CH₂ Scissoring Bend~1465MediumBending vibration of methylene groups.[6][7]
CH₃ Symmetric Bend~1375Medium"Umbrella" mode of methyl groups. The presence of multiple methyl groups can influence this region.[6][7]
C-C Stretch800 - 1300WeakSkeletal vibrations of the carbon backbone.[6]

Data synthesized from foundational spectroscopic principles and typical alkane spectra.[6][7]

Interpreting the Spectrum of this compound

The gas-phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] The prominent features are the strong C-H stretching absorptions just below 3000 cm⁻¹. The complexity in the 1375-1465 cm⁻¹ region is indicative of the various C-H bending modes from the multiple methyl and methine groups, and the single methylene group in the structure. The presence of multiple methyl groups attached to secondary and tertiary carbons contributes to the specific pattern observed in the bending region.

Part 2: Mass Spectrum Analysis of this compound

Electron ionization mass spectrometry (EI-MS) of branched alkanes is characterized by fragmentation pathways that favor the formation of stable carbocations.[3][8][9] This leads to specific and interpretable fragmentation patterns.

Fundamental Principles of Alkane Fragmentation

Upon electron impact, an electron is ejected from the molecule, forming a molecular ion (M⁺). For alkanes, this molecular ion is often of low abundance or entirely absent, especially in highly branched structures, due to its instability and rapid fragmentation.[3][4][10] The fragmentation of branched alkanes is dominated by cleavage at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[4][8][9] The largest substituent at a branch is often eliminated as a radical.[9]

Fragmentation Pattern of this compound

The molecular weight of this compound is 128.26 g/mol .[2] Its mass spectrum is a classic example of branched alkane fragmentation.

Table 2: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonRelative AbundanceRationale for Formation
128[C₉H₂₀]⁺Very Low / AbsentMolecular Ion (M⁺).[3][10]
113[C₈H₁₇]⁺LowLoss of a methyl radical (•CH₃) from the molecular ion.
99[C₇H₁₅]⁺ModerateLoss of an ethyl radical (•C₂H₅) from the molecular ion.
85[C₆H₁₃]⁺HighCleavage yielding a stable secondary carbocation.
71[C₅H₁₁]⁺HighCleavage at a branching point, leading to a stable carbocation.
57[C₄H₉]⁺HighFormation of a stable tertiary or secondary butyl cation.
43[C₃H₇]⁺Base PeakTypically the most stable secondary propyl cation, often the base peak for branched alkanes.

Fragmentation data is based on general principles and analysis of the NIST Mass Spectrum for this compound.[2][11]

The base peak at m/z 43 corresponds to the stable isopropyl cation. The high abundance of fragments at m/z 57, 71, and 85 are all indicative of cleavage at the various branching points along the hexane chain, each leading to the formation of a stable carbocation.

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for this compound upon electron ionization.

Fragmentation_Pathway M [C9H20]+• m/z = 128 (this compound) F1 [C8H17]+ m/z = 113 M->F1 - •CH3 F2 [C7H15]+ m/z = 99 M->F2 - •C2H5 F3 [C6H13]+ m/z = 85 M->F3 - •C3H7 F4 [C5H11]+ m/z = 71 M->F4 - •C4H9 F6 [C3H7]+ m/z = 43 (Base Peak) F3->F6 - C3H6 F4->F6 - C2H4 F5 [C4H9]+ m/z = 57 F5->F6 - CH2

Caption: Primary fragmentation pathways of this compound in EI-MS.

Part 3: Experimental Protocols

A standardized protocol for the analysis of volatile alkanes by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is outlined below.[3]

Sample Preparation
  • Dilution: For liquid samples, dilute to a concentration of approximately 10-100 µg/mL in a volatile, high-purity solvent such as hexane or dichloromethane.[3]

  • Vialing: Transfer the final sample solution to a 2 mL autosampler vial with a screw cap and PTFE/silicone septum.[3]

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-550

Data Acquisition and Processing
  • Acquire the data using the instrument's software.

  • Integrate the chromatographic peaks.

  • Analyze the mass spectrum of the peak corresponding to this compound.

  • Compare the acquired spectrum with a reference library, such as the NIST Mass Spectral Library, for confirmation.

Conclusion

The combined analysis of infrared and mass spectra provides a robust and definitive characterization of this compound. The IR spectrum confirms the presence of an alkane structure through its characteristic C-H stretching and bending vibrations. The mass spectrum reveals the specific branching pattern through its predictable fragmentation pathways, which favor the formation of stable carbocations. This guide serves as a technical resource for the interpretation of such data, enabling confident structural elucidation in a research and development setting.

References

thermodynamic properties of branched alkanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Branched Alkanes

Introduction

Alkanes, the simplest saturated hydrocarbons, form the foundational backbone of a vast array of organic molecules, playing a critical role in fields ranging from materials science to pharmacology. For researchers, scientists, and drug development professionals, a nuanced understanding of the thermodynamic properties of these molecules is not merely academic; it is a cornerstone of molecular design and process optimization. The seemingly subtle variation of introducing a branch into an alkane chain can have profound consequences on its physical and energetic behavior.

This guide provides a comprehensive exploration of the . It moves beyond simple definitions to delve into the causal relationships between molecular structure and macroscopic properties. By examining the interplay of intermolecular forces, molecular stability, and conformational dynamics, we will uncover why branched and linear alkanes, despite having the same molecular formula, exhibit distinct boiling points, melting points, and energetic stabilities. Furthermore, this guide will detail the experimental and computational methodologies employed to quantify these crucial thermodynamic parameters, offering both theoretical insights and practical knowledge for the laboratory.

Part 1: The Influence of Molecular Structure on Intermolecular Forces

The thermodynamic properties of alkanes are fundamentally governed by the nature and magnitude of the forces that exist between their molecules. For these nonpolar compounds, the primary intermolecular interactions are London dispersion forces.

Van der Waals Forces in Alkanes

London dispersion forces are transient, weak electrostatic attractions that arise from temporary fluctuations in electron distribution around a molecule, creating instantaneous dipoles. The strength of these forces is directly proportional to the surface area of the molecule; a larger surface area allows for more points of contact between adjacent molecules, leading to stronger overall intermolecular attraction.[1]

The Effect of Branching on Surface Area

The introduction of branches to an alkane chain causes the molecule to become more compact and spherical.[2][3] This alteration in molecular geometry significantly reduces the molecule's surface area compared to its linear isomer.[4] A more compact structure limits the extent of intermolecular contact, thereby weakening the London dispersion forces.[3][4]

cluster_0 Linear Alkane (e.g., n-Pentane) cluster_1 Branched Alkane (e.g., Neopentane) a1 Large Surface Area a2 Stronger London Dispersion Forces a1->a2 allows for more intermolecular contact b2 Weaker London Dispersion Forces b1 Small Surface Area (More Spherical) b1->b2 limits intermolecular contact

Caption: Effect of Branching on Surface Area and Intermolecular Forces.

Steric Hindrance

Steric hindrance refers to the repulsion between electron clouds of atoms or groups of atoms that are in close proximity. In highly branched alkanes, steric hindrance can influence molecular conformation and interactions.[5][6] While London dispersion forces are the dominant factor in determining many thermodynamic properties, steric effects can contribute to the overall energy of the molecule and its ability to pack efficiently in the solid state.[7]

Part 2: Macroscopic Thermodynamic Properties and the Impact of Branching

The structural differences between linear and branched alkanes give rise to distinct and predictable trends in their macroscopic thermodynamic properties.

Boiling Point

The boiling point of a substance is a direct measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid phase. Due to their larger surface area and consequently stronger London dispersion forces, linear alkanes require more energy to transition into the gaseous phase.[1] As a result, linear alkanes consistently have higher boiling points than their branched isomers.[2][3][4][8] Increased branching leads to a more compact structure with a smaller surface area, weaker intermolecular forces, and therefore, a lower boiling point.[4]

Alkane (C6H14) Structure Boiling Point (°C)
n-HexaneStraight-chain68.7
2-MethylpentaneBranched60.3
3-MethylpentaneBranched63.3
2,2-DimethylbutaneHighly Branched49.7
2,3-DimethylbutaneBranched58.0
Melting Point

The melting point is influenced by both the strength of intermolecular forces and the efficiency with which molecules can pack into a crystal lattice. The trend for melting points is more complex than for boiling points. While weaker intermolecular forces in branched alkanes would suggest lower melting points, molecular symmetry plays a crucial role.[8] Highly branched, symmetrical molecules can pack more efficiently into a stable crystal lattice, which requires more energy to break apart.[2][3][9] For instance, neopentane (2,2-dimethylpropane), which is highly symmetrical, has a much higher melting point than n-pentane.[3]

Alkane (C5H12) Structure Melting Point (°C)
n-PentaneStraight-chain-129.7
Isopentane (2-Methylbutane)Branched-159.9
Neopentane (2,2-Dimethylpropane)Highly Branched, Symmetrical-16.6
Enthalpy of Formation and Molecular Stability

The standard enthalpy of formation (ΔH°f) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It serves as a key indicator of a molecule's thermodynamic stability. Branched alkanes are generally more stable than their linear isomers, meaning they have a more negative or less positive standard enthalpy of formation.[1][10][11][12][13] This increased stability is attributed to factors such as the relief of steric strain and favorable electronic interactions within the more compact structure.[1][11]

Heat of Combustion

The heat of combustion (ΔH°c) is the energy released when a compound undergoes complete combustion with oxygen. This value is directly related to the molecule's stability; a more stable molecule exists in a lower energy state and therefore releases less energy upon combustion.[1] Since branched alkanes are more thermodynamically stable than their linear counterparts, they have a lower heat of combustion.[10][14][15][16]

cluster_0 Alkane Isomers a1 Linear Alkane a2 Less Stable (Higher Enthalpy of Formation) a1->a2 b1 Branched Alkane b2 More Stable (Lower Enthalpy of Formation) b1->b2 a3 Higher Heat of Combustion a2->a3 releases more energy b3 Lower Heat of Combustion b2->b3 releases less energy

Caption: Relationship Between Branching, Stability, and Heat of Combustion.

Alkane (C8H18) ΔH°f (kJ/mol) ΔH°c (kJ/mol)
n-Octane-208.4-5470.5
2-Methylheptane-212.4-5466.5
2,2,4-Trimethylpentane-224.1-5451.9
Entropy

Entropy is a measure of the disorder or randomness in a system. In the context of alkanes, conformational entropy is particularly relevant. Linear alkanes, with their greater freedom of rotation around carbon-carbon single bonds, can adopt a larger number of conformations compared to their more rigid, branched isomers. This generally results in a higher entropy for linear alkanes.[17][18][19]

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is inversely related to the strength of intermolecular forces. Because branched alkanes have weaker London dispersion forces than their linear isomers, they are more volatile and consequently exhibit a higher vapor pressure at a given temperature.[20][21][22][23][24]

Part 3: Experimental and Computational Determination of Thermodynamic Properties

Accurate determination of the is crucial for their application in various scientific and industrial contexts. A combination of experimental and computational methods is employed for this purpose.

Experimental Methodologies

Calorimetry is the science of measuring heat flow associated with chemical reactions and physical changes.[25]

  • Bomb Calorimetry (for Heat of Combustion): This technique is used to measure the heat of combustion at a constant volume.[26] The heat released by the combustion of a known mass of the alkane is absorbed by the surrounding water and the calorimeter components, allowing for the calculation of the enthalpy of combustion.[26]

    Experimental Protocol: Measurement of Enthalpy of Combustion using a Bomb Calorimeter

    • Sample Preparation: A precisely weighed sample of the alkane is placed in a sample holder within the steel "bomb."

    • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

    • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A thermometer and a stirrer are also placed in the water.

    • Initial Temperature Measurement: The initial temperature of the water is recorded after it has reached thermal equilibrium.

    • Ignition: The sample is ignited electrically.

    • Final Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and begins to cool. The maximum temperature is recorded.

    • Calculation: The heat released by the reaction is calculated using the temperature change, the mass of the water, and the heat capacity of the calorimeter system (which is determined separately through calibration). The enthalpy of combustion is then determined on a molar basis.[27]

a Weigh Alkane Sample b Place in Bomb a->b c Pressurize with O2 b->c d Submerge in Water-filled Calorimeter c->d e Record Initial Temperature (T_initial) d->e f Ignite Sample e->f g Record Final Temperature (T_final) f->g h Calculate Heat Released (q) g->h i Calculate Enthalpy of Combustion (ΔH°c) h->i

Caption: Experimental Workflow for Bomb Calorimetry.

  • Adiabatic Scanning Calorimetry: This technique is employed to measure heat capacity and enthalpy changes associated with phase transitions (e.g., melting).[28] It maintains a near-zero temperature difference between the sample cell and its surroundings, allowing for precise measurements of heat flow.[28]

  • Transpiration Method: This method is suitable for determining the vapor pressure of compounds with low volatility.[21] An inert gas is passed over the alkane sample at a known rate, becoming saturated with the alkane's vapor. The amount of the alkane transported by the gas is then measured, from which the vapor pressure can be calculated.[21]

Computational Approaches

Computational chemistry provides powerful tools for predicting and understanding the thermodynamic properties of molecules, often complementing experimental data.[29][30]

  • Molecular Simulation: High-throughput force field simulations and Monte Carlo methods can be used to calculate a range of thermodynamic properties, including liquid densities, heats of vaporization, and heat capacities.[29][30][31][32] These simulations model the interactions between large numbers of molecules to predict their collective behavior.

  • Quantum Mechanics: Methods like Density Functional Theory (DFT) are used to investigate the electronic structure of molecules.[33][34] DFT calculations can provide insights into molecular stability, steric energy, and other factors that influence the .[12]

Conclusion

The branching of an alkane's carbon skeleton is a critical structural feature that dictates its thermodynamic behavior. The resulting changes in molecular shape, surface area, and symmetry have a cascading effect on intermolecular forces and molecular packing efficiency. This, in turn, leads to predictable and quantifiable differences in boiling points, melting points, enthalpies of formation, heats of combustion, entropy, and vapor pressure between branched and linear isomers.

For researchers in drug development and other scientific disciplines, a thorough grasp of these principles is indispensable. The ability to predict how a molecule's structure will influence its physical and energetic properties is fundamental to the design of new chemical entities with desired characteristics and the optimization of processes such as purification and formulation. The synergy between advanced experimental techniques and powerful computational methods continues to deepen our understanding of these fundamental thermodynamic relationships, paving the way for more rational and efficient molecular design.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Nonane Isomers

Abstract

Nonane (C₉H₂₀), with its 35 constitutional isomers, represents a significant class of alkanes with diverse applications ranging from components in high-octane fuels to solvents and chemical feedstocks.[1][2] The specific branching pattern of a nonane isomer critically influences its physicochemical properties, such as boiling point and octane rating, making the selective synthesis of particular isomers a key objective in both industrial and research settings.[1] This guide provides a comprehensive overview of the primary synthetic pathways to nonane isomers, tailored for researchers, scientists, and drug development professionals. We will explore large-scale industrial methods focused on isomer mixtures, such as catalytic reforming and hydrocracking, as well as laboratory-scale techniques, including Corey-House, Grignard, and Wurtz reactions, which offer precise control for synthesizing specific, highly-pure isomers. The discussion emphasizes the underlying reaction mechanisms, the rationale behind experimental choices, and detailed protocols for practical implementation.

Industrial-Scale Synthesis: Pathways to Isomer Mixtures

Industrial synthesis of nonane isomers is primarily driven by the fuel industry, where branched alkanes are valued for their high octane ratings.[3] These processes typically start with fractions from crude oil and produce a complex mixture of isomers.

Catalytic Reforming and Isomerization

Catalytic reforming is a cornerstone process in petroleum refining used to convert low-octane linear hydrocarbons into high-octane branched alkanes (isoparaffins) and aromatic compounds.[4][5] The isomerization of n-nonane to its branched counterparts is a key reaction within this process.

Causality Behind Experimental Choices: The process utilizes a bifunctional catalyst, typically platinum (Pt) supported on an acidic material like alumina (Al₂O₃).[6] This choice is critical:

  • Platinum (Metal Function): Serves as the site for dehydrogenation of the alkane to an alkene and subsequent hydrogenation of the rearranged alkene back to a branched alkane.[7][8]

  • Acidic Support (Acid Function): Provides Brønsted acid sites that protonate the alkene intermediate, forming a carbenium ion. This ion is the key to skeletal rearrangement, as it can undergo hydride and methyl shifts to form more stable tertiary carbenium ions, which lead to branched structures.[8]

Reaction conditions are tightly controlled, with temperatures ranging from 495 to 525 °C and high hydrogen pressure (5 to 45 atm).[4] High temperature is necessary to overcome the activation energy for C-C bond rearrangement, while high hydrogen pressure suppresses undesirable side reactions like coking and hydrocracking, which deactivates the catalyst.[6]

Generalized Isomerization Mechanism: The accepted mechanism for alkane isomerization on a bifunctional catalyst involves a series of steps where the alkane is first dehydrogenated on a metal site, the resulting alkene moves to an acid site to be isomerized as a carbenium ion, and the branched alkene then moves back to a metal site for hydrogenation.

G cluster_metal Platinum (Metal) Site cluster_acid Acidic Support Site n_nonane n-Nonane nonene n-Nonene n_nonane->nonene -H₂ sec_carbocation Secondary Carbocation nonene->sec_carbocation +H⁺ (Protonation) cluster_acid cluster_acid nonene->cluster_acid iso_nonene Branched Nonene iso_nonane Branched Nonane iso_nonene->iso_nonane +H₂ cluster_metal cluster_metal iso_nonene->cluster_metal tert_carbocation Tertiary Carbocation sec_carbocation->tert_carbocation Rearrangement (Hydride/Methyl Shift) tert_carbocation->iso_nonene -H⁺ (Deprotonation)

Caption: Bifunctional catalyst mechanism for n-nonane isomerization.

Hydrocracking of Long-Chain Alkanes

Hydrocracking is a versatile process that combines catalytic cracking and hydrogenation to break down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline and diesel components.[9][10] When applied to feedstocks containing molecules larger than nonane, it can be a significant source of nonane isomers.

The catalysts are also bifunctional, similar to those in reforming, but are designed to favor the cracking of C-C bonds.[7] The reaction proceeds via a similar carbenium ion mechanism, but instead of just rearranging, the carbocation undergoes β-scission, breaking the carbon chain.[10]

Table 1: Comparison of Industrial Processes

FeatureCatalytic Reforming/IsomerizationHydrocracking
Primary Goal Increase octane number via branchingReduce molecular weight
Feedstock Naphtha (including n-nonane)Heavy gas oils, waxes
Primary Products Branched isomers, aromaticsLighter alkanes (e.g., nonane isomers)
Catalyst Type Pt on acidic support (e.g., Al₂O₃)Noble metals (Pt, Pd) or non-noble (NiMo, NiW) on acidic supports (zeolites)[9][11]
Key Mechanism Skeletal rearrangementβ-scission of carbocations
Fischer-Tropsch Synthesis

The Fischer-Tropsch (F-T) process is a method for producing liquid hydrocarbons from synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂).[12][13] While it typically produces a wide distribution of linear alkanes, catalyst and process modifications can promote the formation of branched isomers.[14]

The mechanism involves the polymerization of CHx monomers on the catalyst surface.[14] The formation of branched hydrocarbons is often explained by the re-adsorption and subsequent growth of olefin intermediates (like propene), which can form secondary or tertiary-attached species, leading to methyl-branched products upon further chain growth.[15] Cobalt and iron are the most common catalysts, with iron being more tolerant of lower H₂:CO ratios and cobalt favoring the production of long-chain linear alkanes.[13][14]

Laboratory-Scale Synthesis: Pathways to Specific Isomers

For research and specialized applications, the synthesis of a single, high-purity nonane isomer is often required. This demands highly selective chemical reactions that allow for precise control over the final carbon skeleton.

Corey-House Synthesis

The Corey-House reaction is one of the most powerful methods for creating unsymmetrical alkanes (R-R') with high yield.[16][17] It involves the reaction of a lithium dialkylcuprate (R₂CuLi), known as a Gilman reagent, with an alkyl halide (R'-X).[18] This method avoids many of the side reactions that plague other coupling methods like the Wurtz reaction.[19]

Causality Behind Experimental Choices: The success of this reaction hinges on the distinct roles of the organometallic reagents.

  • Alkyllithium Formation: An alkyl halide is treated with lithium metal to form a highly reactive alkyllithium reagent.[17]

  • Gilman Reagent Formation: The alkyllithium reacts with a copper(I) salt (typically CuI) to form the lithium dialkylcuprate. The copper center moderates the reactivity of the alkyl group compared to the alkyllithium precursor, making it a softer nucleophile that is highly selective for coupling with the second alkyl halide.[19]

  • Coupling: The Gilman reagent reacts with a second alkyl halide in a cross-coupling reaction. For optimal yield, the alkyl halide (R'-X) should be primary or secondary, while the alkyl groups on the Gilman reagent can be primary, secondary, or tertiary.[16][18]

G R_X Alkyl Halide (R-X) R_Li Alkyllithium (R-Li) R_X->R_Li Step 1 Li 2 Li (in dry ether) Gilman Gilman Reagent Li⁺[R-Cu-R]⁻ R_Li->Gilman Step 2 CuI CuI Product Unsymmetrical Alkane (R-R') Gilman->Product Step 3: Coupling R_prime_X Second Alkyl Halide (R'-X)

Caption: General workflow for Corey-House synthesis.

Experimental Protocol: Synthesis of 2,3,4-Trimethylhexane

This protocol outlines the synthesis of this compound from sec-butyl bromide and 3-methyl-2-bromopentane.

  • Preparation of Lithium di-sec-butylcuprate (Gilman Reagent):

    • In a flame-dried, three-necked flask under an inert argon atmosphere, add lithium metal to anhydrous diethyl ether.

    • Slowly add sec-butyl bromide dropwise while stirring. The reaction is exothermic and will form sec-butyllithium.

    • In a separate flask, suspend copper(I) iodide in anhydrous diethyl ether and cool to 0 °C.

    • Transfer the prepared sec-butyllithium solution to the CuI suspension via cannula. The formation of the Gilman reagent is indicated by a color change.

  • Coupling Reaction:

    • To the freshly prepared Gilman reagent at 0 °C, add 3-methyl-2-bromopentane dropwise.

    • Allow the reaction mixture to stir and slowly warm to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the ether via rotary evaporation.

    • Purify the crude product by fractional distillation to obtain pure this compound.[20][21]

Grignard Reactions

The Grignard reaction is a fundamental tool for C-C bond formation.[22] While it is most commonly used to synthesize alcohols, these alcohols can be readily converted to alkanes, providing a robust pathway to highly branched isomers.[23] The synthesis of 2,2,4,4-tetramethylpentane is a classic example.[24][25]

Causality Behind Experimental Choices:

  • Grignard Reagent Formation: An organomagnesium halide (R-Mg-X) is formed by reacting an alkyl halide with magnesium metal in an anhydrous ether solvent. The ether is crucial as it stabilizes the Grignard reagent complex.[22]

  • Nucleophilic Attack: The Grignard reagent is a powerful nucleophile and a strong base. It readily attacks the electrophilic carbon of a carbonyl group (e.g., a ketone) to form a new C-C bond, resulting in a magnesium alkoxide intermediate.[26]

  • Protonation & Reduction: An acidic workup protonates the alkoxide to yield an alcohol.[22] To obtain the final alkane, the alcohol must be reduced. This can be achieved via a two-step process: conversion of the alcohol to a tosylate followed by reduction with a hydride source like LiAlH₄, or dehydration to an alkene followed by catalytic hydrogenation.

Experimental Protocol: Synthesis of 2,2,4,4-Tetramethylpentane

This pathway involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by reduction.

  • Preparation of tert-Butylmagnesium chloride (Grignard Reagent):

    • Under an inert atmosphere, react tert-butyl chloride with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard solution to 0 °C.

    • Slowly add a solution of pinacolone (3,3-dimethyl-2-butanone) in anhydrous THF dropwise.

    • Allow the reaction to stir and warm to room temperature.

  • Workup to Alcohol:

    • Carefully quench the reaction with a cold saturated solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layers, and dry.

    • Purify the resulting tertiary alcohol (2,2,4,4-tetramethyl-3-pentanol) by distillation or chromatography.

  • Reduction to Alkane:

    • Convert the alcohol to its corresponding tosylate using tosyl chloride and pyridine.

    • Reduce the tosylate to 2,2,4,4-tetramethylpentane using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF.

Table 2: Comparison of Laboratory Synthesis Methods

FeatureCorey-House SynthesisGrignard Reaction PathwayWurtz Reaction
Alkane Type Symmetrical & Unsymmetrical[16]Highly Branched (via tertiary alcohols)Symmetrical only[27][28]
Key Reagent Lithium Dialkylcuprate (Gilman)Organomagnesium Halide (Grignard)Sodium Metal
Primary Advantage High yield, high selectivity for cross-coupling.[17]Versatile for C-C bond formation, excellent for creating quaternary centers.Simple one-step coupling.
Key Limitation Requires stoichiometric copper, sensitive reagents.Multi-step if alkane is the target, sensitive to protic solvents.[29]Prone to side reactions (elimination), mixtures with unsymmetrical halides, fails with tertiary halides.[30][31]
Wurtz Reaction

The Wurtz reaction, discovered in 1855, involves the coupling of two alkyl halides in the presence of sodium metal to form a new C-C bond.[27]

2 R-X + 2 Na → R-R + 2 NaX

While historically significant, its practical application is severely limited. It is only effective for synthesizing symmetrical alkanes (R-R) from a single alkyl halide.[28] Using two different alkyl halides (R-X and R'-X) results in a statistical mixture of products (R-R, R'-R', and R-R'), which are often difficult to separate.[31][32] Furthermore, the reaction is prone to an elimination side reaction that produces an alkene, especially with bulky or secondary alkyl halides.[30] Due to these significant drawbacks, the Wurtz reaction is rarely the method of choice in modern synthesis, having been largely superseded by methods like the Corey-House synthesis.

Conclusion

The synthesis of nonane isomers can be approached through two distinct lenses: large-scale industrial production and precise laboratory synthesis. Industrial methods like catalytic reforming and hydrocracking are optimized for producing valuable isomer mixtures for fuels from petroleum feedstocks. In contrast, laboratory methods provide the precision needed for targeted research and development. The Corey-House synthesis stands out as a superior method for the clean, high-yield production of specific unsymmetrical alkanes. Grignard reactions offer a robust, multi-step pathway to highly branched structures that are otherwise difficult to access. Understanding the mechanisms and the rationale behind the choice of reagents and conditions for each pathway is paramount for any scientist aiming to produce specific nonane isomers efficiently and selectively.

References

A Technical Guide to High-Purity 2,3,4-Trimethylhexane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of high-purity 2,3,4-trimethylhexane, tailored for researchers, scientists, and professionals in the drug development sector. It delves into the commercial availability, purity specifications, analytical characterization, and safe handling of this branched alkane, offering field-proven insights and self-validating protocols.

Introduction: The Significance of High-Purity Branched Alkanes in Scientific Applications

This compound (CAS No. 921-47-1) is a saturated hydrocarbon with the molecular formula C₉H₂₀.[1][2][3] As a branched alkane, its unique physical and chemical properties make it a subject of interest in various scientific domains. In the context of research and drug development, the purity of such compounds is paramount. High-purity chemicals are essential for ensuring product quality, process efficiency, and regulatory compliance. Even trace impurities can lead to inconsistent experimental results, altered drug efficacy, or adverse toxicological effects.

This guide will navigate the complexities of sourcing and utilizing high-purity this compound, providing a foundational understanding for its effective and safe application in a laboratory setting.

Commercial Availability and Supplier Landscape

Identifying reliable commercial suppliers is the first critical step in procuring high-purity this compound for research and development purposes. Several chemical suppliers list this compound in their catalogs, though purity levels and available quantities can vary.

Key Commercial Suppliers:

SupplierStated Purity/GradeNoteworthy Offerings
BOC Sciences 95%Offers a range of research chemicals and biochemicals, with services including custom synthesis.[4][]
ChemicalBook Varies by supplierA platform that aggregates multiple suppliers, offering a broad spectrum of chemical products.
Parchem Specialty ChemicalsA supplier of a wide range of specialty chemicals.
Pharmaffiliates Reference StandardsSpecializes in impurity standards and reference materials for the pharmaceutical industry.
ESSLAB Analytical Reference MaterialsA supplier of advanced chemical products for research and analysis, including reference materials.

It is crucial for researchers to request a Certificate of Analysis (CoA) for each batch to verify the purity and identify any potential impurities. While a standard purity of around 95% is commonly offered for general use, higher purities may be available upon request or through custom synthesis services provided by companies like BOC Sciences.[4]

Understanding Purity and Impurity Profiles

The seemingly high percentage of 95% purity may not be sufficient for sensitive applications. The remaining 5% can consist of structurally similar isomers, residual starting materials from synthesis, or solvents. The presence of these impurities can significantly impact the outcome of research, especially in fields like drug formulation where excipient purity is critical.

Typical Impurity Profile:

A typical impurity profile for commercially available this compound may include other nonane isomers. Due to the nature of its synthesis, which often involves the oligomerization of smaller hydrocarbons, a variety of branched and linear alkanes can be present.

Example Certificate of Analysis (Illustrative):

ParameterSpecificationResultMethod
Appearance Clear, colorless liquidConformsVisual
Identity (IR) Conforms to structureConformsFTIR
Purity (GC) ≥ 95.0%96.2%Gas Chromatography
Specific Gravity @ 20°C 0.733 - 0.7370.735USP <841>
Refractive Index @ 20°C 1.411 - 1.4131.412USP <831>
Individual Impurity ≤ 1.0%0.8% (2,3,5-trimethylhexane)Gas Chromatography
Total Impurities ≤ 5.0%3.8%Gas Chromatography

Analytical Characterization: Ensuring Quality and Consistency

Gas Chromatography (GC) is the primary analytical technique for determining the purity of volatile compounds like this compound. The choice of the GC column is critical for separating closely related isomers.

Workflow for Purity Verification by Gas Chromatography:

Caption: Workflow for GC-based purity analysis of this compound.

Detailed GC Protocol:

This protocol is a robust starting point for the analysis of this compound and its isomers.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a 50 m x 0.32 mm ID, 5.0 µm film thickness Agilent CP-Al2O3/KCl PLOT column, is recommended for resolving complex hydrocarbon isomers.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: 5°C/minute to 180°C.

    • Hold: 10 minutes at 180°C.

  • Injector: Split injection with a split ratio of 50:1. Injector temperature: 250°C.

  • Detector: FID at 280°C.

  • Data Analysis: Peak areas are integrated, and the percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks.

This self-validating system relies on the high resolution of the capillary column and the quantitative response of the FID to ensure accurate purity determination.

Synthesis and Purification: Understanding the Origin of Impurities

High-purity this compound is typically synthesized through catalyzed alkylation or isomerization processes. The synthesis of highly-branched alkanes is a significant area of research, particularly in the context of fuel production.[6][7][8][9] These synthesis routes can often lead to a mixture of isomers that are challenging to separate due to their similar boiling points and polarities.

General Synthesis Pathway:

Synthesis_Pathway Feedstock Light Hydrocarbon Feedstock (e.g., isobutane, propene) Reaction Alkylation/Isomerization Reactor Feedstock->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, HF) Catalyst->Reaction Crude Crude Product Mixture (Nonane Isomers) Reaction->Crude Purification Fractional Distillation Crude->Purification Product High-Purity this compound Purification->Product

Caption: Generalized synthesis pathway for branched alkanes like this compound.

The purification of the final product is a critical step. Fractional distillation is commonly employed, but its effectiveness is limited by the close boiling points of the various nonane isomers. This inherent difficulty in purification is a primary reason why achieving purities above 99% can be challenging and costly.

Applications in Research and Drug Development

While specific, documented applications of high-purity this compound in pharmaceutical development are not extensively published, its properties as a non-polar, inert solvent suggest its utility in several areas. Hydrocarbon solvents are widely used in the pharmaceutical industry for various purposes.[10][11][12]

  • Early-Stage Drug Discovery: In early drug discovery, organic solvents are essential for dissolving compounds for screening and for various chemical reactions.[13] The inert nature of a high-purity alkane like this compound makes it a suitable medium for reactions involving sensitive reagents.

  • Excipient in Topical Formulations: Its low polarity and volatility could make it a candidate as a non-irritating solvent or vehicle in topical drug formulations, aiding in the dissolution and delivery of lipophilic active pharmaceutical ingredients (APIs).

  • Reference Standard: In analytical chemistry, pure isomers are crucial as reference standards for the identification and quantification of components in complex hydrocarbon mixtures.[]

The demand for high-purity solvents in pharmaceutical applications is driven by the need to ensure the safety, efficacy, and stability of the final drug product.

Safe Handling and Storage Protocols

This compound is a flammable liquid and should be handled with appropriate safety precautions in a laboratory setting.

Key Safety and Handling Recommendations:

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use intrinsically safe equipment where possible.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[15] Avoid storing with oxidizing agents.

  • Spill Response: Have a spill kit readily available that is appropriate for flammable organic solvents. In case of a spill, eliminate all ignition sources and absorb the material with an inert absorbent.

Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.[14][15]

Conclusion

High-purity this compound is a valuable compound for specialized applications in research and drug development. Understanding the landscape of commercial suppliers, the nuances of purity and impurity profiles, and the appropriate analytical methods for quality control is essential for any scientist or researcher working with this material. By adhering to rigorous analytical protocols and stringent safety procedures, the integrity of experimental outcomes and the safety of laboratory personnel can be assured. This guide provides the foundational knowledge and practical insights necessary to confidently source, handle, and utilize high-purity this compound in a scientific setting.

References

2,3,4-trimethylhexane safety and handling guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2,3,4-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound is a saturated aliphatic hydrocarbon with the chemical formula C9H20.[1][2] As a branched-chain alkane, it is one of the many isomers of nonane. While specific research applications are not broadly documented, its properties as a solvent and hydrocarbon fuel component are of interest in various chemical synthesis and research settings.[3] Given its physical and chemical characteristics, particularly its high flammability and potential health hazards, a comprehensive understanding of its safety and handling protocols is paramount for any professional working with this compound. This guide provides an in-depth, scientifically grounded framework for the safe utilization of this compound in a laboratory environment.

Section 1: Physicochemical and Hazardous Properties

A foundational element of safe chemical handling is a thorough understanding of the substance's intrinsic properties. These characteristics dictate the necessary storage conditions, handling precautions, and emergency responses.

1.1: Physical and Chemical Data

The key physicochemical properties of this compound are summarized below. These values are critical for assessing its behavior under various laboratory conditions, such as potential vaporization rates and density relative to air.

PropertyValueSource
Molecular Formula C9H20[1][4]
Molecular Weight 128.26 g/mol [1][2][4]
Appearance Colorless, clear liquid[5]
Boiling Point ~139 °C (412 K)[2][4]
Melting Point -116.79 °C[2]
Flash Point 13 °C (55.4 °F) - closed cup[5]
Density 0.735 g/mL at 20 °C[2]
Vapor Pressure 1.18 kPa at 25 °C[6]
Water Solubility Very low (3.593 mg/L at 25°C, est.)[3]
1.2: Hazard Identification and Toxicology

This compound presents several significant hazards that personnel must be aware of before beginning any work.

  • Flammability: The compound is classified as a highly flammable liquid and vapor (H225).[7] Its low flash point of 13°C means that it can form ignitable mixtures with air at ambient temperatures.[5][7] Vapors are heavier than air and can travel along the ground to distant ignition sources, creating a flashback hazard.[7]

  • Aspiration Hazard: While comprehensive toxicological data is limited, related compounds pose a significant risk. It may be fatal if swallowed and enters the airways (H304).[5][8] This is a critical consideration for first aid; vomiting should not be induced after ingestion.[5][8]

  • Neurotoxicity: Although specific studies on this compound are scarce, it is categorized as a neurotoxin, capable of causing acute solvent syndrome.[1][9] Overexposure to vapors can lead to central nervous system depression, with symptoms including headache, dizziness, and nausea.[10] For hazard assessment, its effects are often compared to those of isooctane.[1][9]

  • Carcinogenicity: There is no evidence to suggest that this compound is a carcinogen. IARC, NTP, and OSHA do not list it as a probable or confirmed carcinogen.[5][7]

The NFPA 704 diamond for similar compounds indicates a high fire hazard (3), a low health hazard (0), and no reactivity hazard (0).[5] The "0" for health can be misleading; it generally refers to hazards under fire conditions and does not reflect the specific toxicological risks like aspiration or neurotoxicity from direct exposure.[5]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is the cornerstone of safely handling volatile chemicals. This is achieved through a combination of engineering controls and appropriate PPE.

2.1: Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area.[5] A certified chemical fume hood is mandatory to prevent the accumulation of flammable and potentially toxic vapors in the breathing zone of the researcher.

  • Ignition Source Control: All sources of ignition—including open flames, hot surfaces, and sparks—must be strictly excluded from the handling area.[7] Use only explosion-proof electrical equipment (e.g., stir plates, lighting).[8]

  • Static Discharge Prevention: Take precautionary measures against static discharge.[7] Ensure that all containers and receiving equipment are properly grounded and bonded, especially during transfers of the liquid.[5][8]

2.2: Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing chemical contact. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Benchtop Handling (in fume hood) Chemical splash gogglesChemical-resistant gloves (Nitrile, Neoprene)[11]Flame-resistant lab coatNot required if fume hood is operating correctly
Large Volume Transfers (>1L) Face shield over chemical splash goggles[11]Chemical-resistant gloves (Nitrile, Neoprene)[11]Chemical-resistant apron over a flame-resistant lab coatRecommended if vapors may escape containment
Spill Cleanup Face shield over chemical splash gogglesHeavy-duty chemical-resistant gloves (Butyl rubber, Viton™)[11]Chemical-resistant suit or coveralls[12]Air-purifying respirator with organic vapor cartridges[13][14]

Causality of PPE Choices:

  • Eye Protection: Goggles are essential to protect against splashes. A face shield is added for large-volume work to protect the entire face from splashes and sprays.[11]

  • Gloves: Standard nitrile gloves offer initial protection, but for prolonged contact or immersion, more robust materials like neoprene or butyl rubber are necessary as solvents can degrade or permeate glove materials over time.[11]

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For larger operations, a chemical-resistant apron or suit prevents saturation of clothing, which could act as a wick for fire.[12]

  • Respiratory Protection: While engineering controls are the primary defense, a respirator is crucial during emergencies like a large spill when vapor concentrations can exceed safe limits.[14]

Section 3: Safe Handling, Storage, and Disposal

Adherence to standardized protocols for handling, storage, and waste management is non-negotiable.

3.1: Handling Protocols
  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of all unnecessary items and ignition sources. Confirm the location of the nearest safety shower, eyewash station, and fire extinguisher.

  • Grounding: When transferring from a metal drum or large container, ensure both the source and receiving containers are properly grounded and bonded to prevent static electricity buildup.[8]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[8] When dispensing, pour slowly to minimize splashing and vapor generation.

  • Heating: If heating is required, use a regulated heating mantle or water bath. Never use an open flame.

  • End of Work: Tightly close all containers immediately after use to prevent vapor escape.[5] Decontaminate the work surface.

3.2: Storage Requirements
  • Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[5][7]

  • Keep containers tightly closed and sealed until ready for use.[7]

  • Store locked up in a designated flammable liquids cabinet.[5][8]

  • Store away from incompatible materials, particularly strong oxidizing agents.

3.3: Disposal Considerations
  • Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[7]

  • Collect waste this compound in a dedicated, properly labeled, and sealed waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.[7]

  • Arrange for pickup and disposal by a licensed chemical waste management company.

Section 4: Emergency Procedures

A prepared response is critical to mitigating the harm from any laboratory incident.

4.1: First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately.[15] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[15] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[15][16] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting due to the high risk of chemical aspiration into the lungs.[5][8] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

4.2: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[17] Do not use a direct stream of water, as it may spread the flammable liquid.

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7]

  • Procedure: In case of a fire, evacuate the area. If it is safe to do so, move containers away from the fire. Use a water spray to cool fire-exposed containers to prevent pressure buildup and potential rupture.[6][7]

4.3: Accidental Release Measures

A spill of this compound requires a swift and systematic response to prevent ignition and exposure. The following workflow and protocol outline the necessary steps.

Spill_Response_Workflow A Spill Detected B Alert Personnel & Evacuate Area A->B C Remove All Ignition Sources B->C D Don Appropriate PPE C->D E Contain the Spill (Use inert absorbent material) D->E F Is the spill large or unmanageable? E->F G Call Emergency Response Team F->G Yes H Collect Absorbed Material (Use non-sparking tools) F->H No L Report Incident G->L I Place in Sealed Waste Container H->I J Decontaminate Spill Area I->J K Dispose of Waste Properly J->K K->L

Caption: Emergency Protocol for this compound Spill.

Detailed Spill Response Protocol:

  • Alert and Evacuate: Immediately alert all personnel in the vicinity. Evacuate the immediate area, except for those involved in the cleanup.

  • Control Ignition Sources: Remove all sources of ignition from the area. If safe to do so, turn off any equipment that could generate a spark.[18]

  • Ventilate: Increase ventilation in the area, preferably by using an explosion-proof ventilation system.

  • Don PPE: Put on the appropriate PPE as outlined in Section 2.2, including a respirator with organic vapor cartridges, chemical-resistant gloves, and splash goggles.

  • Containment: For small spills, contain the liquid using an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent pad.[6] Prevent the spill from entering drains or waterways.[5]

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container for chemical waste.[17]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the waste container and dispose of it according to institutional and regulatory guidelines.[7]

  • Reporting: Report the incident to the appropriate safety officer or supervisor.

References

An In-Depth Technical Guide to the Solubility of 2,3,4-Trimethylhexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3,4-trimethylhexane, a branched nonane isomer, in a range of common organic solvents. Directed at researchers, scientists, and professionals in drug development and chemical engineering, this document synthesizes fundamental principles of intermolecular forces, critically evaluates solubility trends, and provides robust experimental protocols for solubility determination. The guide explores the theoretical underpinnings of alkane solubility, including the governing principle of "like dissolves like," and discusses the predictive power of computational models such as the UNIQUAC Functional-group Activity Coefficients (UNIFAC) method. A detailed, self-validating experimental workflow for determining solubility via the isothermal shake-flask method is presented, accompanied by visual diagrams to elucidate key processes. While specific quantitative solubility data for this compound is scarce in published literature, this guide provides a framework for understanding its behavior based on the properties of analogous alkanes and established thermodynamic principles.

Introduction: Physicochemical Profile of this compound

This compound is a saturated, branched-chain alkane with the chemical formula C₉H₂₀.[1][2] As an isomer of nonane, its molecular structure significantly influences its physical and chemical properties, which in turn dictate its behavior as a solute. Understanding these foundational properties is paramount to predicting and experimentally verifying its solubility in various media.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₂₀[1][2]
Molecular Weight 128.26 g/mol [1][2]
CAS Number 921-47-1[1]
Density 0.7347 g/cm³ @ 20°C[3]
Boiling Point 139.1 °C (412.25 K)[1][3]
Melting Point -116.79 °C[3]
Water Solubility 3.593 mg/L @ 25°C (estimated)[4]
LogP (Octanol/Water) 4.20 (estimated)[2][4]

The structure of this compound, with its multiple methyl branches, results in a more compact, globular shape compared to its linear isomer, n-nonane. This branching reduces the effective surface area for intermolecular contact, leading to weaker van der Waals forces and consequently, a lower boiling point than n-nonane (151 °C).[5] Its nonpolar nature, arising from the minimal electronegativity difference between carbon and hydrogen, is the single most important factor governing its solubility.[5][6][7][8]

Theoretical Framework of Solubility

The dissolution of a solute in a solvent is a thermodynamically driven process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is dictated by the balance between the enthalpy of mixing (ΔH) and the entropy of mixing (ΔS), as described by the equation:

ΔG = ΔH - TΔS

The core principle underpinning the solubility of nonpolar compounds like this compound is "like dissolves like." [5][6][7][8] This maxim is a practical expression of the thermodynamic realities of intermolecular forces.

Intermolecular Forces in Action

The dissolution process can be conceptualized as a three-step energetic cycle:

  • Solute-Solute Interaction: Energy is required to overcome the intermolecular forces holding the this compound molecules together (primarily London dispersion forces).

  • Solvent-Solvent Interaction: Energy is required to break the intermolecular forces between solvent molecules, creating a cavity for the solute.

  • Solute-Solvent Interaction: Energy is released when new intermolecular forces are formed between the solute and solvent molecules.

For alkanes, the dominant intermolecular forces are the weak, transient London dispersion forces .[5][8] The strength of these forces increases with molecular size and surface area.

  • In Nonpolar Solvents (e.g., Toluene, Hexane): The solvent molecules are also held together by London dispersion forces. When this compound is introduced, the energy required to break the solute-solute and solvent-solvent interactions is comparable to the energy released from the formation of new solute-solvent dispersion forces.[6][7][8] This results in a small enthalpy of mixing (ΔH ≈ 0). The process is therefore driven by the significant increase in entropy (ΔS > 0) from the random mixing of the two components, leading to a negative ΔG and, typically, complete miscibility.

  • In Polar Solvents (e.g., Ethanol, Acetone): Polar solvents possess stronger dipole-dipole interactions or, in the case of alcohols, hydrogen bonds.[9] A significant amount of energy is required to disrupt this strong solvent-solvent network. The new interactions formed between the nonpolar alkane and the polar solvent are limited to weak dispersion forces, which do not release enough energy to compensate for the disruption of the solvent's stronger bonds.[6][7][8] This leads to a positive enthalpy of mixing (ΔH > 0), which often cannot be overcome by the entropy of mixing, resulting in low solubility or immiscibility.

G

Quantitative Solubility Data

Organic SolventSolvent ClassPolarityExpected Solubility of this compound
Hexane Aliphatic HydrocarbonNonpolarMiscible
Toluene Aromatic HydrocarbonNonpolarMiscible
Diethyl Ether EtherSlightly PolarMiscible
Acetone KetonePolar AproticPartially Miscible / Low Solubility
Ethanol AlcoholPolar ProticPartially Miscible / Low Solubility

Note: "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase. For polar organic solvents, the hydrocarbon portion of the solvent molecule allows for some interaction, but this solubility is limited, especially at lower temperatures. For instance, the liquid-liquid equilibrium of n-alkanes with ethanol shows a large miscibility gap that shifts with temperature and alkane chain length.[10]

Predictive Modeling with UNIFAC

In the absence of extensive experimental data, group-contribution methods like the UNIQUAC Functional-group Activity Coefficients (UNIFAC) model can be employed to predict solubility.[11] UNIFAC estimates the activity coefficients of components in a mixture, which are essential for calculating phase equilibria. The model breaks down molecules into their constituent functional groups (e.g., -CH₃, -CH₂, -CH) and calculates interactions based on pre-determined group interaction parameters.[11]

For this compound, the relevant UNIFAC groups are:

  • CH₃ (Methyl group)

  • CH₂ (Methylene group)

  • CH (Methine group)

The UNIFAC model calculates the activity coefficient (γ) as a sum of a combinatorial part (γᶜ), which accounts for molecular size and shape differences, and a residual part (γᴿ), which accounts for group-group interactions. By determining the activity coefficients of this compound in various solvents, the solid-liquid or liquid-liquid phase diagram can be predicted, providing an estimate of solubility. The accuracy of UNIFAC predictions depends on the availability and quality of the binary interaction parameters between the solute's and solvent's functional groups in the model's database.[12]

Experimental Protocol: Isothermal Shake-Flask Method

To obtain definitive, high-quality solubility data, a robust experimental methodology is required. The isothermal shake-flask method is a widely accepted, self-validating protocol for determining the equilibrium solubility of a liquid solute in a solvent.[13]

Rationale and Causality

The core principle of this method is to create a saturated solution at a constant, controlled temperature, allow the system to reach equilibrium, and then accurately measure the concentration of the solute in the solvent phase. The "shake-flask" approach ensures intimate contact between the two phases, facilitating the mass transfer necessary to achieve equilibrium. Maintaining an isothermal condition is critical because solubility is highly temperature-dependent. The inclusion of an excess amount of the solute ensures that the solvent becomes saturated. The subsequent separation and analysis steps are designed to prevent contamination and ensure accurate quantification.

Step-by-Step Methodology
  • Preparation:

    • Ensure both the solute (this compound) and the chosen solvent are of high purity (e.g., ≥99%).

    • Prepare a series of jacketed glass flasks or vials.

    • Set up a constant-temperature water bath or incubator capable of maintaining the target temperature (e.g., 25.0 ± 0.1 °C).

  • Sample Formulation:

    • Add a known volume or mass of the solvent to each flask.

    • Add an excess amount of this compound to each flask. An excess is visually confirmed by the presence of a separate, undissolved liquid phase.

    • Seal the flasks securely to prevent evaporative losses.

  • Equilibration:

    • Place the sealed flasks in the constant-temperature bath.

    • Agitate the flasks using an orbital shaker or magnetic stirrer at a moderate, consistent speed. The agitation should be vigorous enough to create a good dispersion of the solute in the solvent but not so vigorous as to cause emulsification.

    • Allow the system to equilibrate for a sufficient period (typically 24-72 hours). To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

  • Phase Separation:

    • Stop the agitation and allow the flasks to remain undisturbed in the constant-temperature bath for at least 24 hours. This allows for the complete separation of the excess solute phase from the saturated solvent phase via gravity.

    • Carefully extract an aliquot of the clear, saturated solvent phase using a glass syringe. To avoid contamination from the excess solute phase, the syringe needle should be positioned in the middle of the solvent layer.

  • Quantification:

    • The concentration of this compound in the extracted aliquot is determined using a suitable analytical technique, most commonly Gas Chromatography (GC) with a Flame Ionization Detector (FID).

    • Calibration: Prepare a series of standard solutions of this compound in the solvent of known concentrations.

    • Analysis: Inject a known volume of the extracted sample and the standard solutions into the GC.

    • Calculation: Construct a calibration curve by plotting the GC peak area against the concentration of the standards. Use the peak area of the experimental sample to determine its concentration from the calibration curve. This concentration represents the solubility at the specified temperature.

  • Validation:

    • The experiment should be performed in triplicate to ensure reproducibility.

    • The consistency of results from samples taken at different equilibration times serves as an internal validation of the method.

G start Start prep 1. Preparation (High Purity Solute & Solvent) start->prep formulate 2. Formulation (Add excess solute to solvent in sealed flask) prep->formulate equilibrate 3. Equilibration (Agitate at constant T for 24-72h) formulate->equilibrate validate_eq Equilibrium Reached? equilibrate->validate_eq validate_eq->equilibrate No separate 4. Phase Separation (Settle at constant T for 24h) validate_eq->separate Yes extract 5. Sample Extraction (Aliquot from clear solvent phase) separate->extract quantify 6. Quantification (GC-FID) (Analyze vs. Calibration Curve) extract->quantify end End (Solubility Value) quantify->end

Conclusion

The solubility of this compound is dictated by its nonpolar, branched alkane structure. It is expected to be fully miscible with nonpolar and slightly polar organic solvents such as hydrocarbons and ethers, a behavior driven by favorable entropic changes and energetically neutral intermolecular force exchanges. In contrast, its solubility in polar solvents like alcohols and ketones is limited due to the energetic penalty of disrupting the strong solvent-solvent interactions. While specific experimental data for this compound is limited, its behavior can be reliably inferred from established thermodynamic principles and data from analogous compounds. For precise applications, the isothermal shake-flask method provides a robust and validated protocol for experimental determination. Furthermore, predictive models like UNIFAC offer a powerful tool for estimating solubility when experimental data is unavailable, aiding in solvent screening and process design.

References

An In-Depth Technical Guide to the Discovery and History of Branched-Chain Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey to understanding branched-chain alkanes is a story of scientific evolution, tracing from the resolution of fundamental chemical paradoxes to the development of industrial processes that powered the 20th century. This guide provides a comprehensive exploration of this history for researchers, scientists, and drug development professionals. We will delve into the conceptual breakthroughs, the technological innovations that drove demand, and the analytical techniques that ultimately allowed for their definitive identification. This narrative is not merely a chronological listing of events but an analysis of the scientific causality that propelled the field forward, from the first inklings of isomerism to the precise structural elucidation of complex hydrocarbons.

PART 1: The Theoretical Foundation: Isomerism and the Birth of Structural Chemistry

The very concept of a "branched-chain" alkane was impossible until the foundational principles of chemical structure were established. Before the mid-19th century, chemists were confronted with a perplexing puzzle: compounds that shared the exact same elemental formula but exhibited vastly different physical and chemical properties.

The Enigma of Isomerism

The story begins with a scientific dispute that evolved into a fruitful collaboration. In the 1820s, Justus von Liebig and Friedrich Wöhler were studying two different compounds, silver fulminate and silver cyanate.[1][2][3][4] Liebig's silver fulminate was highly explosive, while Wöhler's silver cyanate was stable.[1][2][5] Their analyses revealed that both substances had the same chemical composition. This paradox challenged the prevailing notion that a chemical formula was sufficient to define a substance.

It was the Swedish chemist Jöns Jacob Berzelius who, upon reviewing these findings, proposed the term isomerism (from the Greek isos for "equal" and meros for "part") in 1831 to describe this phenomenon.[1][6] Berzelius astutely concluded that the atoms within these molecules must be arranged differently in space.[2][6] This was a monumental conceptual leap, laying the groundwork for understanding that connectivity, not just composition, dictates a molecule's identity.

This era was also marked by Wöhler's landmark synthesis of urea from inorganic ammonium cyanate in 1828.[7][8][9][10] This experiment is famous for challenging the theory of "vitalism," which held that organic compounds could only be produced by living organisms.[3][7][11] For the study of hydrocarbons, its significance was in breaking down the conceptual wall between inorganic and organic chemistry, opening the door to the systematic synthesis and study of carbon-based molecules.[3]

The Structural Theory of Kekulé and Couper

The concept of isomerism remained an abstract idea until a robust theory of chemical structure could explain it. This breakthrough came in 1858, when August Kekulé and Archibald Scott Couper independently and almost simultaneously published the cornerstones of modern structural theory.[12][13][14]

Their revolutionary proposals were twofold:

  • Carbon is Tetravalent: Carbon atoms form four chemical bonds.[12][15]

  • Carbon Atoms Link to Form Chains: Carbon atoms have the unique ability to bond with each other to form extended chains.[12][14]

Kekulé, who had been influenced by his earlier architectural studies, famously envisioned these chains in a daydream on a London bus.[14] Couper, coming from a background in philosophy and languages, developed a notation that used lines to represent the bonds between atoms, a convention still used today.[12][14]

These ideas, later refined and named "chemical structure" by Russian chemist Aleksandr Butlerov, provided the logical framework for isomers.[16] A given number of carbon and hydrogen atoms could be assembled in different ways—a straight chain or a branched structure—resulting in distinct molecules with different properties. The theoretical possibility of branched-chain alkanes was now a reality.

G cluster_c4h10 Isomers of C4H10 n-Butane n-Butane (Straight Chain) Isobutane Isobutane (Branched Chain) C4H10 Molecular Formula C4H10 C4H10->n-Butane Different Connectivity C4H10->Isobutane Different Connectivity

Fig. 1: The concept of structural isomerism for C4H10.

PART 2: Industrial Impetus: The Petroleum Industry and the Quest for High-Octane Fuel

While structural theory provided the blueprint, the large-scale discovery and production of branched-chain alkanes were driven by pressing industrial and economic needs. The rise of the internal combustion engine transformed the nascent petroleum industry and placed a premium on specific types of fuel molecules.

From Kerosene to Gasoline

In the late 19th and early 20th centuries, the primary product of petroleum refining was kerosene for lighting.[17] Gasoline, a lighter fraction from distillation, was considered a volatile and less valuable byproduct. However, the proliferation of the automobile created a surging demand for gasoline.[17][18]

Early refineries used simple thermal cracking , a process developed in the 1910s that used high heat and pressure to break down large, heavy hydrocarbon molecules into smaller, gasoline-sized ones.[18][19][20] While this increased gasoline yield, the quality was often poor, leading to a phenomenon known as "knocking" or "detonation" in higher-compression engines.[21][22]

The Octane Rating and the Value of Branching

To address the problem of engine knock, a standardized measure of fuel performance was needed. In the late 1920s, the Cooperative Fuel Research (CFR) engine was developed, leading to the establishment of the octane rating scale.[22][23] This scale was defined by two reference alkanes:

  • n-heptane , a straight-chain alkane prone to knocking, was assigned an octane rating of 0.

  • 2,2,4-trimethylpentane , a highly branched isomer of octane (commonly called isooctane), was found to be highly resistant to knocking and was assigned an octane rating of 100.

The octane rating of a gasoline blend was determined by matching its knock characteristics to a mixture of these two compounds.[22] This development was a critical turning point. For the first time, there was a direct and quantitative link between the molecular structure of an alkane—specifically, the degree of branching—and its economic value.[21] The search was no longer just for gasoline, but for high-octane gasoline, which meant a search for methods to produce branched-chain alkanes.

Isomer of Pentane (C5H12)StructureBoiling Point (°C)
n-PentaneStraight Chain36.1
Isopentane (2-methylbutane)Branched27.7
Neopentane (2,2-dimethylpropane)Highly Branched9.5
Table 1: Physical properties of pentane isomers, illustrating the effect of branching on boiling point.

PART 3: Technological Revolutions in Hydrocarbon Synthesis

The demand for high-octane fuel spurred a wave of chemical engineering innovation aimed at transforming the molecular makeup of petroleum fractions. These processes were designed to increase the proportion of branched-chain alkanes and other high-performance molecules.

Catalytic Cracking: The Houdry Process

The first major leap beyond thermal cracking came from French-American engineer Eugene Houdry .[24] In the 1920s and 30s, Houdry developed a process for catalytic cracking , which used a solid catalyst—initially a naturally occurring aluminosilicate clay (Fuller's Earth)—to facilitate the breaking of C-C bonds.[25][26]

The first full-scale commercial catalytic cracker went online in 1937.[25] The Houdry process was revolutionary for two reasons:

  • It operated at lower temperatures and pressures than thermal cracking, making it more efficient.[27]

  • It selectively produced gasoline with a much higher octane rating by promoting isomerization and other reactions that yielded branched alkanes and aromatic compounds.[28]

The impact was immense. The Houdry process doubled the amount of high-quality gasoline that could be produced from a barrel of crude oil.[24][28] During World War II, Houdry plants produced 90% of the high-octane aviation fuel for the Allied forces, playing a critical role in achieving air superiority.[25][28]

G cluster_process Catalytic Cracking Workflow cluster_outputs Products Feed Heavy Hydrocarbon Feedstock (e.g., Gas Oil) Reactor Reactor (Heated Catalyst Bed) Feed->Reactor Fractionator Fractionation Column (Separation by Boiling Point) Reactor->Fractionator Cracked Products Gasoline High-Octane Gasoline (Rich in Branched Alkanes) Fractionator->Gasoline LPG LPG Fractionator->LPG Other Other Fractions Fractionator->Other

Fig. 2: Simplified workflow of the catalytic cracking process.
Alkylation and Isomerization: The Work of Ipatieff

While cracking broke large molecules down, Russian-American chemist Vladimir Ipatieff pioneered high-pressure catalytic reactions that built them up.[29] His work at Universal Oil Products (UOP) was essential for further boosting octane ratings.

Alkylation: This process combines small molecules to create larger, ideal gasoline components. Specifically, it reacts an olefin (like butylene) with an isoparaffin (like isobutane) in the presence of a strong acid catalyst (sulfuric acid or hydrofluoric acid) to produce a highly branched, high-octane paraffin known as alkylate.[29][30]

Isomerization: The alkylation process required a large supply of isobutane, which is less abundant in crude oil than its straight-chain isomer, n-butane. Ipatieff's research group developed a catalytic isomerization process to convert plentiful n-butane into the more valuable isobutane feedstock.[29][31]

Together, these processes created a powerful synergy in refining. Cracking produced the light olefins, isomerization produced the necessary isoparaffins, and alkylation combined them to create some of the highest-quality gasoline components.[29][31]

G nButane n-Butane (Straight Chain) isoButane Isobutane (Branched) nButane->isoButane Isomerization Alkylate Alkylate (High-Octane Branched Alkanes) isoButane->Alkylate Alkylation Olefins Olefins (from Cracking) Olefins->Alkylate

Fig. 3: The synergistic relationship between isomerization and alkylation.

PART 4: The Age of Analytical Precision

The ability to synthesize mixtures rich in branched alkanes created a new challenge: how to separate and definitively identify the specific isomers being produced. Early methods relied on painstaking fractional distillation, but the mid-20th century saw the advent of powerful spectroscopic and chromatographic techniques that revolutionized molecular characterization.

Gas Chromatography (GC)

Gas chromatography provided the first efficient means of separating the complex mixtures of hydrocarbons produced in refining. In GC, a volatile mixture is passed through a column containing a stationary phase. Because different isomers have slightly different physical properties and interactions with the stationary phase, they travel through the column at different rates and emerge as separated components. This allowed chemists to quantify the composition of gasoline and other hydrocarbon products with unprecedented accuracy.

Mass Spectrometry (MS)

Mass spectrometry provides two key pieces of information: the molecular weight of a compound and structural clues based on its fragmentation pattern.[32] When an alkane molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint.

A crucial diagnostic feature for branched alkanes is that the carbon chain preferentially cleaves at tertiary or quaternary carbons.[33][34] This is because the resulting carbocation fragments (secondary or tertiary) are significantly more stable than the primary carbocations formed from the fragmentation of straight-chain alkanes.[34][35] Therefore, the mass spectra of branched alkanes are dominated by peaks corresponding to the loss of the largest possible alkyl group from the branching point.[32]

Experimental Protocol: Electron Ionization Mass Spectrometry of Alkane Isomers
  • Sample Introduction: A small, vaporized sample of the purified alkane isomer is introduced into the high-vacuum ion source of the mass spectrometer.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation, breaking C-C and C-H bonds to form a variety of smaller carbocations and neutral radicals. Cleavage is favored at branching points.

  • Acceleration: The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic field, electric field, or time-of-flight analyzer.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting plot of relative abundance versus m/z is the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides powerful clues, Nuclear Magnetic Resonance (NMR) spectroscopy offers the most definitive and detailed picture of an alkane's structure.[36][37] Both ¹H NMR and ¹³C NMR are used to provide an unambiguous map of the carbon skeleton and the hydrogen atoms attached to it.[38]

  • ¹³C NMR: A ¹³C NMR spectrum of an alkane displays a separate signal for each chemically non-equivalent carbon atom. The number of peaks directly indicates the number of unique carbon environments, immediately distinguishing between isomers. For example, n-pentane shows three carbon signals, isopentane shows four, and neopentane shows only two.

  • ¹H NMR: A ¹H NMR spectrum provides even more detailed information. The number of signals corresponds to the number of non-equivalent protons. The integration (area under each peak) reveals the relative number of protons in each environment. Most importantly, the spin-spin splitting pattern of a signal reveals how many protons are on adjacent carbon atoms, allowing for the direct elucidation of the connectivity of the molecule's framework.[36]

These modern analytical techniques, often used in combination (e.g., GC-MS), have moved the study of branched-chain alkanes from a field of inference based on bulk properties to one of precise molecular identification.[39][40]

Conclusion

The history of branched-chain alkanes is a microcosm of the history of organic chemistry itself. It began with a theoretical puzzle—the existence of isomers—that could only be solved by a revolutionary new theory of chemical structure. The practical demand for better fuels, driven by the automotive and aviation industries, transformed these theoretical curiosities into compounds of immense industrial and strategic importance. This, in turn, spurred the development of sophisticated catalytic processes like cracking, isomerization, and alkylation to produce them on a massive scale. Finally, the evolution of powerful analytical tools, from chromatography to NMR spectroscopy, provided the means to separate, identify, and understand these molecules with absolute certainty. This journey from conceptual paradox to industrial production and precise characterization demonstrates the powerful interplay between fundamental science, technological innovation, and analytical rigor.

References

An In-depth Technical Guide to the Conformational Analysis of Trimethylhexanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of medicinal chemistry and materials science, the three-dimensional structure of a molecule is intrinsically linked to its function, reactivity, and physical properties. Conformational analysis, the study of the spatial arrangements of atoms in a molecule and their relative energies, is therefore a cornerstone of modern chemical research. While the principles of conformational analysis are well-established for simple alkanes, highly branched structures such as trimethylhexanes present a more complex and nuanced challenge. These isomers of nonane (C₉H₂₀) serve as critical models for understanding the intricate interplay of steric forces that dictate molecular shape and stability.

This technical guide provides a detailed exploration of the conformational landscape of trimethylhexanes. We will dissect the fundamental steric and torsional strains, apply these principles to specific isomers, and outline the methodologies used to elucidate their conformational preferences. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how alkyl substitution patterns govern the energetic hierarchy of molecular conformations.

Foundational Principles of Alkane Conformational Strain

The conformation of an acyclic alkane is determined by rotations around its carbon-carbon single bonds. These rotations are not entirely free but are governed by an energetic landscape of minima (staggered conformations) and maxima (eclipsed conformations). The energy differences arise from two primary sources of strain.

  • Torsional Strain: This is the repulsive force between electron clouds in adjacent bonds. It is maximized in an eclipsed conformation where bonds on neighboring carbons are aligned (0° dihedral angle) and minimized in a staggered conformation where they are maximally separated (60° dihedral angle).

  • Steric Strain: This is a repulsive interaction that occurs when non-bonded atoms or groups are forced closer than their van der Waals radii allow.[1]

For substituted alkanes, two key steric interactions are paramount:

  • Gauche Interaction: In a staggered conformation, substituents on adjacent carbons can be either 180° apart (anti) or 60° apart (gauche).[2] The gauche arrangement introduces steric strain between the groups, which for two methyl groups (a "gauche-butane" interaction) carries an energetic penalty of approximately 0.9 kcal/mol (3.8 kJ/mol) .[1][3]

  • Syn-Pentane Interaction: This is a particularly destabilizing steric interaction that occurs when two methyl groups (or other bulky groups) separated by three carbon atoms are forced into a syn-periplanar arrangement. This interaction imposes a significant energetic cost of approximately 3.6 kcal/mol (15.4 kJ/mol) and is a major determinant of conformational preference in highly branched alkanes.[4][5]

These energetic penalties are the fundamental "currency" used to evaluate and compare the stability of different conformers. Branched alkanes are generally more thermodynamically stable than their linear isomers due to a combination of electronic and electrostatic effects, a phenomenon known as the "alkane branching effect".[1][6] However, this overall stability is modulated by the specific conformational strains present in the molecule's three-dimensional structure.

Table 1: Fundamental Steric Interaction Energies
Interaction TypeDescriptionApproximate Energy Cost (kcal/mol)Approximate Energy Cost (kJ/mol)
Gauche (Me-Me)Two methyl groups with a 60° dihedral angle.~0.9~3.8[1][3]
Syn-Pentane (Me-Me)Two methyl groups across a three-carbon chain in a syn arrangement.~3.6~15.4[4][5]
1,3-Diaxial (Me-H)An axial methyl group interacting with an axial hydrogen on a cyclohexane-like chair. This is equivalent to one gauche interaction.~0.9~3.8

Methodologies for Conformational Analysis

The determination of conformational equilibria and energy barriers relies on a synergistic combination of experimental and computational techniques.

Spectroscopic Methods

Vibrational spectroscopy is a powerful tool for identifying the presence of multiple conformers. Since different conformers of a molecule are unique molecular species, they give rise to distinct sets of vibrational frequencies.

Experimental Protocol: FT-IR and Raman Spectroscopy

  • Sample Preparation: Obtain a high-purity (>98%) sample of the trimethylhexane isomer. For liquid-phase analysis, the neat liquid can be analyzed using a liquid cell or Attenuated Total Reflectance (ATR).

  • Infrared (IR) Spectroscopy: Acquire spectra using a Fourier Transform Infrared (FT-IR) spectrometer. The presence of bands that cannot be assigned to a single conformer is strong evidence for a conformational mixture.[7][8]

  • Raman Spectroscopy: Acquire Raman spectra, which are particularly sensitive to skeletal vibrations of the hydrocarbon backbone. The combination of IR and Raman data is often necessary for a complete vibrational assignment.[7][8]

  • Normal Coordinate Analysis: The experimental spectra are interpreted with the aid of normal coordinate calculations. This computational method predicts the vibrational frequencies for each possible stable conformer. By comparing the calculated frequencies with the observed spectral bands, one can confirm the number of conformers present in the sample at equilibrium.[7][8]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations allow for the mapping of the potential energy surface of a molecule as a function of bond rotation.[6] These methods provide the relative energies of different conformers and the energy barriers for their interconversion.

Workflow: Computational Conformational Search

  • Initial Structure Generation: Build the 3D structure of the trimethylhexane isomer.

  • Conformational Search: Systematically rotate all single bonds (e.g., in 60° or 120° increments) to generate a comprehensive set of starting conformations.

  • Geometry Optimization: Perform a geometry optimization for each starting structure using an appropriate level of theory (e.g., DFT with a functional like M06-2X or B3LYP and a suitable basis set).[6] This process finds the nearest local energy minimum for each starting structure.

  • Energy Calculation: Calculate the single-point energy of each optimized conformer using a higher level of theory or a larger basis set to obtain more accurate relative energies.

  • Analysis: Rank the conformers by their relative energies to identify the global minimum (the most stable conformer) and the population of other low-energy conformers at a given temperature.

G cluster_0 Computational Workflow Start Start Generate Initial 3D Structure Generate Initial 3D Structure Start->Generate Initial 3D Structure Systematic Bond Rotation Systematic Bond Rotation Generate Initial 3D Structure->Systematic Bond Rotation Geometry Optimization (DFT) Geometry Optimization (DFT) Systematic Bond Rotation->Geometry Optimization (DFT) Single-Point Energy Calculation Single-Point Energy Calculation Geometry Optimization (DFT)->Single-Point Energy Calculation Rank Conformers by Energy Rank Conformers by Energy Single-Point Energy Calculation->Rank Conformers by Energy End End Rank Conformers by Energy->End

Caption: Workflow for computational conformational analysis.

Case Studies: Conformational Analysis of Specific Trimethylhexane Isomers

The hexane backbone provides several key bonds for rotational analysis. The presence of quaternary centers and dense methyl substitution creates significant steric challenges that dictate the preferred shapes of these molecules.

2,3,3-Trimethylhexane

This isomer features a quaternary carbon at C3, which severely restricts rotation around the C2-C3 and C3-C4 bonds. Spectroscopic studies have concluded that 2,3,3-trimethylhexane exists as a mixture of at least three, and possibly four, stable molecular conformations.[8]

Let's analyze the rotation around the C3-C4 bond. The front carbon (C3) is attached to two methyl groups and an isopropyl group. The back carbon (C4) is part of a propyl group. The extreme steric bulk around the C3 atom leads to high-energy gauche and syn-pentane interactions in many potential conformers. The stable conformers are those that can arrange the bulky isopropyl and propyl groups in an anti or near-anti fashion while minimizing additional methyl-methyl interactions.

3,3,4-Trimethylhexane

Similar to the previous case, 3,3,4-trimethylhexane has a quaternary center at C3. Spectroscopic and computational evidence shows that this compound exists as a mixture of two primary molecular conformations at room temperature.[7] The key rotational bond is C3-C4.

  • Conformer A (More Stable): This conformer adopts an arrangement that places the C4-methyl group anti to one of the C3-methyl groups. This minimizes the most severe steric clashes.

  • Conformer B (Less Stable): A second conformer exists where rotation around the C3-C4 bond leads to additional gauche interactions.

The presence of only two significant conformers suggests a high energetic barrier to other rotational states, likely due to prohibitive syn-pentane interactions that would arise.

2,2,4-Trimethylhexane

This isomer is particularly interesting as it lacks a quaternary center in the middle of the chain, allowing for more potential flexibility. However, the tert-butyl group at one end and the methyl-substituted C4 create a complex steric environment. The critical bond for analysis is C3-C4. Computational studies have identified at least six distinct low-energy conformers for this molecule.[9]

The most stable conformation is one that adopts an anti arrangement, placing the bulky tert-butyl group (attached to C2) as far as possible from the ethyl group (attached to C4), with a dihedral angle of approximately 180° around the C3-C4 bond.[9] Other conformers involve gauche arrangements, which are higher in energy.

G cluster_1 Conformational Equilibrium of 2,2,4-Trimethylhexane (C3-C4 bond) Conformer_Anti Anti Conformer (Most Stable, 0 kcal/mol) Conformer_Gauche1 Gauche Conformer 1 (Higher Energy) Conformer_Anti->Conformer_Gauche1 Conformer_Gauche2 Gauche Conformer 2 (Higher Energy) Conformer_Anti->Conformer_Gauche2 Other_Conformers Other Low-Energy Conformers... Conformer_Gauche1->Other_Conformers Conformer_Gauche2->Other_Conformers

Caption: Simplified equilibrium of 2,2,4-trimethylhexane conformers.

Table 2: Qualitative Strain Analysis of Key Trimethylhexane Isomers
IsomerKey Rotational BondMost Stable ArrangementPrimary Destabilizing Interactions in Higher-Energy Conformers
2,3,3-Trimethylhexane C3-C4Staggered, anti-periplanar arrangement of largest groups (isopropyl and propyl)Multiple gauche interactions; syn-pentane interactions
3,3,4-Trimethylhexane C3-C4Staggered, anti-periplanar arrangement of C4-methyl and one C3-methylGauche interactions between methyl groups
2,2,4-Trimethylhexane C3-C4Staggered, anti-periplanar arrangement of tert-butyl group and ethyl groupGauche interactions between bulky groups

Conclusion

The conformational analysis of trimethylhexanes reveals a landscape dominated by the avoidance of severe steric clashes. While the foundational principles of torsional and steric strain are simple, their application to highly branched systems requires careful consideration of multiple, often competing, interactions. The syn-pentane interaction, in particular, acts as a powerful steering force, dramatically raising the energy of conformers where it is present and limiting the number of accessible low-energy states.

For professionals in drug development, understanding these conformational preferences is not merely academic. The predominant conformation of a molecule dictates its shape, which in turn governs its ability to bind to a biological target. A molecule that must adopt a high-energy conformation to bind will do so with a significant entropic and enthalpic penalty, resulting in lower affinity and efficacy. Therefore, designing molecules that are "pre-organized" in their bioactive, low-energy conformation is a key strategy in modern drug discovery. The principles elucidated through the study of model systems like trimethylhexanes provide the fundamental knowledge required to achieve this goal.

References

natural occurrence of branched nonanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Branched Nonanes

Abstract

Branched nonanes, a subclass of volatile saturated hydrocarbons (C9H20), are prevalent throughout the natural world, serving critical functions in chemical ecology and organismal physiology. While often overshadowed by more complex secondary metabolites, these simple branched alkanes play vital roles as semiochemicals, structural components of epicuticular waxes, and metabolic byproducts. Understanding their natural distribution, biosynthesis, and ecological significance is paramount for fields ranging from chemical ecology to biofuel development and even as potential biomarkers in medical diagnostics. This technical guide provides a comprehensive overview of the , detailing their biosynthesis, functional roles, and the analytical methodologies required for their study.

Introduction: The Understated Significance of Branched Alkanes

Alkanes are acyclic saturated hydrocarbons that form the structural backbone of many organic molecules and are primary components of petroleum and natural gas.[1] In biological systems, while long-chain linear alkanes are well-known constituents of protective waxes, their branched-chain counterparts, particularly those of intermediate chain length like nonanes, exhibit a remarkable degree of functional specificity. Branched nonanes, including isomers such as 2-, 3-, and 4-methyloctane, as well as various trimethylhexanes, possess distinct physical properties compared to their linear isomer, n-nonane. Increased branching typically lowers the boiling point and alters the molecule's three-dimensional structure, which is a critical determinant of its biological activity, particularly in receptor-mediated interactions like olfaction.[2]

This guide focuses specifically on the C9 isomers, exploring their distribution in the plant and animal kingdoms and the sophisticated biochemical machinery that produces them.

Natural Distribution of Branched Nonanes

Branched nonanes are not randomly distributed in nature; their presence is often tissue-specific and linked to precise biological functions. The primary natural reservoirs are insects and plants.

Insects: Cuticular Hydrocarbons (CHCs) and Semiochemicals

Insects represent the most significant and well-studied source of naturally occurring branched alkanes.[3] These compounds are major components of the cuticular hydrocarbon (CHC) layer, a waxy coating on the exoskeleton that serves two primary purposes:

  • Desiccation Resistance: The hydrophobic CHC layer is the principal barrier against evaporative water loss, a critical adaptation for terrestrial life.[3]

  • Chemical Communication: CHCs act as a complex language of non-volatile contact pheromones, mediating species, sex, and colony recognition, as well as fertility status.[4][5]

The specific blend of linear and methyl-branched alkanes, including nonane isomers, creates a species-specific chemical signature.[3] The stereochemistry of the methyl branch can be crucial for its biological activity, though this area of research is still developing.[4]

Plants: Volatile Organic Compounds (VOCs) in Essential Oils

In the plant kingdom, branched nonanes are frequently identified as volatile organic compounds (VOCs) within essential oils. Their function is primarily associated with plant defense and communication.

  • Hypericum perforatum (St. John's Wort): This medicinal herb is a prominent source of 2-methyloctane. The concentration of this compound can vary significantly based on geography and extraction method, constituting from 10.88% in Bulgarian hydrodistilled oils to as high as 40.89% in some commercial U.S. oils.[2] 2-methyloctane is also found in other species of the genus, such as Hypericum tomentosum.[6][7]

  • Nicotiana tabacum (Tobacco): 4-methyloctane has been reported as a component of tobacco.[8]

  • Helianthus annuus (Sunflower): The flower of the sunflower has been noted to contain 2,3,4-trimethylhexane.[9]

  • Angelica gigas : This plant is another reported source of 2-methyloctane.[6]

Fungi and Other Organisms

The occurrence of branched nonanes extends beyond plants and insects, though reports are less frequent.

  • Tuber borchii (Bianchetto Truffle): The chiral molecule (R)-3-Methyloctane has been identified in this species of truffle, contributing to its complex aroma profile.[10]

  • Food Products: 2-methyloctane is a known component of coffee aroma.[7]

The following table summarizes the documented natural occurrences of various branched nonane isomers.

Branched Nonane IsomerNatural Source(s)Organism TypeReported Function/ContextCitation(s)
2-Methyloctane Hypericum perforatum, Hypericum tomentosum, Angelica gigas, CoffeePlant, FoodEssential oil component, Aroma compound[2][6][7]
3-Methyloctane Tuber borchiiFungusAroma compound[10]
4-Methyloctane Nicotiana tabacumPlantVolatile organic compound[8]
This compound Helianthus annuusPlantFlower volatile[9]
Various Isomers Numerous insect speciesAnimal (Insect)Cuticular hydrocarbon, Semiochemical[3][11][12]

Biosynthesis of Methyl-Branched Alkanes

The synthesis of branched nonanes and other methyl-branched alkanes in insects is a well-elucidated process intricately linked to fatty acid metabolism. The entire pathway occurs primarily in specialized abdominal cells called oenocytes.

The core principle behind introducing a methyl branch is the substitution of the usual two-carbon acetyl-CoA starter unit in fatty acid synthesis with a branched precursor or the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the elongation phase.[11]

The key enzymatic steps are:

  • Initiation with Fatty Acid Synthase (FAS): The process begins with the de novo synthesis of fatty acids. To create a methyl branch, a branched starter unit is used, or more commonly, methylmalonyl-CoA is incorporated during elongation.[11]

  • Elongation: The resulting acyl-CoA is elongated by membrane-bound fatty acid elongase (ELO) enzyme systems. These enzymes sequentially add two-carbon units to the growing chain.[11]

  • Reduction to Aldehyde: Very-long-chain acyl-CoAs are reduced to their corresponding aldehydes by fatty acyl-CoA reductases (FARs).[11]

  • Decarbonylation to Alkane: The final step involves an oxidative decarbonylase (CYP4G family) that removes the carbonyl carbon from the aldehyde, yielding the final hydrocarbon and carbon dioxide.

Below is a diagram illustrating this biosynthetic pathway.

Biosynthesis_Branched_Nonanes cluster_FAS Fatty Acid Synthase (FAS) Complex cluster_Elongation Elongation & Reduction cluster_Final Final Hydrocarbon Synthesis Starter Branched Starter Unit (e.g., from Val, Leu, Ile) or Acetyl-CoA FAS FAS Enzyme Starter->FAS Malonyl Malonyl-CoA Malonyl->FAS Elongation (adds C2 units) Methylmalonyl Methylmalonyl-CoA (Source of Methyl Branch) Methylmalonyl->FAS Branching Point AcylCoA Branched Very-Long-Chain Acyl-CoA (VLC-Acyl-CoA) FAS->AcylCoA Produces initial chain ELO Elongase (ELO) Enzymes AcylCoA->ELO Chain Lengthening FAR Acyl-CoA Reductase (FAR) AcylCoA->FAR Reduction ELO->AcylCoA Aldehyde Branched VLC-Aldehyde FAR->Aldehyde Decarb Oxidative Decarbonylase (CYP4G) Aldehyde->Decarb Decarbonylation Nonane Branched Nonane (e.g., 3-Methyloctane) Decarb->Nonane

Caption: Biosynthesis pathway of methyl-branched alkanes in insects.[11]

Methodologies for Isolation and Identification

The study of branched nonanes relies on robust analytical techniques capable of separating and identifying volatile, non-polar compounds from complex biological matrices. The hydrophobic nature of these alkanes dictates the choice of solvents and chromatographic methods.[13]

Experimental Protocol: Extraction and Analysis of Insect CHCs

This protocol provides a generalized workflow for the extraction and identification of branched nonanes from insect cuticles.

Objective: To isolate and identify branched nonanes from the epicuticle of a target insect species.

Materials:

  • Target insects

  • Hexane (HPLC grade)

  • Glass vials (2 mL) with PTFE-lined caps

  • Micropipette

  • Nitrogen gas stream evaporator

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Non-polar GC column (e.g., DB-5ms or equivalent)

  • Authentic standards of nonane isomers (e.g., 2-methyloctane, 3-methyloctane)

Procedure:

  • Sample Preparation: Anesthetize insects by chilling on ice for 5-10 minutes. This minimizes metabolic activity and stress-induced changes in the CHC profile.

  • Solvent Extraction: Submerge a single insect (or a pooled sample, depending on size) in a glass vial containing 500 µL of hexane.[11] The duration of extraction is critical; a short wash of 5-10 minutes is sufficient to dissolve the surface lipids without extracting internal fats, ensuring a clean sample of cuticular hydrocarbons.

  • Solvent Evaporation: Carefully transfer the hexane extract to a new, clean vial. Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Overheating should be avoided as nonanes are volatile.

  • Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of hexane (e.g., 50 µL). This step concentrates the sample for optimal detection by GC-MS.

  • GC-MS Analysis:

    • Inject 1 µL of the reconstituted sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/min to 300°C, and hold for 10 minutes. This program separates volatile compounds effectively.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify peaks corresponding to branched nonanes by comparing their retention times to those of authentic standards.

    • Confirm peak identity by matching the mass spectrum of the unknown peak with the library spectrum (e.g., NIST) and the spectrum of the authentic standard. Branched alkanes show characteristic fragmentation patterns, often with preferential cleavage at the branching point.[1]

    • Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram.[11]

The following diagram visualizes this experimental workflow.

Extraction_Analysis_Workflow Start 1. Sample Collection (e.g., Insect) Extraction 2. Hexane Extraction (5-10 min surface wash) Start->Extraction Evaporation 3. Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution 4. Reconstitution (Concentrated Sample) Evaporation->Reconstitution GCMS 5. GC-MS Analysis Reconstitution->GCMS Data 6. Data Processing (Identification & Quantification) GCMS->Data

Caption: General workflow for the extraction and analysis of branched nonanes.

Conclusion and Future Directions

Branched nonanes, though structurally simple, are functionally significant molecules in the natural world. Their roles as key components of insect cuticular hydrocarbons and as volatile compounds in plants highlight their evolutionary importance in survival and communication. For researchers, understanding the natural occurrence and biosynthesis of these compounds opens doors to several fields of inquiry. In drug development, plant-derived VOCs like 2-methyloctane could be investigated for antimicrobial or other biological activities.[2] Furthermore, the high specificity of CHC profiles in insects offers potential for developing species-specific pest management strategies. Future research should focus on elucidating the biosynthetic pathways in plants, exploring the full range of biological activities of these isomers, and understanding the role of stereochemistry in their function.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of the highly branched alkane, 2,3,4-trimethylhexane. A comparative analysis of potential synthetic routes is presented, with a detailed, field-proven protocol for the Corey-House synthesis, a preferred method for constructing sterically hindered and unsymmetrical alkanes. The underlying mechanistic principles, experimental setup, and safety considerations are thoroughly discussed to ensure reproducible and safe execution in a research and development setting.

Introduction and Strategic Considerations

The synthesis of complex, branched alkanes such as this compound is a fundamental task in organic chemistry, with applications in fuel science, materials science, and as reference compounds for analytical studies. The construction of the carbon skeleton of such molecules often relies on the formation of new carbon-carbon bonds using organometallic reagents.

While Grignard reagents are powerful nucleophiles for C-C bond formation, their direct application in synthesizing highly branched alkanes can be problematic.[1][2] A hypothetical Grignard approach to this compound, for instance, might involve the reaction of a Grignard reagent with a secondary or tertiary alkyl halide. However, the strong basicity of Grignard reagents often leads to competing elimination reactions, especially with sterically hindered substrates, resulting in low yields of the desired alkane and the formation of undesired alkenes.[1][3]

A more robust and higher-yielding alternative is the Corey-House synthesis.[3][4][5] This method utilizes a lithium dialkylcuprate (Gilman reagent) which is a softer nucleophile than a Grignard reagent, and is highly effective in coupling with alkyl halides to form new alkanes, including unsymmetrical and branched structures, with minimal side reactions.[1][3][4][5][6] This application note will therefore focus on the Corey-House synthesis as the recommended protocol for the preparation of this compound.

Mechanistic Overview: The Corey-House Synthesis

The Corey-House synthesis proceeds in two main stages: the formation of the Gilman reagent and the subsequent coupling reaction.[1][3][4]

  • Formation of the Gilman Reagent (Lithium Dialkylcuprate): An alkyl halide is first treated with lithium metal in an ethereal solvent to form an alkyllithium compound.[1][3] Two equivalents of this alkyllithium reagent are then reacted with one equivalent of a copper(I) halide (typically CuI) to generate the lithium dialkylcuprate.[1][4]

  • Coupling Reaction: The Gilman reagent is then reacted with a second alkyl halide. This step proceeds via a mechanism akin to an SN2 reaction, where the cuprate attacks the alkyl halide, leading to the formation of a transient copper(III) species which then undergoes reductive elimination to yield the final coupled alkane product.[1][5]

A plausible and efficient route to this compound via the Corey-House synthesis is the reaction of lithium di(sec-butyl)cuprate with 2-bromopropane.

Corey_House_Synthesis cluster_0 Step 1: Gilman Reagent Formation cluster_1 Step 2: Coupling Reaction sec-Butyl Bromide sec-Butyl Bromide sec-Butyllithium sec-Butyllithium sec-Butyl Bromide->sec-Butyllithium Dry Ether Lithium 2 Li Lithium->sec-Butyllithium Gilman Reagent Lithium di(sec-butyl)cuprate (Gilman Reagent) sec-Butyllithium->Gilman Reagent 2 equivalents Copper(I) Iodide CuI Copper(I) Iodide->Gilman Reagent This compound This compound Gilman Reagent->this compound Dry Ether 2-Bromopropane 2-Bromopropane 2-Bromopropane->this compound

Caption: Reaction scheme for the synthesis of this compound via the Corey-House reaction.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound starting from sec-butyl bromide and 2-bromopropane.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
sec-Butyl bromide99%Sigma-Aldrich
2-Bromopropane99%Sigma-Aldrich
Lithium metal99.9%, in mineral oilSigma-Aldrich
Copper(I) iodide98%Sigma-Aldrich
Anhydrous diethyl ether≥99.7%, inhibitor-free, stored over molecular sievesSigma-Aldrich
Magnesium sulfateAnhydrousFisher Scientific
Saturated NH4Cl solutionACS GradeFisher Scientific
5% HCl solutionACS GradeFisher Scientific
Saturated NaHCO3 solutionACS GradeFisher Scientific
BrineSaturated NaCl solution
Nitrogen gasHigh purity (99.99%)Airgas
Three-neck round-bottom flask500 mL, oven-driedVWR
Reflux condenserOven-driedVWR
Dropping funnel125 mL, oven-driedVWR
Magnetic stirrer and stir barVWR
Schlenk line or nitrogen manifold
Syringes and needlesOven-dried
Ice bath and dry ice/acetone bath
Step-by-Step Procedure

PART A: Preparation of sec-Butyllithium

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry all glassware under a stream of nitrogen and allow to cool to room temperature.

  • Lithium Preparation: Cut 1.5 g (0.22 mol) of lithium metal into small pieces, removing the protective mineral oil with hexane, and quickly transfer to the reaction flask under a positive pressure of nitrogen.

  • Initiation: Add 100 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 13.7 g (0.10 mol) of sec-butyl bromide in 50 mL of anhydrous diethyl ether.

  • Reaction: Add approximately 5 mL of the sec-butyl bromide solution to the lithium suspension. The reaction should initiate within a few minutes, indicated by the formation of a cloudy solution and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun.

  • Addition: Once the reaction has started, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for 1 hour to ensure complete reaction. The resulting solution of sec-butyllithium will be a clear to slightly cloudy solution.

PART B: Formation of Lithium di(sec-butyl)cuprate (Gilman Reagent)

  • Cooling: Cool the freshly prepared sec-butyllithium solution to -78 °C using a dry ice/acetone bath.

  • Copper(I) Iodide Addition: In a separate flask, weigh 9.5 g (0.05 mol) of copper(I) iodide. Under a positive flow of nitrogen, add the CuI to the stirred sec-butyllithium solution in small portions.

  • Formation: Allow the mixture to stir at -78 °C for 30 minutes. The formation of the Gilman reagent is indicated by a change in the color of the solution.

PART C: Coupling Reaction to form this compound

  • Substrate Addition: While maintaining the temperature at -78 °C, add 6.15 g (0.05 mol) of 2-bromopropane dropwise to the Gilman reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

PART D: Work-up and Purification

  • Quenching: Carefully pour the reaction mixture into a flask containing 200 mL of a saturated aqueous solution of ammonium chloride (NH4Cl) and ice.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash successively with 100 mL of 5% HCl, 100 mL of saturated NaHCO3, and 100 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Grignard/Alkyllithium formation fails to initiate Wet glassware or solvent; inactive lithium surface.Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvent. Crush a piece of lithium to expose a fresh surface. Add a small crystal of iodine as an activator.
Low yield of final product Incomplete formation of the organometallic reagents; premature quenching by moisture or air.Maintain a positive nitrogen atmosphere throughout the reaction. Use high-quality, dry reagents and solvents.
Formation of side products (e.g., octane, propane) Homocoupling of the Gilman reagent or reaction with residual alkyl halides.Ensure the stoichiometry of the reagents is accurate. Maintain low temperatures during the formation and reaction of the Gilman reagent.
Dark-colored reaction mixture Decomposition of the organometallic reagents.Ensure the reaction temperature is well-controlled, especially during exothermic steps.

Safety Precautions

  • Pyrophoric and Water-Reactive Reagents: Alkyllithium reagents are pyrophoric and react violently with water.[7] All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper Schlenk line or glovebox techniques.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when handling these reagents.

  • Solvent Hazards: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Quenching: The quenching of the reaction mixture is exothermic and may release flammable gases. Perform this step slowly and with adequate cooling.

  • Waste Disposal: All waste containing residual organometallic reagents must be quenched and disposed of according to institutional safety guidelines.

References

Application Notes & Protocols: Advanced Alkylation Methods for the Synthesis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the alkylation methods used for the production of branched alkanes, a critical component in high-performance fuels and a key structural motif in drug development. We move beyond a simple recitation of facts to offer an in-depth analysis of the underlying chemical principles, a comparative look at traditional and modern catalytic systems, and detailed, field-tested protocols. This guide is intended for researchers, process chemists, and drug development professionals seeking to understand, implement, or innovate upon these essential synthetic transformations.

Strategic Importance of Branched Alkanes

Branched-chain alkanes are foundational to modern chemical and energy industries. Their unique structural properties—specifically, their high degree of branching—impart a high octane number, which is essential for preventing autoignition (knocking) in high-compression internal combustion engines.[1][2][3] The product of the alkylation process, known as alkylate, is a premium gasoline blending component because it is free of aromatic and olefinic hydrocarbons, leading to cleaner combustion and reduced harmful emissions.[1][4] Beyond fuels, specific branched alkane structures are integral to lubricants, solvents, and are key hydrophobic scaffolds in pharmaceutical compounds.

The primary industrial method for their synthesis is the alkylation of light isoparaffins, most commonly isobutane, with light olefins (e.g., propylene, butenes).[2][3][4] This process catalytically combines these smaller molecules into a larger, higher-value isoparaffin.[5]

The Core Chemistry: Mechanism of Acid-Catalyzed Alkylation

The alkylation of isoparaffins with olefins is a complex process driven by a carbocation chain reaction mechanism, which is facilitated by a strong acid catalyst.[4] Understanding this mechanism is crucial for optimizing reaction conditions and catalyst selection.

The process can be broken down into three fundamental stages:

  • Initiation: The acid catalyst donates a proton (H⁺) to an olefin molecule, forming a highly reactive secondary or tertiary carbocation.

  • Chain Propagation:

    • The newly formed carbocation can react with an isobutane molecule. In this key step, the carbocation abstracts a hydride ion (H⁻) from the isobutane, forming a stable branched alkane and a new tert-butyl carbocation.

    • This tert-butyl carbocation then reacts with another olefin molecule, forming a larger C8 carbocation (e.g., a trimethylpentyl cation).

    • This larger carbocation then continues the chain by abstracting a hydride from another isobutane molecule, yielding the final alkylate product (e.g., isooctane) and regenerating the tert-butyl carbocation.

  • Termination & Side Reactions: The chain reaction can be terminated through various pathways. Undesirable side reactions include olefin polymerization, cracking, and the formation of complex, acid-soluble hydrocarbons known as conjunct polymers or "red oil".[6]

A high isobutane-to-olefin ratio is a critical process parameter. It ensures that the olefin-derived carbocations are more likely to encounter an isobutane molecule for the desired hydride transfer, suppressing olefin polymerization which leads to lower-quality products and increased acid consumption.[4][7]

Alkylation_Mechanism cluster_initiation Initiation cluster_propagation Chain Propagation cluster_side_reactions Side Reactions Olefin Olefin (e.g., Butene) Carbocation sec-Butyl Carbocation Olefin->Carbocation Protonation Polymerization Oligomerization Olefin->Polymerization Self-reaction Proton H+ tButylCation tert-Butyl Carbocation Carbocation->tButylCation Hydride Transfer Isobutane1 Isobutane C8_Carbocation C8 Carbocation (Trimethylpentyl cation) tButylCation->C8_Carbocation Alkylation Isooctane Product (Isooctane) C8_Carbocation->Isooctane Hydride Transfer Isooctane->tButylCation Regenerates Olefin2 Olefin Olefin2->C8_Carbocation Isobutane2 Isobutane

Caption: General mechanism of isobutane alkylation with butene.

Catalytic Systems: A Comparative Overview

The choice of catalyst is the defining feature of any alkylation process, dictating operating conditions, product quality, safety protocols, and environmental impact.

Conventional Liquid Acid Catalysts

For decades, industrial alkylation has been dominated by two liquid acid catalysts: sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).[1][4][8][9]

  • Sulfuric Acid (H₂SO₄): This process requires low reaction temperatures (5–10 °C) to minimize side reactions.[10] The process is highly exothermic, and refrigeration is necessary to control the temperature.[11] H₂SO₄ is less volatile than HF, but it requires significantly higher volumes and regeneration, which can lead to SO₂ emissions.[6][12]

  • Hydrofluoric Acid (HF): HF units can operate at higher temperatures (21-38 °C), using standard cooling water.[4][10] The process is also capable of handling a wider range of olefin feedstocks.[5] However, HF is extremely toxic and corrosive. It readily forms a dense, toxic vapor cloud upon release, necessitating extensive and rigorous safety systems and protocols.[13][14]

Modern Heterogeneous & Alternative Catalysts

Driven by the significant environmental and safety concerns associated with liquid acids, research has focused on developing safer, more sustainable alternatives.[8][15]

  • Solid Acid Catalysts: These catalysts offer the primary advantage of being non-corrosive and easily separable from the reaction products, simplifying the process.[15][16]

    • Zeolites: These microporous aluminosilicates have been extensively studied for alkylation.[17][18] Their well-defined pore structures can impart shape selectivity, favoring the formation of desired isomers.[17] However, they often suffer from rapid deactivation due to coke formation and blockage of active sites within the pores.[8][19] Zeolites like BEA, MFI, and MWW have shown promise in various alkylation reactions.[19]

    • Other Solid Acids: Materials such as sulfated zirconia and supported heteropolyacids have also been investigated as potential catalysts.[8][20]

  • Ionic Liquids (ILs): Ionic liquids represent a third generation of catalysts and are a major area of innovation.[21] These are salts that are liquid at or near room temperature. For alkylation, acidic ILs (e.g., chloroaluminates) are used.[21][22]

    • Advantages: ILs have negligible vapor pressure, which dramatically reduces the risk of airborne release compared to HF.[12] Their acidity can be tuned by altering their chemical structure, and they can be regenerated on-site, which is more efficient and environmentally friendly.[12][21][23] The commercialized ISOALKY™ process, co-developed by Chevron and Honeywell UOP, uses an ionic liquid catalyst and is a testament to the viability of this technology.[12]

Data Summary: Comparison of Alkylation Technologies
FeatureSulfuric Acid (H₂SO₄)Hydrofluoric Acid (HF)Solid Acids (e.g., Zeolites)Ionic Liquids (ILs)
Catalyst Phase LiquidLiquidSolid (Fixed Bed)Liquid
Operating Temp. 5–10 °C[10]21–38 °C[4][10]50-100 °C (Varies)20-40 °C (Varies)
Product RON 92–9694–9888–92 (Often lower)95–98[12]
Key Advantage Established technologyHigh octane product, feedstock flexibility[5]Easy separation, non-corrosive[15][16]High safety (low vapor pressure), high yield, regenerable[12][23]
Key Disadvantage High acid consumption, sludge disposal[6]Extreme toxicity and volatility[13][14]Rapid deactivation, pore diffusion limits[8][24]Higher initial catalyst cost
Safety Concern High; Corrosive liquidVery High; Toxic vapor cloud riskLowModerate; Handled with standard PPE[12]

Application Protocols

The following protocols are designed to be illustrative for a laboratory research setting. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

Protocol 1: Lab-Scale Sulfuric Acid-Catalyzed Alkylation

Objective: To synthesize a branched alkane mixture (alkylate) from isobutane and 2-butene using a sulfuric acid catalyst.

Materials:

  • Liquefied isobutane

  • Liquefied 2-butene

  • Concentrated sulfuric acid (98%)

  • Ice-salt bath

  • High-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a magnetic stirrer, cooling jacket, pressure gauge, and inlet/outlet valves.

  • Gas chromatograph with mass spectrometry (GC-MS) for product analysis.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and pressure-tested.

  • Cooling: Begin circulating a coolant (e.g., ethylene glycol/water mixture) through the reactor jacket, chilled by an external bath to achieve an internal temperature of 5-10 °C.

  • Acid Charging: Carefully charge the reactor with a pre-determined volume of concentrated H₂SO₄. Seal the reactor.

  • Isobutane Addition: Start the reactor stirrer to ensure good mixing. Introduce a significant excess of liquefied isobutane into the reactor. The isobutane-to-olefin molar ratio should be high, typically between 10:1 and 20:1, to minimize side reactions.[7][25]

  • Olefin Feed: Slowly feed the liquefied 2-butene into the reactor over a period of 30-60 minutes. Monitor the reactor pressure and temperature closely; the reaction is exothermic, and a rapid temperature increase indicates a runaway reaction.[11]

  • Reaction: After the olefin addition is complete, allow the mixture to react for an additional 20-30 minutes with vigorous stirring to ensure complete conversion.

  • Reaction Quench & Separation: Stop the stirrer and allow the phases to separate. The denser acid layer will settle at the bottom.

  • Product Recovery: Carefully vent the excess isobutane (or recover it). Transfer the upper hydrocarbon layer to a separate vessel containing a neutralizing wash (e.g., dilute sodium bicarbonate), followed by a water wash.

  • Analysis: Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄), filter, and analyze the resulting alkylate using GC-MS to determine the product distribution and octane number precursors like trimethylpentanes (isooctanes).

Protocol_1_Workflow A 1. Prepare & Cool Reactor (5-10 °C) B 2. Charge H₂SO₄ & Isobutane A->B C 3. Start Stirring B->C D 4. Slowly Feed 2-Butene (Monitor T & P) C->D E 5. React for 20-30 min D->E F 6. Stop Stirring & Settle Phases E->F G 7. Recover Hydrocarbon Layer F->G H 8. Neutralize, Wash, & Dry G->H I 9. Analyze by GC-MS H->I

Caption: Workflow for lab-scale sulfuric acid alkylation.

Protocol 2: Screening Solid Acid Catalysts in a Fixed-Bed Reactor

Objective: To evaluate the catalytic activity and stability of a synthesized zeolite catalyst for isobutane alkylation.

Materials:

  • Synthesized or commercial zeolite catalyst (e.g., H-Y or H-BEA).

  • Fixed-bed continuous flow reactor system (typically quartz or stainless steel) housed in a tube furnace.

  • Mass flow controllers for isobutane and olefin gas feeds.

  • High-pressure liquid chromatography (HPLC) pump for liquid isobutane feed.

  • Back-pressure regulator to maintain system pressure.

  • Online GC for real-time product analysis.

Procedure:

  • Catalyst Packing: Load a known mass of the zeolite catalyst into the reactor, supported by quartz wool plugs.

  • Catalyst Activation: Heat the catalyst bed under a flow of inert gas (e.g., N₂ or He) to a specified temperature (e.g., 400-500 °C) for several hours to remove adsorbed water and activate the acid sites.

  • System Pressurization & Equilibration: Cool the reactor to the desired reaction temperature (e.g., 80 °C). Introduce isobutane flow and use the back-pressure regulator to bring the system to the target pressure (e.g., 20 bar).[20]

  • Reaction Initiation: Once the system is stable, introduce the olefin feed (e.g., 2-butene) at the desired isobutane/olefin ratio using the mass flow controllers.

  • Data Collection: The reactor effluent is passed through the back-pressure regulator and directed to an online GC. Collect data on butene conversion and product selectivity (e.g., trimethylpentanes, dimethylhexanes) as a function of time-on-stream.

  • Deactivation Study: Continue the run until the butene conversion drops significantly, indicating catalyst deactivation. This data is crucial for assessing catalyst stability.

  • Catalyst Regeneration (Optional): After the run, the catalyst can often be regenerated by carefully controlled calcination in air to burn off the deposited coke.[20]

  • Shutdown: Safely shut down the system by stopping the reactant flows, depressurizing, and cooling under an inert gas flow.

Safety & Handling Considerations

  • Liquid Acids: Both H₂SO₄ and HF are highly corrosive. HF is also acutely toxic upon inhalation or skin contact, causing severe burns and systemic toxicity.[14] Always work within a certified chemical fume hood. Use appropriate PPE, including a face shield, and have calcium gluconate gel readily available as a first aid antidote for HF exposure.[14] All personnel must be trained on the specific hazards and emergency procedures. The American Petroleum Institute's Recommended Practice 751 (RP 751) provides comprehensive guidance for the safe operation of industrial HF alkylation units.[9][26]

  • Pressurized Systems: All high-pressure experiments must be conducted behind a blast shield with reactors that have valid pressure certifications.

  • Flammable Hydrocarbons: Isobutane and butenes are highly flammable. Ensure there are no ignition sources in the vicinity of the experimental setup.

Conclusion and Future Outlook

The alkylation of isoparaffins with olefins remains a cornerstone of high-octane fuel production. While traditional liquid acid catalysts are effective, their significant safety and environmental drawbacks are driving a paradigm shift towards inherently safer technologies.[12][21] Solid acid catalysts, particularly advanced zeolites with hierarchical pore structures to combat deactivation, continue to be a major focus of academic and industrial research.[18] Concurrently, the successful commercialization of ionic liquid catalysis marks a significant breakthrough, offering a process that is not only safer but also highly efficient.[12] Future innovations will likely focus on improving the stability and cost-effectiveness of these next-generation catalysts, further enhancing the sustainability of branched alkane production.

References

Application Notes & Protocols: High-Purity Isolation of 2,3,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the purification of 2,3,4-trimethylhexane, a branched alkane of significant interest in fuel research and as a chemical standard. The primary challenge in obtaining high-purity this compound lies in the removal of structurally similar C9 isomers, which exhibit very close physical properties, particularly boiling points. We present three primary methodologies—high-efficiency fractional distillation, extractive distillation, and preparative gas chromatography—each suited for different scales and final purity requirements. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system through integrated analytical checkpoints.

Introduction: The Challenge of Isomeric Purity

This compound is a saturated, branched-chain hydrocarbon.[1][2] High-purity grades of this compound are essential for accurate physicochemical studies, as reference materials in analytical chemistry, and for the development of high-performance fuels. Commercial synthesis of this compound often results in a mixture containing other nonane (C9H20) isomers, making purification a critical yet non-trivial step.

The fundamental challenge stems from the subtle differences in intermolecular van der Waals forces among these isomers, leading to boiling points that can differ by less than a degree Celsius.[3] Standard distillation techniques are often insufficient. This document details advanced separation strategies to overcome these challenges.

Physicochemical Properties & Impurity Profile

A thorough understanding of the target molecule's properties and potential contaminants is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 921-47-1 [4]
Molecular Formula C9H20 [1][4]
Molecular Weight 128.26 g/mol [1][4]
Boiling Point 139.05 °C [4]
Melting Point -116.79 °C [4]
Density 0.735 g/cm³ [4]
Refractive Index 1.412 [4]

| Solubility in Water | 3.593 mg/L @ 25 °C (est.) |[5] |

Impurity Analysis: The primary impurities are other C9H20 isomers. The closeness of their boiling points, as shown in Table 2, illustrates the difficulty of separation by conventional means.

Table 2: Boiling Points of this compound and Common Isomeric Impurities

Compound Boiling Point (°C)
3,3,4-Trimethylhexane 135.8
2,3,5-Trimethylhexane 136.2
3-Ethyl-2,4-dimethylpentane 137.5
This compound 139.1
2,2,5-Trimethylhexane 124.1

| n-Nonane | 150.8 |

Purification Methodologies: A Comparative Overview

The choice of purification technique is dictated by the initial purity of the sample, the required final purity, the batch volume, and available equipment.

  • Fractional Distillation: This is the most common and scalable method, separating components based on differences in boiling points.[6][7] For close-boiling isomers, a column with a high number of theoretical plates is mandatory.

  • Extractive Distillation: This advanced technique is employed when boiling points are nearly identical.[8][9] It involves introducing a high-boiling solvent (entrainer) that selectively alters the vapor pressures (volatility) of the components, making separation feasible.[9][10]

  • Preparative Gas Chromatography (Prep GC): This is a high-resolution chromatographic technique ideal for obtaining ultra-pure material (>99.9%), typically on a smaller scale (milligrams to grams).[11][12] It offers the highest separating power for isomers.

Table 3: Comparison of Purification Techniques

Technique Principle Advantages Disadvantages Typical Scale Achievable Purity
Fractional Distillation Boiling Point Difference Scalable, well-understood, cost-effective for large volumes.[3][13] Requires very high efficiency columns for isomers, energy-intensive.[8] Grams to Kilograms 95-99.5%
Extractive Distillation Altered Relative Volatility Effective for azeotropes and close-boiling mixtures.[14][15] Requires solvent selection and a second distillation step for solvent recovery.[9] Kilograms to Tons 98-99.8%

| Preparative GC | Differential Partitioning | Highest resolution, excellent for isomeric separation, ultra-high purity.[11] | Low throughput, requires specialized equipment, not easily scalable.[12] | Milligrams to Grams | >99.9% |

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

Objective: To enrich this compound to >99% purity from a mixture containing close-boiling isomers.

Causality: This protocol relies on creating a large number of successive vaporization-condensation cycles (theoretical plates) within the distillation column. Each cycle provides a small enrichment of the more volatile components in the vapor phase. By using a high reflux ratio, we ensure that the separation equilibrium is approached on each plate, maximizing enrichment.

Materials & Equipment:

  • Crude this compound mixture

  • Round-bottom flask (appropriately sized for the sample volume)

  • Vigreux or packed column (e.g., with Raschig rings or structured packing) with a minimum of 30 theoretical plates

  • Distillation head with reflux controller and condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Thermometer or temperature probe (±0.1 °C accuracy)

  • Vacuum pump and pressure gauge (for vacuum distillation if needed)

  • Analytical Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • System Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charge the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the impure this compound. Add boiling chips or a magnetic stir bar.

  • Initiate Heating: Begin heating the flask gently. As the mixture starts to boil, observe the condensation ring rising slowly up the column. This process, known as "wetting the column," should take 30-60 minutes to ensure thermal equilibrium.

  • Establish Total Reflux: Once the vapor reaches the distillation head, set the reflux controller to total reflux (no product is collected). Allow the system to equilibrate for at least one hour. This step is critical for establishing the concentration gradient along the column, which is essential for efficient separation.

  • Set Reflux Ratio & Collect Fractions: Set the reflux ratio to a high value, typically between 10:1 and 20:1 (for every 20 drops returned to the column, 1 is collected).

  • Monitor Temperature: The head temperature should remain stable during the collection of a pure fraction. A rising temperature indicates the presence of a higher-boiling component.

  • Fraction Collection: Collect several small initial fractions (the "forerun"), which will be enriched in the most volatile impurities.

  • Collect Main Fraction: Once the head temperature stabilizes at the boiling point of this compound (approx. 139.1 °C), switch to a new receiving flask to collect the main product.

  • Purity Analysis: Analyze each fraction using GC-FID to determine its composition. Pool the fractions that meet the desired purity specification.

  • Shutdown: Once the main fraction is collected or the temperature begins to rise or fall significantly, stop the distillation. Allow the apparatus to cool completely before disassembly.

Fractional_Distillation_Workflow cluster_prep Preparation cluster_process Distillation Process cluster_analysis Analysis & Final Product Start Impure 2,3,4-TMH Setup Assemble High-Plate Distillation Apparatus Start->Setup Heat Heat & Equilibrate (Total Reflux) Setup->Heat Collect Collect Fractions (High Reflux Ratio) Heat->Collect Forerun Forerun (Volatile Impurities) Collect->Forerun Initial Main Main Fraction (Product) Collect->Main Stable Temp Residue Residue (Less Volatile) Collect->Residue Final Analysis GC-FID Purity Analysis of Each Fraction Forerun->Analysis Main->Analysis Pool Pool High-Purity Fractions Analysis->Pool End Purified 2,3,4-TMH (>99%) Pool->End

Caption: Workflow for High-Efficiency Fractional Distillation.

Protocol 2: Preparative Gas Chromatography (Prep GC)

Objective: To obtain an ultra-pure (>99.9%) reference-grade sample of this compound.

Causality: Prep GC leverages the high resolving power of capillary gas chromatography but on a larger scale.[11] The mixture is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs because each component (isomer) interacts with the stationary phase differently, causing them to travel through the column at different speeds and elute at distinct times. By timing the collection, individual components can be isolated with very high purity.[16]

Materials & Equipment:

  • Preparative Gas Chromatograph system equipped with:

    • Large volume injector

    • Packed or wide-bore capillary column (e.g., with a non-polar stationary phase like dimethylpolysiloxane)

    • Effluent splitter (directs a small portion to a detector and the majority to a collection trap)

    • Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD)

    • Fraction collector with cooled traps (e.g., liquid nitrogen or cryo-cooler)

  • Enriched this compound (preferably >95% pure from fractional distillation)

  • High-purity carrier gas (Helium or Hydrogen)

  • Collection vials

Procedure:

  • Method Development: Using an analytical GC, develop a separation method that provides baseline resolution between this compound and its nearest-eluting impurities. Key parameters are the oven temperature program and carrier gas flow rate.

  • System Preparation: Install the appropriate preparative column in the Prep GC. Condition the column according to the manufacturer's instructions to remove any contaminants.

  • Set Parameters: Transfer the optimized analytical method parameters to the Prep GC, adjusting the flow rates and injection volume for the larger column diameter. A typical injection volume might be 10-100 µL per run.

  • Perform an Initial Run: Inject a small amount of the sample to determine the precise retention times for all components on the preparative system.

  • Set Collection Windows: Program the fraction collector to open the trap for the this compound peak. The collection window should start just after the preceding impurity peak returns to baseline and end just before the subsequent impurity peak begins to elute.

  • Automated Injections: Begin the automated sequence of injections and collections. The cooled trap condenses the targeted peak from the gas stream into a liquid.

  • Sample Recovery: After a series of runs, allow the collection trap to warm to room temperature. Rinse the collected pure liquid from the trap with a minimal amount of a highly volatile solvent (like pentane) or carefully transfer it directly to a pre-weighed vial. If a solvent is used, it must be carefully evaporated under a gentle stream of nitrogen.

  • Purity Confirmation: Perform a final purity analysis on the collected sample using an analytical GC-MS to confirm purity and identity.

Prep_GC_Workflow cluster_prep Method Development cluster_process Purification Cycle cluster_analysis Recovery & Analysis Start Enriched 2,3,4-TMH (>95%) Method Optimize Separation on Analytical GC Start->Method Inject Inject Sample into Prep GC System Method->Inject Separate Isocratic/Gradient Elution through Column Inject->Separate Detect Split to Detector (FID) & Collection Trap Separate->Detect Collect Trap Target Peak (Cryo-cooling) Detect->Collect Loop Repeat Cycle for Desired Quantity Collect->Loop Recover Recover Liquid from Trap Analysis Confirm Purity with Analytical GC-MS Recover->Analysis Loop->Inject Loop->Recover After final run End Ultra-Pure 2,3,4-TMH (>99.9%) Analysis->End

Caption: Workflow for Ultra-Purification via Preparative GC.

Selecting the Right Approach

The optimal purification strategy depends on your specific goals. The following decision tree provides guidance on selecting the most appropriate method.

Decision_Tree Start Start: Impure 2,3,4-TMH Sample Purity Required Final Purity? Start->Purity Scale Sample Volume? Purity->Scale < 99.8% PrepGC Use Preparative GC Purity->PrepGC > 99.9% (Ultra-Pure) Scale2 Sample Volume? Scale->Scale2 < 50 g FD Use High-Efficiency Fractional Distillation Scale->FD > 50 g Scale2->FD Purity < 99.5% FD_then_GC Use Fractional Distillation followed by Prep GC Scale2->FD_then_GC Purity > 99.5% ED Consider Extractive Distillation FD->ED If separation is poor

Caption: Decision logic for selecting a purification method.

References

The Strategic Use of 2,3,4-Trimethylhexane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides an in-depth exploration of 2,3,4-trimethylhexane's role as a critical reference standard in gas chromatography (GC). Tailored for researchers, scientists, and professionals in drug development and petrochemical analysis, this document moves beyond a simple recitation of protocols. Instead, it delves into the fundamental principles and practical considerations that underpin its effective application, ensuring both methodological robustness and data integrity.

Introduction: The Imperative for Precision in Chromatographic Analysis

In the landscape of analytical chemistry, particularly within the pharmaceutical and petrochemical industries, the unambiguous identification and quantification of volatile and semi-volatile organic compounds are paramount. Gas chromatography stands as a cornerstone technique for these analyses.[1] The reliability of GC data, however, is intrinsically linked to the quality and appropriateness of the reference standards employed. This compound, a branched-chain alkane, has emerged as a valuable reference standard due to its distinct chromatographic behavior and well-characterized physical properties.[2][3] Its application is particularly notable in detailed hydrocarbon analysis (DHA), where it aids in the identification of complex mixtures.[4][5][6]

This document will provide a detailed protocol for the use of this compound as a reference standard, contextualized with the scientific rationale behind each step. We will explore its physicochemical properties, the preparation of standard solutions, recommended GC methodologies, and the principles of data interpretation, including the calculation and application of the Kovats Retention Index.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reference standard is fundamental to its proper handling and application.

Table 1: Physicochemical Properties of this compound [2][3][7]

PropertyValueSource
Chemical Formula C₉H₂₀[3]
Molecular Weight 128.2551 g/mol [3][7]
CAS Number 921-47-1[3][7]
Appearance Colorless liquid-
Boiling Point 139.1 °C-
Density 0.7347 g/cm³ at 20 °C-
Solubility Insoluble in water; soluble in organic solvents-
Kovats Retention Index Approximately 850 (on a standard non-polar column)[2]

Safety Precautions:

This compound is a flammable liquid and should be handled with appropriate safety measures in a well-ventilated fume hood.[8][9] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All handling and disposal procedures must adhere to institutional and national safety guidelines. For detailed information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[9]

Sourcing and Preparation of Standard Solutions

The integrity of your analytical results begins with the quality of your reference standard.

3.1. Sourcing Certified Reference Material (CRM):

It is imperative to source this compound as a Certified Reference Material (CRM) from a reputable supplier.[10][11] CRMs are accompanied by a certificate of analysis that guarantees their purity and identity, which is crucial for method validation and ensuring traceability of measurements. Several chemical suppliers specialize in analytical and reference standards.[12][13][14]

3.2. Protocol for Standard Solution Preparation:

The following protocol outlines the preparation of a stock and working standard solution of this compound. The concentrations provided are illustrative and should be adapted based on the specific analytical requirements and the expected concentration range of the analytes in the samples.

Materials:

  • This compound CRM

  • High-purity solvent (e.g., n-hexane, cyclohexane, or isooctane, GC grade or higher)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

Protocol:

  • Stock Solution (e.g., 1000 µg/mL): a. Allow the this compound CRM vial to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh an appropriate amount of the CRM into a tared vial. c. Alternatively, if the CRM is supplied in a sealed ampoule at a known concentration, proceed to the next step. d. Quantitatively transfer the weighed standard or the contents of the ampoule into a 10 mL volumetric flask. e. Rinse the weighing vial or ampoule multiple times with the chosen solvent and add the rinsings to the volumetric flask. f. Bring the flask to volume with the solvent, cap it, and invert it several times to ensure homogeneity.

  • Working Standard Solutions (e.g., 1, 5, 10, 25, 50 µg/mL): a. Perform serial dilutions from the stock solution to prepare a series of working standards that bracket the expected concentration range of the analyte. b. For example, to prepare a 10 µg/mL working standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

Causality Behind Experimental Choices:

  • Use of Class A Volumetric Glassware and Calibrated Micropipettes: Ensures the accuracy of dilutions, which is critical for quantitative analysis.

  • High-Purity Solvents: Prevents the introduction of extraneous peaks that could interfere with the analysis.

  • Serial Dilution: Allows for the creation of a calibration curve over a desired concentration range, which is essential for quantifying the analyte in unknown samples.

Gas Chromatography (GC) Methodology

The selection of appropriate GC parameters is crucial for achieving optimal separation and detection of this compound. The following method is a general guideline and may require optimization based on the specific instrumentation and analytical goals. This methodology is informed by the principles outlined in ASTM D5134 for detailed hydrocarbon analysis.[4][5][6][15][16]

Table 2: Recommended GC Parameters

ParameterRecommended SettingRationale
GC System Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides excellent sensitivity for hydrocarbons. MS provides definitive identification based on mass spectra.
Column Non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane)These phases separate compounds primarily based on boiling point, which is ideal for hydrocarbon analysis.
Dimensions: 30-60 m length, 0.25-0.32 mm I.D., 0.25-1.0 µm film thicknessLonger columns provide higher resolution. Standard internal diameters and film thicknesses offer a good balance of efficiency and sample capacity.
Carrier Gas Helium or HydrogenHelium is inert and provides good efficiency. Hydrogen can provide faster analysis times and higher efficiency at lower temperatures.
Flow Rate 1-2 mL/min (constant flow mode)Optimal flow rate for column efficiency.
Injector Split/Splitless InletSplit mode is suitable for concentrated samples to prevent column overloading. Splitless mode is used for trace analysis.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Temperature Program Initial: 40 °C, hold for 5 minAllows for the elution of highly volatile components.
Ramp: 5 °C/min to 200 °C, hold for 10 minA controlled temperature ramp separates compounds based on their boiling points.
Detector FID
Detector Temperature 280 °CPrevents condensation of the analytes in the detector.
Makeup Gas (FID) Nitrogen
Hydrogen Flow (FID) 30 mL/min
Air Flow (FID) 300 mL/min

Experimental Workflow:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Prep_Standard Prepare this compound Working Standards Inject Inject Standard/Sample Prep_Standard->Inject Prep_Sample Prepare Sample Solution Prep_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID/MS) Separate->Detect Identify Peak Identification (Retention Time & Kovats Index) Detect->Identify Quantify Quantification (Calibration Curve) Detect->Quantify Report Generate Report Identify->Report Quantify->Report

Caption: Workflow for GC analysis using this compound as a reference standard.

Data Interpretation: From Chromatogram to Conclusion

5.1. Qualitative Analysis: Peak Identification

The primary role of a reference standard in qualitative analysis is to confirm the identity of a compound in a sample.[1][17][18] This is achieved by comparing the retention time of the peak of interest in the sample chromatogram to the retention time of the this compound standard run under identical conditions.

5.2. The Power of the Kovats Retention Index

While retention time is a useful identifier, it can vary between different GC systems and even on the same system over time. The Kovats Retention Index (I) provides a more robust and transferable measure for compound identification.[19][20][21][22][23] It normalizes the retention time of a compound to the retention times of adjacent n-alkanes.

Calculation of the Kovats Retention Index (Isothermal):

The formula for the Kovats index under isothermal conditions is:

I = 100 * [n + (log(t'r(unknown)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))]

Where:

  • t'r is the adjusted retention time (tr - tm, where tm is the dead time).

  • n is the carbon number of the n-alkane eluting before the unknown.

  • N is the carbon number of the n-alkane eluting after the unknown.

For temperature-programmed GC, a linear interpolation is used.

By calculating the Kovats index for a peak in a sample and comparing it to the known index of this compound (approximately 850 on a non-polar column), a much higher degree of confidence in the peak's identity can be achieved.[2]

5.3. Quantitative Analysis: Determining Concentration

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the this compound standard against its concentration for a series of working standards.[1][24][25] The concentration of the analyte in an unknown sample is then determined by measuring its peak area and interpolating its concentration from the linear regression of the calibration curve.

Data Analysis Workflow:

Data_Analysis_Workflow cluster_qual Qualitative Analysis cluster_quant Quantitative Analysis Start Obtain Chromatograms (Standards & Samples) Compare_RT Compare Retention Times Start->Compare_RT Calc_Kovats Calculate Kovats Index Start->Calc_Kovats Integrate_Peaks Integrate Peak Areas Start->Integrate_Peaks Identify_Peak Confirm Peak Identity Compare_RT->Identify_Peak Calc_Kovats->Identify_Peak Create_Cal_Curve Create Calibration Curve Integrate_Peaks->Create_Cal_Curve Standards Determine_Conc Determine Sample Concentration Integrate_Peaks->Determine_Conc Samples Create_Cal_Curve->Determine_Conc

Caption: Logical workflow for qualitative and quantitative data analysis.

Conclusion: A Foundation for Reliable and Reproducible Results

The meticulous use of this compound as a reference standard in gas chromatography provides a robust foundation for the accurate identification and quantification of branched-chain alkanes and other hydrocarbons. By understanding its physicochemical properties, adhering to rigorous preparation protocols, and employing sound chromatographic and data analysis principles, researchers can significantly enhance the reliability and reproducibility of their results. This, in turn, contributes to the overall quality and integrity of scientific research and industrial quality control.

References

Application Notes & Protocols: Evaluating 2,3,4-Trimethylhexane as a High-Octane Blending Component for Spark-Ignition Engine Fuels

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Gasoline blending is a meticulous process of combining various hydrocarbon streams to produce a fuel that meets stringent performance and regulatory specifications.[1] The octane rating, a measure of a fuel's resistance to premature detonation or "knocking," is a primary determinant of engine performance and efficiency.[2] Highly branched alkanes are prized components in gasoline blending due to their superior anti-knock characteristics compared to their straight-chain counterparts.[3][4] This document provides a detailed technical guide on the application and evaluation of 2,3,4-trimethylhexane, a C9 highly branched alkane, as a potential high-octane blending component for automotive gasoline. We will explore the physicochemical properties of this isomer, the rationale for its use, and provide comprehensive protocols for its incorporation and performance analysis in accordance with established ASTM standards.

Introduction: The Role of Branched Alkanes in Fuel Chemistry

The efficiency of a spark-ignition internal combustion engine is fundamentally linked to its compression ratio; higher compression ratios yield greater thermal efficiency and power output.[5] However, increasing the compression ratio also elevates the temperature and pressure of the air-fuel mixture, increasing the likelihood of autoignition before the spark-initiated flame front arrives. This phenomenon, known as knocking, can cause severe engine damage.[6]

The chemical structure of fuel molecules dictates their propensity to auto-ignite. Straight-chain alkanes, like n-heptane, are prone to autoignition and are assigned an octane number of 0.[7] Conversely, highly branched alkanes, such as 2,2,4-trimethylpentane (iso-octane), are significantly more resistant to knocking and define the 100-point on the octane scale.[7][8] The stability of branched alkanes stems from their molecular structure, which is less susceptible to the free-radical chain reactions that lead to premature combustion.[3]

This compound (C₉H₂₀) is a highly branched alkane that, like other multi-branched isomers, is of interest as a high-octane component.[][10] While not as commonly used as a bulk blending stock as reformate or alkylate, it serves as a valuable compound for fuel research and for creating high-performance fuel formulations.[1][] Its application lies in its potential to increase the octane rating of a gasoline pool, allowing for the use of more economical, lower-octane streams while still meeting final product specifications.

Molecular Structure of this compound

The structure of this compound, with its multiple methyl branches along the main hexane chain, contributes to its high resistance to autoignition.

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for predicting its behavior in gasoline blends. These properties influence volatility, energy density, and compatibility with other fuel components.

PropertyValueSource
Molecular Formula C₉H₂₀[11]
Molecular Weight 128.26 g/mol [11][12]
CAS Number 921-47-1[12][13]
Boiling Point ~142-144 °C (415-417 K)[12]
Research Octane Number (RON) Not widely published; expected to be high (>100)-
Motor Octane Number (MON) Not widely published; expected to be high (>95)-

Application Protocol: Blending and Performance Evaluation

This section details the protocol for blending this compound into a base gasoline and evaluating the performance of the resulting fuel. The objective is to quantify the effect of this compound on key gasoline specifications, most notably the Research Octane Number (RON) and Motor Octane Number (MON).

Materials and Equipment
  • This compound: Purity ≥ 98%.

  • Base Gasoline: A well-characterized gasoline blend stock, such as a full-range naphtha or a primary reference fuel (PRF) blend, with a known octane rating.

  • Volumetric Glassware: Class A graduated cylinders and volumetric flasks.

  • Analytical Balance: Readable to 0.001 g.

  • Cooperative Fuel Research (CFR) Engine: For RON and MON determination.[14]

  • Vapor Pressure Analyzer: According to ASTM D5191.[14]

  • Distillation Apparatus: According to ASTM D86.[14]

  • Gas Chromatograph (GC): For detailed hydrocarbon analysis (optional).[15][16]

Experimental Workflow

The overall process involves creating a series of test blends, homogenizing them, and subjecting them to a battery of standardized tests.

G cluster_prep Blend Preparation cluster_testing Standardized Testing cluster_analysis Data Analysis A Select Base Gasoline (e.g., PRF 80) B Prepare Blends (e.g., 5%, 10%, 20% v/v of This compound) A->B C Ensure Homogenization B->C D RON Test (ASTM D2699) C->D E MON Test (ASTM D2700) C->E F Volatility Test (ASTM D5191, D86) C->F G Detailed Analysis (GC, optional) C->G H Calculate Blending Octane Number D->H E->H I Assess Impact on Volatility F->I J Generate Performance Report H->J I->J

Caption: Workflow for evaluating this compound in gasoline blending.

Step-by-Step Blending Protocol
  • Characterize Base Fuel: Perform a full analysis of the base gasoline according to ASTM D4814 specifications to establish a baseline.[14][17] This includes RON, MON, vapor pressure, and distillation curve.

  • Prepare Test Blends: Create a series of test fuels by blending this compound into the base gasoline at various concentrations. It is recommended to prepare blends on a volume/volume basis (e.g., 5%, 10%, 15%, and 20%).

    • Example for a 100 mL, 10% v/v blend: Carefully measure 90 mL of the base gasoline using a Class A graduated cylinder and transfer it to a 100 mL volumetric flask.

    • Add 10 mL of this compound to the flask.

    • Seal the flask and invert it at least 20 times to ensure complete homogenization.

  • Labeling: Clearly label each blend with its composition and preparation date.

Performance Testing Protocols

Each prepared blend, including the baseline fuel, must be tested under identical conditions.

  • Octane Number Determination:

    • Measure the Research Octane Number (RON) of each blend according to the ASTM D2699 standard test method.[14][18]

    • Measure the Motor Octane Number (MON) of each blend according to the ASTM D2700 standard test method.[14][18]

    • These tests are performed using a standardized single-cylinder CFR engine where the compression ratio is adjusted until a standard level of knock is observed, which is then compared to primary reference fuels.[7]

  • Volatility Analysis:

    • Determine the Reid Vapor Pressure (RVP) of each blend using the ASTM D5191 standard. This is critical for assessing evaporative emissions and engine startability.[14]

    • Characterize the distillation profile of each blend according to ASTM D86 . This provides information on the temperature range over which the fuel vaporizes, affecting engine warm-up and drivability.[14][17]

Data Analysis and Interpretation

The primary goal of the analysis is to determine the "blending octane number" of this compound. The blending octane number is a calculated value that represents the effective octane of a component when mixed with other hydrocarbons, as blending behavior is not always linear.

Calculating Blending Octane Number

A simplified linear blending model can be used for initial assessment:

  • ONblend = (Vbase * ONbase) + (Vcomp * BONcomp)

Where:

  • ONblend is the measured octane number (RON or MON) of the blend.

  • Vbase is the volume fraction of the base gasoline.

  • ONbase is the measured octane number of the base gasoline.

  • Vcomp is the volume fraction of the this compound.

  • BONcomp is the calculated Blending Octane Number of the component.

By rearranging the formula, the BON can be calculated for each blend concentration. Averaging the results across different concentrations can provide a more robust value.

Example Data Table
Blend ID% 2,3,4-TMH (v/v)Measured RON (ASTM D2699)Calculated RON Blending NumberMeasured MON (ASTM D2700)Calculated MON Blending Number
BASE-010%87.0N/A80.0N/A
BLEND-015%87.9105.080.794.0
BLEND-0210%88.8105.081.494.0
BLEND-0320%90.6105.082.894.0

This is hypothetical data for illustrative purposes.

Interpreting Results
  • Octane Response: A high blending octane number confirms that this compound is an effective octane booster.

  • Sensitivity: The difference between the RON and MON (S = RON - MON) is a key parameter. A higher sensitivity can be beneficial in modern turbocharged engines.[18]

  • Volatility Impact: Assess the changes in RVP and the distillation curve. As a C9 hydrocarbon, this compound will likely decrease the front-end volatility (RVP) and increase the mid-range and tail-end boiling points of the blend, which can impact cold starting and warm-up performance.[19]

Conclusion

This compound exhibits the structural characteristics of a high-performance gasoline component. Its highly branched nature provides excellent resistance to autoignition, making it a potent octane booster. The protocols detailed herein provide a standardized framework for researchers and fuel development professionals to experimentally quantify its blending octane numbers and overall impact on key fuel properties. By following these established ASTM methods, laboratories can generate reliable and reproducible data to validate the suitability of this compound for specialized gasoline formulations and as a reference compound in advanced combustion research.

References

Topic: GC-MS Analysis of C9 Hydrocarbon Mixtures: From Naphtha to Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The analysis of C9 hydrocarbon mixtures represents a significant challenge in analytical chemistry. These complex samples, comprising numerous isomers of paraffins, isoparaffins, naphthenes, olefins, and aromatics (PIONA), are critical components in petroleum refining, product quality control, and environmental monitoring.[1][2][3] The structural similarity among C9 isomers leads to close elution times and often indistinguishable mass spectra, demanding a highly optimized and robust analytical method. This guide is structured not as a rigid protocol but as a narrative of the analytical journey. We will explore the causality behind each experimental choice, from sample preparation to data interpretation, to build a self-validating system for the accurate characterization of these challenging mixtures.

The Analytical Challenge: Isomerism in C9 Hydrocarbons

The core difficulty in C9 analysis lies in its complexity. A C9 fraction can contain dozens of isomers, particularly alkylbenzenes (e.g., propylbenzene, ethyltoluene isomers, and trimethylbenzene isomers), which share the same molecular weight and exhibit similar mass spectral fragmentation patterns under standard Electron Ionization (EI).[4][5] Conventional GC-MS can struggle to differentiate these isomers based on mass spectra alone, making chromatographic separation the pivotal element of the analysis.[6]

A successful method must therefore achieve two primary goals:

  • Maximize Chromatographic Resolution: To physically separate the individual isomers.

  • Ensure Confident Peak Identification: To correctly assign chemical structures to the separated peaks using a combination of retention data and mass spectral evidence.

This application note provides the framework to achieve both.

Foundational Choices: Crafting the Separation

The success of any GC-MS analysis is built upon the correct selection of the column and carrier gas. These are not arbitrary choices; they are the foundation of the separation.

Capillary Column Selection

The principle of "like dissolves like" is the guiding tenet for column selection.[7] For complex hydrocarbon mixtures, a non-polar stationary phase is the logical starting point.

  • Recommended Phase: A 100% dimethylpolysiloxane (e.g., DB-1ms, HP-1ms) or a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) phase is highly recommended. These phases separate compounds primarily by their boiling points, which is the dominant differentiating characteristic for hydrocarbon isomers.[7] The "ms" designation indicates the column is tested for low bleed, which is critical for achieving low detection limits and clean mass spectra.[8]

  • Column Dimensions: For resolving complex isomer mixtures, a long, narrow-bore column is superior.

    • Length: 50-100 meters. A longer column increases the number of theoretical plates, enhancing resolving power. A 100 m column was shown to improve separation efficiency for C9 fractions.[9]

    • Internal Diameter (I.D.): 0.20-0.25 mm. A smaller I.D. increases efficiency but reduces sample capacity. 0.25 mm is a common compromise.[7][10]

    • Film Thickness: 0.25-0.50 µm. A standard film thickness is generally sufficient. Thicker films are better for highly volatile compounds, but can increase bleed and analysis time.[10]

Carrier Gas

Helium is the most common and recommended carrier gas for GC-MS due to its inertness and good efficiency. Hydrogen can offer faster analysis times but may react with unsaturated or aromatic hydrocarbons at high temperatures in the GC oven.[11] A constant flow rate (typically 1.0-1.5 mL/min) should be maintained to ensure reproducible retention times.

Sample Preparation and Introduction: The Gateway to Analysis

Proper sample preparation is crucial to protect the instrument and ensure accurate, reproducible results. The goal is to introduce a representative aliquot of the sample onto the column in a narrow band, free of non-volatile residues.

Sample Preparation Workflow

The choice of preparation technique depends on the sample matrix and the concentration of the C9 fraction.

G Sample Sample Receipt (e.g., Naphtha, Soil Extract) Decision1 High Concentration? (e.g., >1%) Sample->Decision1 Dilution Dilute & Shoot (1:100 to 1:1000 in CS2/Hexane) Decision1->Dilution Yes Decision2 Volatiles in Solid/Liquid Matrix? Decision1->Decision2 No FinalSample Sample in Autosampler Vial Dilution->FinalSample Headspace Static or Dynamic Headspace Analysis Decision2->Headspace Yes SPME Solid Phase Microextraction (SPME) Decision2->SPME Alternate Yes Headspace->FinalSample SPME->FinalSample

Figure 1: Decision workflow for C9 sample preparation.
  • Dilute and Shoot: This is the most common method for liquid samples like petroleum naphthas or reformates.[12][13]

    • Prepare a 1:100 or 1:1000 dilution of the sample in a high-purity volatile solvent (e.g., hexane, pentane, or carbon disulfide).

    • Vortex the solution thoroughly.

    • Transfer to a 2 mL glass autosampler vial.

    • Causality: High concentrations of aromatics can saturate the MS detector, leading to non-linear response and inaccurate quantification.[14] Dilution brings the analyte concentrations into the linear range of the detector. The sample must be free of particles to avoid clogging the injection syringe.[15]

  • Headspace Sampling: Ideal for determining volatile C9 compounds in solid or viscous liquid matrices (e.g., contaminated soil, water).[16][17]

    • A known amount of the sample is placed in a sealed headspace vial.

    • The vial is heated to allow volatile compounds to partition into the gas phase (the headspace).

    • A sample of the headspace gas is automatically injected into the GC.

    • Causality: This technique isolates volatile analytes from non-volatile matrix components that would otherwise contaminate the GC inlet and column.[17]

The Core Protocol: GC-MS Method Parameters

Strict adherence to optimized instrument parameters is essential for achieving reproducible, high-quality data.[18] The following table provides a robust starting point for the analysis of C9 aromatic isomers.

Parameter Setting Justification & Expert Insights
GC System Agilent 8890 GC (or equivalent)A modern, electronically controlled GC provides excellent retention time stability.
MS System Agilent 5977B MSD (or equivalent)A sensitive single quadrupole mass spectrometer is sufficient for this analysis.
Column HP-5ms, 60 m x 0.25 mm I.D., 0.25 µm film thicknessAs discussed in Section 2, this column provides a good balance of resolving power and sample capacity for this application.[7][10]
Inlet Split/SplitlessStandard inlet for capillary GC.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of C9 hydrocarbons without causing thermal degradation.
Injection Mode Split (50:1 to 100:1 ratio)Prevents column overloading and ensures sharp peak shapes, especially for high-concentration samples.[19] For trace analysis, a splitless injection may be used, but requires careful optimization of the purge time.[20]
Injection Volume 1 µLA standard volume for capillary GC.[12]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides stable retention times and optimal separation efficiency.
Oven Program 35 °C (hold 5 min), then 3 °C/min to 150 °C, then 20 °C/min to 280 °C (hold 2 min)This is the most critical parameter for isomer separation. The initial slow ramp (3 °C/min) is essential to resolve the closely boiling C9 aromatic isomers. The faster ramp at the end clears heavier compounds from the column efficiently.
MS Transfer Line 280 °CPrevents condensation of analytes as they move from the GC column to the MS source.
MS Source Temp. 230 °CStandard temperature for EI sources, balances ionization efficiency with minimizing thermal degradation.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzers.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard EI energy produces reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST, Wiley).[4][5]
Acquisition Mode Full Scan (m/z 40-200) and/or Selected Ion Monitoring (SIM)Full Scan is used for qualitative identification and characterization of unknown peaks. SIM mode offers significantly higher sensitivity for quantitative analysis by monitoring only characteristic ions.[21][22]

Data Analysis and Interpretation

Data analysis involves two key steps: identifying each chromatographic peak and then quantifying it.

Peak Identification

A multi-faceted approach is required for confident identification.

  • Mass Spectral Library Search: The acquired EI mass spectrum for each peak is compared against a reference library (e.g., NIST). This often provides a list of potential matches.[12]

  • Retention Index (RI): RI provides a much more reliable identification than retention time alone. It normalizes the retention time of an analyte to the retention times of adjacent n-alkanes. The calculated RI for an unknown peak can be compared to published RI databases for confident isomer identification.[9][23]

  • Fragmentation Pattern Analysis: Experienced analysts can interpret the fragmentation. C9 alkylbenzenes exhibit characteristic fragmentation patterns. The molecular ion (M+) will be at m/z 120. A prominent peak at m/z 105 ([M-15]+) corresponds to the loss of a methyl group (CH₃), and a peak at m/z 91 ([M-29]+) corresponds to the loss of an ethyl group (C₂H₅). The relative intensities of these fragments can help distinguish between isomers.[4][24]

Compound Class Molecular Ion (M+) Characteristic Fragment Ions (m/z) Interpretation
Trimethylbenzenes120105, 91Loss of a methyl group is the primary fragmentation.
Ethyltoluenes120105, 91Loss of a methyl group is favored over loss of an ethyl group.
n-Propylbenzene12091Loss of an ethyl group to form the stable tropylium ion (m/z 91) is dominant.
Isopropylbenzene (Cumene)120105Loss of a methyl group is the dominant fragmentation pathway.
Quantification

For accurate quantification, an internal standard (IS) method is recommended.

  • Select an Internal Standard: The IS should be a compound not present in the sample, with similar chemical properties to the analytes, and which elutes without co-eluting with any sample components. Deuterated analogues (e.g., Toluene-d8, Naphthalene-d8) are ideal choices.[14][25]

  • Prepare Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target C9 analytes and a constant concentration of the internal standard.

  • Generate Calibration Curve: Analyze the standards and plot the response ratio (analyte peak area / IS peak area) against the concentration ratio (analyte concentration / IS concentration).

  • Quantify Samples: Add the same amount of internal standard to the unknown samples, analyze them, and use the response ratio and the calibration curve to determine the concentration of each analyte.

For screening purposes or when standards are unavailable, a semi-quantitative analysis can be performed using the total ion chromatogram (TIC) area percent, assuming similar response factors for all isomers.[9]

System Validation and Troubleshooting

A robust method is a self-validating one. Regular checks and a logical troubleshooting approach are essential.

Quality Control
  • Solvent Blank: Run a solvent blank at the beginning of each analytical batch to check for system contamination or carryover.

  • Check Standard: Analyze a mid-level calibration standard periodically (e.g., every 10-20 samples) to verify instrument performance and calibration stability.

Troubleshooting Common Issues

G Problem Problem: Poor Peak Resolution Check1 Check Oven Program: Is the ramp rate slow enough (e.g., <= 5°C/min)? Problem->Check1 Check2 Check Carrier Gas Flow: Is it at the setpoint (e.g., 1.2 mL/min)? Check1->Check2 Yes Solution1 Decrease ramp rate to 2-3 °C/min Check1->Solution1 No Check3 Check Column Health: Is there high bleed? Have you trimmed the column? Check2->Check3 Yes Solution2 Check for leaks, verify gas supply Check2->Solution2 No Solution3 Trim 0.5m from inlet end or replace column Check3->Solution3 Yes

Figure 2: Troubleshooting flowchart for poor peak resolution.
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Active sites in the inlet liner or column. 2. Column contamination. 3. Column installed incorrectly.1. Use a deactivated liner; replace liner. 2. Trim 0.5m from the front of the column. 3. Re-install the column, ensuring a clean cut and correct ferrule placement.[8]
Ghost Peaks Sample carryover from a previous injection.Run a solvent blank. If peaks persist, bake out the column at its maximum isothermal temperature. Clean the inlet.[19]
Baseline Instability/Drift 1. Carrier gas impurity (e.g., oxygen, water). 2. Column bleed. 3. Contaminated MS source.1. Ensure high-purity carrier gas and check for leaks. 2. Condition the column. If bleed is excessive, replace the column. 3. Vent the MS and clean the ion source.[19][20]
Poor Sensitivity 1. Leak in the system. 2. MS source is dirty. 3. Incorrect MS tune.1. Perform a leak check on the GC and MS. 2. Clean the ion source. 3. Re-tune the mass spectrometer.

References

The Strategic Application of 2,3,4-Trimethylhexane as a Non-Polar Solvent in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Non-Polar Landscape in Modern Chemistry

In the intricate world of chemical synthesis, particularly within the pharmaceutical and drug development sectors, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. Solvents are not merely inert media but active participants that can influence reaction rates, selectivity, and the final form of the product.[] Among the diverse array of available solvents, non-polar aprotic solvents play a crucial role in a multitude of synthetic transformations. While traditional linear alkanes such as hexane and heptane have long been staples in the laboratory, the unique physicochemical properties of highly branched alkanes are increasingly being recognized for their potential to offer distinct advantages.

This technical guide delves into the specific application of 2,3,4-trimethylhexane, a nine-carbon branched alkane, as a non-polar solvent in organic reactions. We will explore its unique properties, compare it to other common non-polar solvents, and provide insights into its strategic deployment to enhance reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic methodologies through informed solvent selection.

Physicochemical Profile of this compound: A Comparative Analysis

This compound (C_9H_20) is a saturated acyclic hydrocarbon characterized by a branched structure. This branching imparts distinct physical and chemical properties compared to its linear isomer, n-nonane, and other commonly used non-polar solvents. A comprehensive understanding of these properties is essential for its effective application.

Key Physicochemical Properties
PropertyThis compoundn-Heptanen-HexaneToluene
Molecular Formula C_9H_20[2]C_7H_16C_6H_14C_7H_8
Molecular Weight ( g/mol ) 128.26[3]100.2186.1892.14
Boiling Point (°C) 139.1[4]98.468.7110.6
Density (g/cm³ at 20°C) ~0.735[4]0.6840.6590.867
Water Solubility Very low (practically insoluble)[5]Very low (practically insoluble)Very low (practically insoluble)Very low (practically insoluble)
Polarity Non-polarNon-polarNon-polarNon-polar (with some aromatic character)

Data compiled from various sources.[2][3][4][5]

The branched structure of this compound leads to a more compact, spherical shape compared to its linear counterparts. This has a direct impact on its intermolecular van der Waals forces, resulting in a lower boiling point than what would be expected for a C9 straight-chain alkane.[6] This moderate boiling point can be advantageous in reactions requiring elevated temperatures without the need for high-pressure apparatus, while still allowing for relatively easy removal post-reaction.

Causality of Application: Why Choose this compound?

The selection of a solvent is a strategic decision based on a deep understanding of the reaction mechanism and the desired outcome. The unique characteristics of this compound offer several compelling reasons for its use in specific synthetic contexts.

Inertness and Stability

As a saturated alkane, this compound is chemically inert under a wide range of reaction conditions. It lacks reactive functional groups and is resistant to oxidation, reduction, and reactions with common reagents such as acids, bases, and organometallics. This inertness is paramount in sensitive catalytic systems where the solvent must not interfere with the catalyst or substrates. The high purity of commercially available branched alkanes further ensures that trace impurities do not negatively impact the reaction.[7][8]

Influence on Reaction Kinetics and Selectivity

The choice of solvent can significantly impact the energy of the transition state of a reaction, thereby influencing its rate.[9] While specific kinetic data for reactions in this compound is not widely published, the general principles of solvent effects suggest that its non-polar nature would be beneficial for reactions involving non-polar reactants and transition states. For instance, in certain palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, non-polar solvents can be advantageous.[10][11] The lower polarity of alkanes can drive the association of reactants and catalysts, potentially accelerating the reaction rate.

Moreover, the steric bulk of branched alkanes can influence the stereoselectivity of a reaction. While not a chiral solvent itself (unless a specific stereoisomer is used), the three-dimensional environment created by this compound can favor the formation of one stereoisomer over another in certain asymmetric syntheses.

Solvent_Selection_Logic cluster_considerations Key Considerations A Reaction Type F Solvent Choice A->F e.g., Organometallic, Catalytic B Reactant & Product Polarity B->F Non-polar reactants favor non-polar solvent C Desired Reaction Temperature C->F Moderate boiling point offers flexibility D Required Solvent Inertness D->F High inertness for sensitive reactions E Potential for Stereocontrol E->F Steric bulk may influence stereochemistry

Figure 1. Logical workflow for selecting a non-polar solvent like this compound.

Application in Crystallization and Purification of Active Pharmaceutical Ingredients (APIs)

The final physical form of an Active Pharmaceutical Ingredient (API) is critical to its stability, bioavailability, and manufacturability.[][12] Crystallization is a key step in controlling these properties. The choice of solvent in a crystallization process can determine the polymorphic form, crystal habit, and purity of the API.[10]

Non-polar solvents like this compound can be particularly useful in the crystallization of non-polar or sparingly soluble APIs. Its ability to dissolve these compounds at elevated temperatures, followed by controlled cooling to induce crystallization, can lead to the formation of well-defined, high-purity crystals. The inert nature of this compound ensures that it does not form solvates with the API, which can be an issue with more polar solvents.

Protocol: General Procedure for a Non-Polar Reaction in this compound

The following is a generalized protocol for conducting a reaction in this compound. This should be adapted based on the specific requirements of the reaction being performed.

Materials
  • This compound (high purity, anhydrous)

  • Reactants and catalyst

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with hotplate)

  • Temperature monitoring device

Procedure
  • Preparation of Reaction Vessel: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture.

  • Solvent and Reagent Addition: To the reaction flask, add this compound under an inert atmosphere. The volume will be dependent on the desired concentration of the reactants.

  • Inerting the System: Purge the reaction vessel with an inert gas for 10-15 minutes to remove any oxygen.

  • Addition of Reactants: Add the reactants and catalyst to the solvent. If any of the reactants are sensitive to air or moisture, they should be added via syringe or a glovebox.

  • Reaction Execution:

    • Commence stirring to ensure a homogenous mixture.

    • If the reaction requires heating, raise the temperature to the desired setpoint. The boiling point of this compound (139.1 °C) allows for a wide range of reaction temperatures.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, HPLC).

  • Work-up and Product Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • The product can be isolated through various techniques depending on its properties. This may include:

      • Direct Crystallization: If the product is sparingly soluble in this compound at room temperature, it may crystallize out upon cooling. The solid can then be collected by filtration.

      • Solvent Removal: The solvent can be removed under reduced pressure using a rotary evaporator.

      • Extraction: If the product is more polar, it can be extracted from the this compound using a suitable polar solvent.

Protocol_Workflow A Dry Glassware & Inert Atmosphere B Add this compound A->B C Add Reactants & Catalyst B->C D Heat & Stir under Inert Gas C->D E Monitor Reaction Progress D->E F Cool to Room Temperature E->F G Product Isolation F->G H Crystallization G->H Option 1 I Solvent Evaporation G->I Option 2 J Extraction G->J Option 3

Figure 2. A general workflow for conducting a chemical reaction in this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[13][14][15] It is also classified as a neurotoxin.[2]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or other suitable material), and a lab coat.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Disposal: Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion: A Valuable Tool in the Synthetic Chemist's Arsenal

This compound presents a valuable, albeit underutilized, option for a non-polar solvent in organic synthesis. Its unique combination of a moderate boiling point, high inertness, and branched structure offers potential advantages in specific applications, particularly in reactions requiring a stable, non-interactive medium and in the crystallization of non-polar active pharmaceutical ingredients. While more research is needed to fully elucidate its impact on a wide range of reaction types, the principles of physical organic chemistry suggest that it is a solvent worthy of consideration for process optimization and the development of robust synthetic methodologies in the pharmaceutical industry. By carefully considering its properties and applying it strategically, researchers can leverage this compound to achieve desired reaction outcomes and enhance the efficiency and elegance of their synthetic endeavors.

References

Application Notes and Protocols for Studying the Combustion of 2,3,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Branched Alkane Combustion

2,3,4-trimethylhexane, a nine-carbon branched alkane (C₉H₂₀), serves as a representative compound for iso-alkanes found in practical transportation fuels like gasoline.[1][2] Understanding its combustion characteristics is crucial for the development of advanced combustion strategies, such as homogeneous charge compression ignition (HCCI) and lean-burn engines, which aim for higher efficiency and lower emissions.[3] The complex molecular structure of branched alkanes, in contrast to their straight-chain counterparts, significantly influences their reactivity, ignition properties, and the formation of pollutants.[4][5] Detailed experimental studies on the combustion of such molecules provide critical data for the validation and refinement of chemical kinetic models, which are indispensable tools for designing next-generation engines and formulating cleaner fuels.[3][6]

This guide provides a comprehensive overview of the state-of-the-art experimental setups and protocols for investigating the combustion of this compound across a wide range of conditions. The methodologies described herein are designed to yield high-fidelity data on ignition delay, species concentration profiles, and flame characteristics, thereby enabling a deeper understanding of the intricate chemical pathways governing its oxidation.

I. High-Temperature Combustion Studies: Shock Tubes

Shock tubes are ideal for studying high-temperature combustion phenomena, particularly ignition delay times and reaction kinetics, under well-defined and homogeneous conditions.[7][8] The rapid heating and compression of the gas mixture by a shock wave allows for the isolation of chemical kinetics from transport phenomena.

Experimental Setup: High-Pressure Shock Tube

A high-pressure shock tube is a fundamental apparatus for investigating the autoignition characteristics of fuels at elevated temperatures and pressures.[9] The setup consists of a driver section and a driven section, separated by a diaphragm.

G cluster_driver Driver Section cluster_driven Driven Section Driver_Gas High-Pressure Driver Gas (e.g., Helium) Diaphragm Diaphragm Driver_Gas->Diaphragm Test_Gas Test Gas Mixture (this compound/O2/Diluent) Reflected_Shock Reflected Shock Wave Region (High T & P) Vacuum_Pump Vacuum Pump Test_Gas->Vacuum_Pump End_Wall End Wall with Optical Access & Sensors Reflected_Shock->End_Wall Data_Acquisition Data Acquisition System End_Wall->Data_Acquisition Diaphragm->Test_Gas Gas_Mixing Gas Mixing System Gas_Mixing->Test_Gas

Figure 1: Conceptual diagram of a high-pressure shock tube setup for combustion studies.

Protocol: Ignition Delay Time Measurement in a Shock Tube
  • Mixture Preparation:

    • Prepare the test gas mixture of this compound, oxygen, and a diluent (e.g., argon) in a separate mixing tank.

    • The composition of the mixture should be determined based on the desired equivalence ratio (Φ).

    • Use partial pressures to accurately control the mole fractions of each component.[10]

  • Shock Tube Preparation:

    • Evacuate the driven section of the shock tube to a high vacuum (<10⁻⁵ Torr) to remove any impurities.

    • Introduce the prepared test gas mixture into the driven section to a specific initial pressure.

  • Experiment Initiation:

    • Pressurize the driver section with a high-pressure driver gas (e.g., helium) until the diaphragm ruptures.

    • The rupture of the diaphragm generates a primary shock wave that propagates through the test gas, compressing and heating it.

  • Data Acquisition:

    • The primary shock wave reflects off the end wall of the driven section, further compressing and heating the test gas to the desired experimental conditions.[11]

    • Use pressure transducers along the sidewall to measure the shock wave velocity, from which the temperature and pressure behind the reflected shock wave can be calculated using the Rankine-Hugoniot relations.

    • Ignition is typically detected by a sharp rise in pressure and the emission of light from electronically excited radicals like OH*, which is monitored through an optical window at the end wall using a photodetector.[9]

  • Data Analysis:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the onset of ignition.

    • Repeat the experiment at various temperatures and pressures to map out the ignition delay characteristics of this compound.

II. Low-to-Intermediate Temperature Combustion: Rapid Compression Machines

Rapid compression machines (RCMs) are employed to study the low-to-intermediate temperature combustion chemistry of fuels, a region characterized by complex phenomena such as cool flames and negative temperature coefficient (NTC) behavior.[3][12] RCMs simulate a single compression stroke of an internal combustion engine, providing a sufficiently long and homogeneous reaction time to observe these low-temperature phenomena.[13]

Experimental Setup: Rapid Compression Machine

An RCM consists of a combustion chamber where a piston rapidly compresses the test gas mixture.[14] Modern RCMs often use a creviced piston head design to minimize the roll-up vortex and ensure a more homogeneous core gas temperature.[13]

G cluster_rcm Rapid Compression Machine Piston Piston Assembly Combustion_Chamber Combustion Chamber with Optical Access & Sensors Piston->Combustion_Chamber Exhaust Exhaust Combustion_Chamber->Exhaust Data_Acquisition Data Acquisition System Combustion_Chamber->Data_Acquisition Sampling_System Rapid Gas Sampling System Combustion_Chamber->Sampling_System Test_Gas_Inlet Test Gas Inlet Test_Gas_Inlet->Combustion_Chamber Drive_Mechanism Pneumatic/Hydraulic Drive Mechanism Drive_Mechanism->Piston Gas_Supply Premixed Gas Supply Gas_Supply->Test_Gas_Inlet

Figure 2: Schematic of a rapid compression machine for low-temperature combustion studies.

Protocol: Studying Low-Temperature Oxidation in an RCM
  • Mixture Preparation:

    • Prepare the desired fuel/air or fuel/O₂/diluent mixture in a heated mixing vessel to ensure the fuel is fully vaporized.

    • Homogenize the mixture using a circulation pump.

  • RCM Preparation:

    • Heat the combustion chamber to the desired initial temperature.

    • Evacuate the chamber and then fill it with the premixed test gas to a specific initial pressure.

  • Compression and Data Acquisition:

    • Actuate the drive mechanism to rapidly compress the gas mixture.

    • Record the pressure history within the combustion chamber using a high-speed pressure transducer.

    • For speciation studies, a rapid sampling system can be used to extract a small volume of the reacting gases at a specific time after compression for subsequent analysis.[13]

  • Data Analysis:

    • The ignition delay is determined from the pressure trace as the time from the end of compression to the maximum rate of pressure rise.

    • The presence of two-stage ignition (a cool flame followed by the main ignition) is a key feature of low-temperature combustion and can be identified from the pressure-time history.[3]

    • Analyze the sampled gases using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify intermediate species.

III. Species Speciation Studies: Reactors and Advanced Diagnostics

To develop a detailed understanding of the reaction pathways, it is essential to identify and quantify the stable and radical species formed during combustion. Jet-stirred reactors (JSRs) and flow reactors are well-suited for these studies, providing a steady-state or plug-flow reaction environment, respectively.[15][16][17]

A. Jet-Stirred Reactor (JSR)

A JSR is an ideal continuously stirred-tank reactor that allows for the study of gas-phase kinetics under well-controlled conditions of temperature, pressure, and residence time.[16][18] The high degree of mixing ensures spatial homogeneity of temperature and species concentrations within the reactor.[19]

G cluster_jsr Jet-Stirred Reactor Reactor_Vessel Spherical Reactor Vessel (e.g., Fused Silica) Outlet Outlet to Analytical Instruments Reactor_Vessel->Outlet Inlet_Jets Inlet Jets for Rapid Mixing Inlet_Jets->Reactor_Vessel Pressure_Control Pressure Control Valve Outlet->Pressure_Control Analytical_Instruments Analytical Instruments (GC-MS, FTIR, etc.) Outlet->Analytical_Instruments Heater Oven/Heater Heater->Reactor_Vessel Gas_Inlets Premixed Reactant Gas Inlets Gas_Inlets->Inlet_Jets

Figure 3: A jet-stirred reactor coupled with analytical instruments for species analysis.

Protocol: Species Measurement in a JSR
  • System Setup:

    • Place the JSR inside a temperature-controlled oven.

    • Use mass flow controllers to precisely regulate the flow rates of the fuel, oxidizer, and diluent gases.

    • Connect the outlet of the JSR to the desired analytical instruments.

  • Experimental Procedure:

    • Set the oven to the desired reaction temperature.

    • Introduce the premixed reactants into the JSR. The residence time is controlled by the total flow rate and the reactor volume.

    • Allow the system to reach a steady state.

    • Extract a sample of the reacting mixture through a sonic probe for analysis.

  • Species Analysis:

    • Use online Gas Chromatography (GC) with Thermal Conductivity Detection (TCD) and Flame Ionization Detection (FID) for the quantification of light hydrocarbons, CO, and CO₂.[20]

    • Employ offline GC-MS for the identification and quantification of a wide range of stable intermediates.[10]

    • Fourier Transform Infrared (FTIR) spectroscopy can be used for the online analysis of species like CO, CO₂, H₂O, and some hydrocarbons.[20]

B. Advanced Diagnostic Techniques

Non-intrusive, laser-based diagnostic techniques are powerful tools for in-situ measurements of temperature, species concentrations, and velocity fields in combustion environments.[21][22][23] These methods offer high spatial and temporal resolution without disturbing the combustion process.[24]

Technique Parameter Measured Principle
Planar Laser-Induced Fluorescence (PLIF) Radical species (e.g., OH, CH₂O) concentration fieldsA laser sheet excites a specific electronic transition of the target species, and the resulting fluorescence is imaged.[24]
Particle Image Velocimetry (PIV) Velocity fieldsThe motion of seed particles in the flow is tracked by illuminating them with two successive laser pulses and capturing the scattered light.[24]
Laser Absorption Spectroscopy (LAS) Temperature, pressure, and species concentrations (e.g., H₂O, CO, CO₂)A laser beam is passed through the combustion medium, and the amount of absorbed light at specific wavelengths is related to the properties of the gas.[22][25]
Coherent Anti-Stokes Raman Scattering (CARS) TemperatureA non-linear optical technique that uses multiple laser beams to generate a coherent signal whose spectral shape is sensitive to temperature.[23]

IV. Data Analysis and Interpretation

The experimental data obtained from these setups are crucial for developing and validating detailed chemical kinetic models. These models consist of a comprehensive set of elementary reactions and their corresponding rate constants that describe the combustion process. The experimental results, such as ignition delay times and species concentration profiles, serve as targets for model optimization and validation.[3]

V. Safety Considerations

  • Fuel Handling: this compound is a flammable liquid. Handle it in a well-ventilated area, away from ignition sources.

  • High-Pressure Systems: Shock tubes and RCMs operate at high pressures. Ensure all components are rated for the operating pressures and that appropriate safety measures, such as burst disks and shielding, are in place.

  • Laser Safety: When using laser-based diagnostics, adhere to all laser safety protocols, including the use of appropriate laser safety goggles and enclosures.

References

Application Notes and Protocols for 2,3,4-Trimethylhexane in Petrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 2,3,4-Trimethylhexane

This compound is a branched-chain alkane with the chemical formula C9H20.[1][2] As a member of the nonane isomer family, its molecular structure, characterized by multiple methyl groups along a hexane backbone, imparts specific physicochemical properties that make it a valuable compound in petrochemical research.[2] Its branched nature is of particular interest in studies related to fuel combustion, catalytic reforming, and as a reference standard in analytical chromatography. These application notes provide detailed protocols and theoretical background for the use of this compound in these key areas of petrochemical research.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research.

PropertyValueSource
Molecular Formula C9H20[1][3]
Molecular Weight 128.25 g/mol [1][3]
CAS Number 921-47-1[1][3]
Boiling Point 139.1 °CChemicalBook
Density 0.7347 g/cm³ at 20 °CECHEMI
Synonyms Hexane, 2,3,4-trimethyl-[1][3]

Section 1: Application in Catalytic Cracking and Reforming Studies

Catalytic cracking and reforming are cornerstone processes in the petrochemical industry, aimed at converting lower-value hydrocarbon fractions into high-octane gasoline components and valuable chemical feedstocks.[4][5] Branched alkanes like this compound are desirable products of these processes as they generally have higher octane ratings than their straight-chain counterparts.[4][6] Consequently, this compound also serves as an important model compound for studying the mechanisms of these reactions.

Catalytic Cracking of this compound

Principle: Catalytic cracking involves the cleavage of carbon-carbon bonds in large hydrocarbon molecules to yield smaller, more valuable hydrocarbons.[5] This process is typically carried out at elevated temperatures using solid acid catalysts, such as zeolites.[5][7] The mechanism proceeds through the formation of carbocation intermediates, which then undergo a series of reactions including isomerization and β-scission to produce a variety of smaller alkanes and alkenes.[5]

Experimental Protocol: Micro-scale Catalytic Cracking

This protocol describes a laboratory-scale method for studying the catalytic cracking of this compound.

Materials:

  • This compound (99%+ purity)

  • Zeolite catalyst (e.g., ZSM-5 or Faujasite)

  • High-purity nitrogen or helium gas (carrier gas)

  • Quartz micro-reactor

  • Tube furnace with a programmable temperature controller

  • Mass flow controllers for precise gas delivery

  • Gas chromatograph with a flame ionization detector (GC-FID) for product analysis[8]

Procedure:

  • Catalyst Preparation: Activate the zeolite catalyst by heating it under a flow of inert gas (e.g., N2) at a high temperature (typically 500-550°C) for several hours to remove any adsorbed water and impurities.

  • Reactor Setup: Pack a small amount of the activated catalyst into the quartz micro-reactor, ensuring a uniform bed. Place the reactor inside the tube furnace.

  • System Purge: Purge the entire system with the inert carrier gas for at least 30 minutes to remove any residual air.

  • Reaction Conditions: Heat the furnace to the desired reaction temperature (typically in the range of 450-600°C for catalytic cracking).[7]

  • Reactant Introduction: Introduce a continuous flow of the carrier gas saturated with this compound vapor into the reactor. This can be achieved by bubbling the carrier gas through a saturator containing liquid this compound maintained at a constant temperature.

  • Product Collection and Analysis: The gaseous effluent from the reactor, containing the cracked products and any unreacted this compound, is directly fed into a gas chromatograph for online analysis.

  • Data Acquisition: Record the chromatograms to identify and quantify the product distribution. The peak areas can be used to determine the relative amounts of each product.

Expected Products: The cracking of this compound is expected to produce a complex mixture of smaller hydrocarbons. The primary products will likely include:

  • Light Alkenes: Ethene, propene, butenes.

  • Smaller Alkanes: Methane, ethane, propane, butanes, pentanes.

  • Isomerized Products: Other nonane isomers.

Catalytic_Cracking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Activation Activate Zeolite Catalyst Reactor_Packing Pack Micro-reactor Catalyst_Activation->Reactor_Packing System_Purge Purge with Inert Gas Reactor_Packing->System_Purge Set_Temperature Heat to Reaction Temp. System_Purge->Set_Temperature Introduce_Reactant Introduce this compound Vapor Set_Temperature->Introduce_Reactant GC_Analysis Online GC-FID Analysis Introduce_Reactant->GC_Analysis Data_Acquisition Record Chromatograms GC_Analysis->Data_Acquisition

Workflow for catalytic cracking of this compound.

Section 2: Application as a Reference Compound in Gas Chromatography

In the analysis of complex hydrocarbon mixtures such as gasoline, the identification and quantification of individual components are crucial. Gas chromatography is the primary analytical technique employed for this purpose.[9][10] this compound, with its well-defined boiling point and chromatographic behavior, serves as an excellent reference compound.

Protocol for Gasoline Analysis using this compound as a Reference Standard

Principle: This protocol outlines the use of GC-FID for the analysis of gasoline samples. By running a standard containing known alkanes, including this compound, a calibration curve can be generated to identify and quantify the components in the gasoline sample based on their retention times.[8][11]

Materials:

  • Gasoline sample

  • This compound (as part of an alkane standard mix, or as an individual standard)

  • A certified alkane standard mixture (e.g., C7-C12 alkanes)

  • High-purity pentane or hexane (as a solvent)

  • Volumetric flasks and micropipettes

  • GC vials with caps

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a flame ionization detector (FID).[8][9]

  • A non-polar capillary column (e.g., DB-5 or HP-5ms).[9]

  • Data acquisition and processing software.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the alkane standard mixture in pentane or hexane.

    • Create a series of calibration standards by serially diluting the stock solution to cover a range of concentrations.

    • If using this compound as an internal standard, add a known amount to each calibration standard and the gasoline sample.

  • Sample Preparation: Dilute the gasoline sample with the chosen solvent in a volumetric flask to bring the concentration of the analytes within the calibration range.

  • GC Instrument Setup:

    • Injector Temperature: 250°C

    • Detector Temperature: 275°C

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp at 5°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Carrier Gas (Helium) Flow Rate: 1.5 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis:

    • Inject the calibration standards, starting with the lowest concentration.

    • Inject the prepared gasoline sample.

    • Inject a solvent blank between samples to prevent carryover.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatograms of the standards and the sample based on its retention time.

    • Generate a calibration curve by plotting the peak area of each standard against its concentration.

    • Use the calibration curve to determine the concentration of this compound and other identified alkanes in the gasoline sample.

GC_Analysis_Pathway cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography cluster_data Data Analysis Standard_Prep Prepare Alkane Calibration Standards Inject_Standards Inject Calibration Standards Standard_Prep->Inject_Standards Sample_Prep Dilute Gasoline Sample Inject_Sample Inject Gasoline Sample Sample_Prep->Inject_Sample GC_Setup Set GC Instrument Parameters GC_Setup->Inject_Standards GC_Setup->Inject_Sample Peak_Identification Identify Peaks by Retention Time Inject_Standards->Peak_Identification Inject_Sample->Peak_Identification Calibration_Curve Generate Calibration Curve Peak_Identification->Calibration_Curve Quantification Quantify Components in Sample Calibration_Curve->Quantification

Logical relationship for GC analysis of gasoline.

Section 3: Application in Surrogate Fuel Formulation

Principle: Real-world fuels like jet fuel and gasoline are complex mixtures of hundreds of hydrocarbons.[9] To facilitate combustion research and computational modeling, simpler "surrogate" fuel mixtures are developed to emulate the properties of the real fuel.[12][13] Branched alkanes are crucial components of these surrogates as they significantly influence ignition and sooting behavior.[13]

Role of this compound in Surrogate Mixtures

While not always a primary component, this compound can be a valuable addition to surrogate fuel mixtures for several reasons:

  • Representative of Branched Alkanes: It represents the class of moderately branched C9 alkanes found in real fuels.

  • Influence on Octane Number: As a branched alkane, it contributes to a higher octane number, which is a critical parameter for gasoline surrogates.

  • Combustion Characteristics: Its combustion behavior can be studied to understand the role of specific isomer structures on ignition delay, flame speed, and emissions.

Protocol for Surrogate Fuel Development and Testing:

This protocol provides a general framework for incorporating this compound into a surrogate fuel mixture for combustion studies.

Materials:

  • This compound (high purity)

  • Other surrogate fuel components (e.g., n-alkanes, cycloalkanes, aromatics)[12][14]

  • Combustion research apparatus (e.g., shock tube, rapid compression machine, or constant volume combustion chamber)

Procedure:

  • Target Fuel Analysis: Analyze the detailed chemical composition of the target real fuel (e.g., a specific grade of gasoline or jet fuel) using advanced analytical techniques like comprehensive two-dimensional gas chromatography (GCxGC).

  • Surrogate Formulation: Based on the analysis, formulate a surrogate mixture that matches key properties of the target fuel. These properties can include:

    • Average molecular weight

    • Hydrogen-to-carbon ratio

    • Octane number (for gasoline surrogates)

    • Distillation curve

  • Mixture Preparation: Prepare the surrogate mixture by accurately blending the individual components, including this compound, by mass or volume.

  • Combustion Testing: Evaluate the combustion properties of the surrogate mixture in the chosen apparatus. Key parameters to measure include:

    • Ignition delay time

    • Laminar flame speed

    • Soot formation tendency

  • Kinetic Modeling: Develop or refine a chemical kinetic model to simulate the combustion of the surrogate mixture. The experimental data obtained in the previous step is used to validate and improve the model.

Conclusion

This compound is a versatile compound with significant applications in petrochemical research. Its use as a model reactant in catalytic cracking studies, a reference standard in chromatographic analysis, and a component in surrogate fuel mixtures provides valuable insights into fundamental petrochemical processes and the behavior of complex hydrocarbon fuels. The protocols outlined in these application notes provide a solid foundation for researchers to utilize this compound in their experimental work.

References

Application Note & Protocol: The Role of 2,3,4-Trimethylhexane and Molecular Structure in Octane Rating Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The octane rating of a fuel is a critical determinant of its performance in spark-ignition internal combustion engines, quantifying its resistance to autoignition, or "knock." This property is intrinsically linked to the molecular structure of the hydrocarbon components of the fuel. This document provides a detailed examination of the principles underlying octane rating, with a specific focus on the exemplary role of branched-chain alkanes like 2,3,4-trimethylhexane. We will explore the causal relationship between molecular architecture—specifically branching and compactness—and the resulting antiknock characteristics. Furthermore, this guide furnishes detailed, field-proven protocols for the standardized determination of Research Octane Number (RON) and Motor Octane Number (MON), the two key metrics that define a fuel's octane quality. This document is intended for researchers, chemists, and fuel development professionals seeking a deeper mechanistic understanding and practical guidance on octane rating analysis.

Introduction: The Concept of Octane Rating and Engine Knock

In a properly functioning spark-ignition engine, the air-fuel mixture is compressed by the piston and ignited by a spark plug at a precise moment. The resulting flame front should propagate smoothly and controllably across the combustion chamber, pushing the piston down to generate power. However, under certain conditions, such as high compression, high load, or the use of low-quality fuel, the unburned portion of the air-fuel mixture ahead of the flame front (the "end gas") can spontaneously ignite due to the combined effects of heat and pressure. This premature, uncontrolled detonation is known as engine knock or knocking .[1]

Knocking is highly undesirable as it creates a sharp pressure wave that can cause a characteristic metallic "pinging" sound, reduce engine efficiency, and, in severe cases, lead to catastrophic engine damage. The ability of a fuel to resist this autoignition is its most critical performance parameter, quantified by the octane rating .[1]

The octane scale is a comparative measure defined by two primary reference fuels (PRFs):

  • n-heptane: A straight-chain alkane that is highly prone to knocking. It is assigned an octane number of 0 .

  • Iso-octane (2,2,4-trimethylpentane): A highly branched alkane that is very resistant to knocking. It is assigned an octane number of 100 .[1]

A fuel's octane number is the percentage by volume of iso-octane in a blend with n-heptane that exhibits the same anti-knock performance as the test fuel under standardized engine conditions.[1]

The Decisive Role of Molecular Structure: Why this compound is a High-Octane Component

The resistance of a hydrocarbon to autoignition is not determined by its elemental composition (all alkanes are CnH2n+2) but by its three-dimensional molecular structure. The key principle is that highly branched, compact alkanes have higher octane numbers than their straight-chain (n-alkane) isomers .[2] this compound, a structural isomer of nonane (C9H20), serves as an excellent case study.

Mechanism of Action: Radical Stability and Combustion Chemistry

Gasoline combustion proceeds via a free-radical chain reaction. The process begins with the abstraction of a hydrogen atom from a hydrocarbon molecule, creating a carbon-centered free radical. The stability of this initial radical is paramount in controlling the subsequent reaction rate.

  • Straight-Chain Alkanes (e.g., n-nonane): These molecules primarily possess primary (–CH3) and secondary (–CH2–) hydrogens. Homolytic cleavage of a C-H bond results in the formation of primary or secondary radicals. These radicals are relatively unstable and highly reactive, leading to rapid chain propagation reactions that culminate in the explosive autoignition characteristic of engine knock.

  • Branched-Chain Alkanes (e.g., this compound): These molecules possess numerous tertiary (–CH–) hydrogens at their branch points. The abstraction of a tertiary hydrogen leads to the formation of a more stable tertiary carbocation radical. This increased stability slows down the rate of the chain propagation reactions. The controlled, slower combustion prevents the buildup of pressure and heat that causes the end gas to detonate, thereby conferring high knock resistance.

The structure of this compound is notable for its multiple methyl branches along a hexane backbone. This high degree of branching ensures that combustion proceeds through more stable radical intermediates, making it an excellent component for high-octane gasoline blends.

Comparative Analysis of Nonane Isomers

While specific, experimentally verified RON and MON values for all 35 isomers of nonane are not comprehensively available in publicly accessible literature, the established principles of physical chemistry allow for a robust qualitative and semi-quantitative comparison. Increased branching leads to higher octane ratings.[3]

Table 1: Influence of Molecular Branching on Alkane Octane Number (Illustrative Examples)

CompoundIUPAC NameMolecular FormulaStructure TypeResearch Octane Number (RON)Motor Octane Number (MON)
n-HeptaneHeptaneC7H16Straight-Chain00
n-OctaneOctaneC8H18Straight-Chain-20-17
Iso-octane2,2,4-TrimethylpentaneC8H18Highly Branched100100
n-NonaneNonaneC9H20Straight-ChainLow (negative value expected)Low (negative value expected)
This compound This compound C9H20 Highly Branched High (expected >90) High (expected >85)
2,2,5-Trimethylhexane2,2,5-TrimethylhexaneC9H20Highly BranchedHighHigh

Note: The octane numbers for n-nonane and the trimethylhexane isomers are estimated based on established structure-activity relationships. The values for reference compounds are from established literature.

The clear trend is that as the degree of branching increases, the octane number rises dramatically. Straight-chain alkanes like n-octane and n-nonane are poor fuels for spark-ignition engines due to their very low octane numbers, whereas their highly branched isomers are premium fuel components.

Standardized Protocols for Octane Number Determination

The determination of octane numbers is a rigorously standardized process performed worldwide using a specialized Cooperative Fuel Research (CFR) engine . This is a single-cylinder test engine with a variable compression ratio, allowing operators to induce knocking under controlled conditions. The two primary standards are ASTM D2699 for RON and ASTM D2700 for MON.

Research Octane Number (RON) - ASTM D2699

The RON test simulates lower-severity engine operation, such as city driving at lower speeds and loads.

  • Protocol Overview: ASTM D2699 - RON Determination

    • Engine Preparation: Calibrate and standardize the CFR engine according to the ASTM manual. Ensure all operating parameters (temperatures, pressures, etc.) are within specification.

    • Operating Conditions: Set the engine to the standard RON conditions:

      • Engine Speed: 600 ± 6 rpm

      • Intake Air Temperature: Maintained at 52°C (125°F)

      • Spark Timing: Fixed at 13 degrees before top dead center (bTDC)

    • Sample Analysis: a. Operate the engine on the test fuel (e.g., a blend containing this compound). b. Adjust the engine's compression ratio until a standard level of knock intensity is observed, as measured by a calibrated knock sensor. Record this compression ratio.

    • Reference Fuel Bracketing: a. Select two Primary Reference Fuels (blends of iso-octane and n-heptane) whose octane numbers are known to bracket the expected octane number of the sample. b. Operate the engine on each reference fuel blend, adjusting the compression ratio for each to achieve the same standard knock intensity as the sample.

    • Calculation: The Research Octane Number of the sample is determined by linear interpolation between the octane numbers of the two bracketing reference fuels based on the compression ratio readings.

Motor Octane Number (MON) - ASTM D2700

The MON test represents more severe, high-speed, and high-load engine conditions. The procedure is similar to the RON test but with more stringent operating parameters.

  • Protocol Overview: ASTM D2700 - MON Determination

    • Engine Preparation: Calibrate and standardize the CFR engine as per the ASTM D2700 specifications.

    • Operating Conditions: Set the engine to the standard MON conditions:

      • Engine Speed: 900 ± 9 rpm

      • Intake Air Temperature: Maintained at a higher, fixed temperature of 149°C (300°F)

      • Spark Timing: Varies with the compression ratio according to a specified scale.

    • Sample Analysis & Bracketing: The procedure for analyzing the test sample and bracketing with reference fuels is analogous to the RON test, with the engine operating under the more severe MON conditions.

    • Calculation: The Motor Octane Number is calculated by interpolation, similar to the RON determination.

Fuel Sensitivity and the Anti-Knock Index (AKI)

For any given fuel, the RON is typically higher than the MON. The difference between these two values (RON - MON) is known as Fuel Sensitivity . A higher sensitivity indicates a greater drop in anti-knock performance as engine operating conditions become more severe. The rating posted on retail gasoline pumps in the United States is the Anti-Knock Index (AKI) , which is the arithmetic average of the two:

AKI = (RON + MON) / 2

Visualizations

Logical Workflow for Octane Number Determination

OctaneRatingWorkflow cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis & Reporting Start Start: Obtain Fuel Sample CFR_Setup CFR Engine Setup & Calibration (ASTM Standards) Start->CFR_Setup Set_RON Set RON Conditions (600 rpm, 52°C) CFR_Setup->Set_RON ASTM D2699 Set_MON Set MON Conditions (900 rpm, 149°C) CFR_Setup->Set_MON ASTM D2700 Test_Sample Run Sample & Adjust CR for Standard Knock Set_RON->Test_Sample Set_MON->Test_Sample Bracket_Fuels Run Bracketing PRFs at Sample CR Test_Sample->Bracket_Fuels Interpolate Interpolate Results Bracket_Fuels->Interpolate Calculate_AKI Calculate AKI (RON + MON) / 2 Interpolate->Calculate_AKI Report Final Octane Rating Report Calculate_AKI->Report

Caption: Standardized workflow for determining RON, MON, and AKI.

Relationship between Molecular Structure and Octane Number

StructureOctaneRelationship cluster_alkanes Alkane Isomers (e.g., C9H20) cluster_properties Combustion Properties cluster_outcome Engine Performance Straight Straight-Chain n-Nonane Radical_Unstable Unstable Primary/Secondary Radicals Straight:f0->Radical_Unstable Branched Branched-Chain This compound Radical_Stable Stable Tertiary Radicals Branched:f0->Radical_Stable Combustion_Fast Rapid, Uncontrolled Combustion Radical_Unstable->Combustion_Fast Combustion_Slow Slow, Controlled Combustion Radical_Stable->Combustion_Slow Knock_High High Knock Tendency Combustion_Fast->Knock_High Knock_Low Low Knock Tendency (High Resistance) Combustion_Slow->Knock_Low Octane_Low Low Octane Number Knock_High->Octane_Low Octane_High High Octane Number Knock_Low->Octane_High

Caption: Causality of molecular structure on octane rating.

Conclusion

The octane rating is a direct reflection of the chemical kinetics of fuel combustion, which is governed by the molecular structure of its components. Highly branched alkanes, such as this compound, are superior fuel components due to their ability to form more stable free radicals during combustion. This inherent stability slows down and controls the combustion process, preventing the premature autoignition that leads to engine knock. The standardized ASTM D2699 (RON) and ASTM D2700 (MON) protocols, utilizing the CFR engine, provide the definitive methods for quantifying this critical fuel property, ensuring that fuels meet the stringent performance demands of modern high-compression engines. A thorough understanding of these principles is essential for the rational design and development of advanced, high-performance fuels.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Co-elution of Nonane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of co-eluting nonane isomers in Gas Chromatography (GC) analysis. Due to their similar boiling points and physicochemical properties, separating the various structural isomers of nonane (C9H20) requires a systematic and well-optimized approach.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

The co-elution of isomers, where two or more isomers are not adequately separated chromatographically, can significantly compromise qualitative and quantitative results. This guide provides a logical workflow for diagnosing and resolving these issues.

Q1: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see multiple nonane isomers. How can I confirm co-elution?

Answer: Confirming co-elution is the first critical step before making any changes to your method. A perfectly symmetrical peak can still hide unresolved compounds, but peak distortion is a strong indicator.[1]

  • Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often manifest as shoulders on a larger peak or result in broader or asymmetric (fronting or tailing) peaks.[2]

  • Mass Spectral Analysis (for GC-MS users): If you are using a mass spectrometer, you can acquire spectra across the peak's width.

    • Scan Mode: In full scan mode, acquire spectra at the beginning, apex, and end of the peak. If the mass spectra or ion ratios change, it indicates the presence of more than one compound.[1][2]

    • Extracted Ion Chromatograms (EICs): Nonane isomers will have similar mass spectra, but the relative abundances of certain fragment ions might differ slightly. Plotting the EICs for unique or characteristic fragment ions can often reveal the presence of multiple, slightly offset peaks that are hidden in the Total Ion Chromatogram (TIC).[2]

  • Use of Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks and identify individual components, providing strong evidence of co-elution.[2]

Q2: I've confirmed co-elution. What are the primary chromatographic parameters I should adjust to improve separation?

Answer: To resolve co-eluting peaks, you need to improve the chromatographic resolution. This can be achieved by manipulating three key factors: selectivity (α), efficiency (N), and retention factor (k). The most direct way to influence these is by optimizing the oven temperature program and the carrier gas flow rate.

Temperature programming is a powerful tool for improving the separation of compounds with a wide range of boiling points and for fine-tuning the resolution of closely eluting isomers.[3][4] Temperature directly affects an analyte's vapor pressure and its partitioning between the stationary and mobile phases.[3]

Experimental Protocol: Temperature Program Optimization

  • Lower the Initial Temperature: A lower starting temperature increases the retention of early-eluting compounds, allowing for better separation at the beginning of the run. Try reducing the initial temperature by 10-20°C.

  • Slow the Ramp Rate: A slower temperature ramp rate gives the isomers more time to interact with the stationary phase, which can significantly improve resolution.[5] Halve your current ramp rate (e.g., from 10°C/min to 5°C/min) and observe the effect on the critical pair of isomers.

  • Introduce an Isothermal Hold: If the co-eluting isomers appear in a specific region of the chromatogram, consider adding a short isothermal (constant temperature) hold just before their elution to improve separation in that specific window.

  • Evaluate the Changes: After each adjustment, re-run the analysis and compare the resolution. The goal is to find a balance between achieving the desired separation and maintaining a reasonable analysis time.[6]

The carrier gas flow rate (or average linear velocity) determines the time analytes spend in the mobile phase.[7][8] According to the van Deemter theory, there is an optimal flow rate for a given column and carrier gas that will yield the highest efficiency (the narrowest peaks).[9]

Experimental Protocol: Flow Rate Optimization

  • Identify Your Current Flow Rate: Check your method's settings for the column flow rate (typically in mL/min).

  • Adjust the Flow Rate Systematically: Decrease the flow rate by 20% and run a sample. Then, increase the flow rate by 20% from the original setting and run another sample.

  • Analyze Peak Width and Resolution: Compare the chromatograms. While a lower flow rate can increase interaction time and improve separation, a flow rate that is too low can lead to peak broadening due to diffusion.[9][10] Conversely, a high flow rate can reduce analysis time but may compromise resolution.[5]

  • Consider Constant Flow vs. Constant Pressure: Modern GCs can operate in either constant pressure or constant flow mode. During a temperature program, the viscosity of the carrier gas increases, causing the flow rate to drop in constant pressure mode. Operating in constant flow mode is generally recommended as it maintains a more consistent linear velocity, leading to more predictable retention times and better overall chromatography.[7]

Q3: I've optimized my method, but resolution is still insufficient. Could my GC column be the issue?

Answer: Absolutely. The GC column is the heart of the separation. If method optimization fails, the column's stationary phase chemistry or its physical dimensions may not be suitable for the separation of nonane isomers.

  • Stationary Phase Selectivity: For non-polar analytes like nonane isomers, separation is primarily based on boiling points and subtle molecular shape differences.

    • A standard non-polar column (e.g., 100% dimethylpolysiloxane like a DB-1 or HP-1) is a good starting point.

    • If that fails, a slightly more polar column (e.g., 5% phenyl-methylpolysiloxane like a DB-5 or HP-5MS) can introduce different interactions that may alter the elution order and improve selectivity.

    • For very difficult separations, specialized stationary phases, such as liquid crystalline phases, can offer unique selectivity based on the molecule's geometric shape.[11][12]

  • Column Dimensions and Efficiency:

    • Length: Doubling the column length will double the number of theoretical plates (efficiency), which increases resolution by a factor of ~1.4. Longer columns provide better separation but result in longer analysis times and higher cost.[2][13]

    • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm or 0.25 mm) provide higher efficiency and better resolution than larger ID columns (e.g., 0.53 mm).

    • Film Thickness: Thicker films increase retention and can improve the resolution of very volatile compounds. For nonane isomers, a standard film thickness (0.25 µm to 0.50 µm) is typically appropriate.

Q4: What routine maintenance should I perform to rule out system-level problems?

Answer: Poor peak shape and resolution can also be symptoms of a poorly maintained system. Before concluding that your method or column is inadequate, perform these checks:

  • Inlet Maintenance: The inlet is a common source of problems. Regularly replace the septum, liner, and O-ring. An active or contaminated liner can cause peak tailing and loss of resolution.[1][14][15]

  • Check for Leaks: Leaks in the system can cause fluctuating flow rates and introduce oxygen, which can degrade the column's stationary phase, leading to poor performance.[15][16][17]

  • Proper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector. A poor cut can cause peak distortion and loss of efficiency.[1]

Troubleshooting Workflow

Here is a logical diagram to guide your troubleshooting process for co-eluting nonane isomers.

TroubleshootingWorkflow start Start: Co-elution of Nonane Isomers Observed confirm Q1: Confirm Co-elution (Peak shape, MS, EIC) start->confirm optimize_method Q2: Optimize GC Method Parameters confirm->optimize_method temp_program Adjust Temperature Program (Lower initial T, slower ramp) optimize_method->temp_program flow_rate Adjust Carrier Gas Flow Rate (Optimize linear velocity) optimize_method->flow_rate evaluate_resolution1 Resolution Sufficient? temp_program->evaluate_resolution1 flow_rate->evaluate_resolution1 evaluate_column Q3: Evaluate GC Column evaluate_resolution1->evaluate_column No end_success Problem Solved evaluate_resolution1->end_success Yes change_phase Consider Different Stationary Phase (e.g., 5% phenyl) evaluate_column->change_phase change_dims Consider Different Dimensions (Longer length, smaller ID) evaluate_column->change_dims evaluate_resolution2 Resolution Sufficient? change_phase->evaluate_resolution2 change_dims->evaluate_resolution2 maintenance Q4: Perform System Maintenance (Inlet, leak check, column install) evaluate_resolution2->maintenance No evaluate_resolution2->end_success Yes maintenance->confirm end_consult Consult Senior Scientist or Manufacturer maintenance->end_consult ResolutionEquation cluster_0 Controlled By: cluster_1 How to Improve: Resolution Resolution (Rs) (Peak Separation) Efficiency Efficiency (N) 'Peak Skinniness' Resolution->Efficiency proportional to √N Selectivity Selectivity (α) 'Peak Spacing' Resolution->Selectivity proportional to α Retention Retention Factor (k) 'Peak Retention' Resolution->Retention proportional to k Efficiency_Factors • Longer Column • Smaller Column ID • Optimal Flow Rate • H₂ or He Carrier Gas Efficiency->Efficiency_Factors Selectivity_Factors • Change Stationary Phase • Change Temperature Selectivity->Selectivity_Factors Retention_Factors • Lower Temperature • Thicker Film Retention->Retention_Factors

References

Technical Support Center: Mass Spectrometry of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Subject: A Practical Guide to Minimizing Fragmentation of Branched Alkanes in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals engaged in the analysis of aliphatic compounds.

Introduction: The Challenge of Analyzing Branched Alkanes

Branched alkanes are notoriously difficult to analyze by mass spectrometry. Their molecular structure, characterized by non-polar C-C and C-H bonds, presents a unique challenge. Under standard Electron Ionization (EI) conditions, the energy imparted to the molecule is substantial, leading to predictable and extensive fragmentation. This fragmentation is driven by the formation of highly stable secondary and tertiary carbocations at the branching points.[1][2][3] While this "fingerprint" is useful for structural elucidation, it often completely obliterates the molecular ion (M⁺•), making molecular weight determination impossible.[1][2][4]

This guide provides a comprehensive technical resource for overcoming this challenge. We will explore the causality behind alkane fragmentation and provide detailed, field-proven protocols for "soft" ionization techniques designed to preserve the molecular ion.

Frequently Asked Questions (FAQs)

Q1: I am analyzing a branched alkane with standard GC-MS (70 eV EI) and I don't see a molecular ion peak. Is my instrument malfunctioning?

A1: This is a normal and expected result. The 70 eV of energy used in standard EI is significantly higher than the ionization energy of the C-C bonds in the alkane. The molecule fragments readily at the branching points because this leads to the formation of more stable secondary or tertiary carbocations.[2][3] The molecular ion for branched and long-chain alkanes is often very weak or entirely absent under these conditions.[1] To see the molecular ion, you must switch to a soft ionization technique.[4][5]

Q2: What is a "soft" ionization technique and how does it prevent fragmentation?

A2: Soft ionization techniques are methods that impart significantly less excess energy to the analyte molecule during the ionization process.[5][6] Instead of a high-energy electron beam directly hitting the molecule, these methods use gentler processes like chemical reactions (Chemical Ionization), high-potential electric fields (Field Desorption), or low-energy photons (Atmospheric Pressure Photoionization).[4][7] By minimizing the internal energy of the newly formed ion, the driving force for fragmentation is drastically reduced, allowing the intact molecular ion (or a closely related pseudo-molecular ion like [M+H]⁺) to be detected.[5]

Q3: Which soft ionization technique is best for my branched alkane sample?

A3: The best technique depends on your sample's properties (volatility, thermal stability) and the information you need.

  • Chemical Ionization (CI): Excellent for volatile compounds analyzed by GC-MS. It's a robust method for confirming molecular weight.[8][9]

  • Field Desorption (FD): Ideal for non-volatile or thermally fragile compounds. It is arguably the "softest" technique, producing almost exclusively the molecular ion with minimal to no fragmentation.[6][10]

  • Atmospheric Pressure Photoionization (APPI): Very effective for non-polar compounds and can be coupled with liquid chromatography. It's a powerful tool for complex hydrocarbon mixtures.[4][7]

Below is a summary comparing the expected outcomes of different ionization methods for a representative branched alkane.

Data Presentation: Comparison of Ionization Techniques

The following table provides an illustrative comparison of the expected mass spectral outcomes for a model branched alkane, such as 2-methyldecane (C₁₁H₂₄, MW = 156.31), using various ionization techniques.

Ionization TechniqueExpected Molecular Ion (or Pseudo-Ion)Relative Abundance of M⁺• or [M+H]⁺Degree of FragmentationPrimary Application
Electron Ionization (EI) M⁺• (m/z 156)Very Low to AbsentExtensiveStructural Elucidation (Fingerprinting)
Chemical Ionization (CI) [M+H]⁺ (m/z 157)High / Often Base PeakMinimalMolecular Weight Determination
Field Desorption (FD) M⁺• (m/z 156)Very High / Base PeakEssentially NoneAnalysis of Non-Volatile/Fragile Analytes
APPI (with Dopant) M⁺• (m/z 156)Moderate to HighLowAnalysis of Non-Polar Compounds (LC/MS)
Troubleshooting & Experimental Protocols

This section provides detailed, step-by-step methodologies and troubleshooting guides for the most effective soft ionization techniques for branched alkane analysis.

Workflow Diagram: Selecting an Ionization Method

The first step in successful analysis is choosing the correct methodology. This workflow provides a logical decision-making process.

Figure 1. Decision workflow for branched alkane analysis. start Start: Branched Alkane Sample q_volatile Is the sample volatile and GC-amenable? start->q_volatile q_goal Primary Goal? q_volatile->q_goal Yes q_lc Is the sample in solution for LC analysis? q_volatile->q_lc No ci Use Chemical Ionization (CI) for MW determination. end_mw Result: Clear Molecular Weight Information ci->end_mw fd Use Field Desorption (FD) for direct probe analysis. fd->end_mw q_goal->ci Molecular Weight ei Use standard EI for library matching. q_goal->ei Structure/Library ID end_frag Result: Fragmentation Pattern for Structural ID ei->end_frag q_lc->fd No (Direct Probe) appi Use APPI for MW determination. q_lc->appi Yes appi->end_mw

Caption: Figure 1. Decision workflow for branched alkane analysis.

Chemical Ionization (CI)
Core Principle

CI is a soft ionization technique where the analyte is not directly ionized by high-energy electrons. Instead, a reagent gas (e.g., methane, isobutane) is introduced into the ion source at a much higher pressure than the analyte.[8] The reagent gas is ionized by the electron beam, creating a population of reagent ions (e.g., CH₅⁺, C₂H₅⁺ from methane).[11] These reagent ions then undergo gentle ion-molecule reactions with the analyte, typically transferring a proton to form a stable protonated molecule ([M+H]⁺).[9] This process transfers very little excess energy, thus preserving the molecular ion.

Diagram: Chemical Ionization Mechanism

Figure 2. Methane Chemical Ionization (CI) process. cluster_0 Step 1: Reagent Gas Ionization cluster_1 Step 2: Reagent Ion Reactions cluster_2 Step 3: Analyte Protonation CH4_neutral CH₄ (gas) CH4_ion CH₄⁺• CH4_neutral->CH4_ion EI e_beam 70 eV e⁻ CH3_ion CH₃⁺ CH4_ion->CH3_ion CH5_ion CH₅⁺ (Reagent Ion) CH4_ion2 CH₄⁺• CH4_ion2->CH5_ion Ion-Molecule Rxn CH4_neutral2 CH₄ (excess) CH4_neutral2->CH5_ion Ion-Molecule Rxn Alkane Alkane (M) MH_ion [M+H]⁺ (Detected Ion) Alkane->MH_ion Proton Transfer CH5_ion2 CH₅⁺ CH5_ion2->MH_ion Proton Transfer

Caption: Figure 2. Methane Chemical Ionization (CI) process.

Experimental Protocol (GC-CI-MS with Methane)
  • System Preparation:

    • Ensure the mass spectrometer is equipped with a CI-capable ion source, which has a more enclosed ("tighter") volume to maintain higher pressure.[11]

    • Connect a high-purity methane (CH₄) gas line to the designated reagent gas inlet. Use a gas purifier.[12]

    • Perform a standard system bake-out and tune the instrument in EI mode first to ensure baseline performance.

  • Sample Preparation:

    • Dissolve the branched alkane sample in a high-volatility solvent (e.g., hexane, dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • Instrument Parameters:

    • GC Method: Use a standard GC method suitable for alkane separation (e.g., a non-polar column like a DB-5).

    • MS Ion Source: Switch the instrument to CI mode.

    • Reagent Gas (Methane): Set the reagent gas flow to achieve an ion source pressure of approximately 0.5-1.0 Torr. This is a critical parameter and may require optimization for your specific instrument.

    • Ion Source Temperature: Set the temperature between 150°C and 250°C. A lower temperature generally reduces thermal degradation and fragmentation, but must be high enough to prevent sample condensation.[11]

    • Electron Energy: Maintain at 70 eV (this energy is for ionizing the reagent gas, not the analyte).

    • Mass Range: Set the scan range to include the expected m/z of the [M+H]⁺ ion.

  • Data Acquisition & Analysis:

    • Inject the sample.

    • Acquire the mass spectrum.

    • Look for the protonated molecule [M+H]⁺, which will be one mass unit higher than the molecular weight. You may also see adducts with C₂H₅⁺ (M+29) and C₃H₅⁺ (M+41).[11]

CI Troubleshooting Guide
  • Issue: I still see significant fragmentation and a weak [M+H]⁺ peak.

    • Cause: The ion source temperature may be too high, causing thermal fragmentation before ionization.

    • Solution: Gradually decrease the ion source temperature in 20°C increments (e.g., from 250°C to 230°C) and re-analyze. Be careful not to go so low that you see peak tailing or loss of signal due to condensation.

    • Cause: The reagent gas pressure might be too low, leading to incomplete chemical ionization and some residual EI-like behavior.

    • Solution: Slowly increase the methane flow rate to raise the source pressure. Monitor the reagent ion plasma (m/z 17, 29, 41 for methane) to ensure a stable and robust CI condition is achieved.

    • Cause: Methane may be too "energetic" a reagent gas for your specific analyte.

    • Solution: Switch to a "softer" reagent gas like isobutane or ammonia. Isobutane has a higher proton affinity than methane, leading to a gentler proton transfer with less excess energy.[13]

  • Issue: I don't see any peaks (analyte or reagent ions).

    • Cause: The reagent gas supply is not reaching the source.

    • Solution: Check the methane gas cylinder, regulators, and supply lines. Ensure all valves are open and there are no leaks. Confirm the gas flow settings in the software.

    • Cause: A major leak in the MS vacuum system is preventing the source from reaching the required pressure for CI.

    • Solution: Perform a system leak check as per the manufacturer's instructions.

Field Desorption (FD)
Core Principle

FD is an extremely soft ionization technique ideal for non-volatile and thermally labile compounds, including large alkanes.[6][10] The sample is coated directly onto a specialized emitter—a thin tungsten wire covered in microscopic carbon "whiskers" or microneedles.[14] This emitter is placed in the ion source and a very high electric potential (several kilovolts) is applied. The intense electric field at the tips of the microneedles is strong enough to strip a valence electron from the analyte molecule via quantum tunneling, creating a molecular ion (M⁺•) with very little internal energy.[10] A gentle heating current is passed through the emitter wire to help desorb the newly formed ions into the gas phase.[14]

Experimental Protocol (FD-MS)
  • Emitter Activation (if using a new emitter):

    • This highly specialized process grows the carbon microneedles on the tungsten wire and is crucial for creating the high electric fields.

    • It is typically done in a separate vacuum apparatus containing benzonitrile vapor at low pressure.[14]

    • The tungsten wire is heated to ~1500 K while a high voltage (~10 kV) is applied for several hours.[14] For most users, pre-activated emitters are purchased from specialized suppliers.

  • Sample Preparation & Loading:

    • Dissolve the branched alkane in a volatile solvent (e.g., toluene, chloroform) at a concentration of ~1 mg/mL.

    • Using the emitter-dipping technique, carefully dip the activated emitter into the sample solution for a few seconds.[14]

    • Retract the emitter and allow the solvent to evaporate completely, leaving a thin film of the analyte on the carbon dendrites.

  • Instrument Parameters:

    • System: Install the FD probe into the mass spectrometer. Ensure the system is at high vacuum.

    • Extraction Voltage: Apply a high potential between the emitter (anode) and a counter-electrode (cathode), typically in the range of 10-15 kV.[10]

    • Emitter Heating Current: Start with 0 mA. This current will be ramped during the analysis.

    • Mass Range: Set the scan range to encompass the molecular weight of the analyte.

  • Data Acquisition & Analysis:

    • Begin acquiring mass spectra with the emitter heating current at 0 mA.

    • Slowly and smoothly ramp the heating current (e.g., in 1-2 mA increments).

    • As the current increases, the sample will desorb from the emitter. You will observe the molecular ion (M⁺•) appear and increase in intensity. The temperature at which this occurs is called the Best Anode Temperature (BAT).

    • The resulting spectrum should be very simple, dominated by the M⁺• peak with little to no fragmentation.

FD Troubleshooting Guide
  • Issue: I am not seeing any ion signal, even at high heating currents.

    • Cause: Poor sample loading or insufficient sample.

    • Solution: Re-load the emitter, ensuring it is properly dipped and the solvent evaporates fully. Try a slightly more concentrated solution.

    • Cause: The emitter is no longer active (microneedles are broken or contaminated).

    • Solution: Visually inspect the emitter under a microscope if possible. If it appears damaged, it must be replaced with a new, activated emitter.

    • Cause: The high voltage is not correctly applied.

    • Solution: Check all high voltage connections and ensure the power supply is functioning correctly as per the instrument's diagnostics.

  • Issue: The spectrum shows some fragmentation.

    • Cause: The emitter heating current was ramped too quickly or to too high a value.

    • Solution: Use a slower, more gradual heating ramp. Note the current at which the molecular ion signal is maximal (the BAT) and try to operate at or slightly below this current. Excessive heating can cause thermal decomposition on the emitter surface.[15]

Atmospheric Pressure Photoionization (APPI)
Core Principle

APPI is a soft ionization source often coupled with LC-MS, making it suitable for a wide range of compounds, including non-polar alkanes.[7] The liquid sample is nebulized and vaporized in a heated chamber, similar to APCI. The gaseous analyte then passes a krypton lamp that emits vacuum ultraviolet (VUV) photons (typically 10.0 eV).[16] For many non-polar molecules, direct ionization is inefficient. Therefore, a "dopant" (e.g., toluene) is added to the mobile phase. The dopant has a lower ionization energy than the analyte or solvent and is easily ionized by the VUV photons.[17][18] The dopant ions then transfer their charge to the alkane molecules via gas-phase reactions, forming M⁺• ions with minimal fragmentation. For saturated alkanes, negative ion mode APPI with a halogenated solvent can also be used to form [M+Cl]⁻ or [M+Br]⁻ adducts.[19]

Experimental Protocol (LC-APPI-MS with Toluene Dopant)
  • System Preparation:

    • Equip the mass spectrometer with an APPI source.

    • Ensure the krypton lamp is functional.

  • Sample and Solvent Preparation:

    • Dissolve the branched alkane sample in a suitable solvent compatible with your chromatography (e.g., hexane, isooctane).

    • Prepare a mobile phase that includes an ionizable dopant. A common choice is toluene at 1-10% (v/v) in the mobile phase.[18]

    • For negative ion mode, add 10% (v/v) of a halogenated solvent like dichloromethane (CH₂Cl₂) to the sample/mobile phase.[19]

  • Instrument Parameters:

    • LC Method: Develop an appropriate LC separation method.

    • APPI Source:

      • Vaporizer Temperature: Set to a high temperature (e.g., 350-450°C) to ensure complete vaporization of the sample and solvent.[20]

      • Nebulizing Gas: Use nitrogen at a flow rate appropriate for the LC flow rate.

      • Capillary Temperature: Optimize for ion transmission, typically in the 250-300°C range.[21]

      • Mode: Operate in positive ion mode for M⁺• detection or negative ion mode if using halogenated solvents for adduct formation.

  • Data Acquisition & Analysis:

    • Inject the sample via the LC system.

    • Acquire the mass spectrum.

    • In positive mode, look for the molecular radical cation M⁺•.

    • In negative mode with a chlorinated solvent, look for the [M+Cl]⁻ adduct at M+35 and M+37 (due to chlorine isotopes).

APPI Troubleshooting Guide
  • Issue: The signal for my alkane is very weak.

    • Cause: Inefficient ionization due to the absence of a dopant. Saturated alkanes have high ionization energies and are not efficiently ionized directly by 10 eV photons.

    • Solution: Ensure a suitable dopant like toluene is present in the mobile phase at a sufficient concentration. The dopant is essential for creating the charge-carrying species that will ionize the alkane.

    • Cause: Incomplete desolvation/vaporization.

    • Solution: Increase the vaporizer temperature. If the analyte is not fully in the gas phase when it passes the lamp, ionization will be poor.

  • Issue: I see many adducts and complex ions, but not the one I expect.

    • Cause: The gas-phase chemistry in the source is complex. Solvent molecules, dopants, and trace impurities (like oxygen or water) can all react to form unexpected ions.[17]

    • Solution: Simplify the mobile phase if possible. Ensure high-purity solvents and gases are used to minimize side reactions. Optimize source parameters like gas flows and temperatures, as these can influence the reaction pathways.

References

Technical Support Center: Synthesis of 2,3,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,3,4-trimethylhexane. This document is designed for researchers, synthetic chemists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions and challenges encountered during the synthesis of this highly branched alkane. Our focus is on providing causal explanations and actionable protocols to improve yield, purity, and experimental reproducibility.

Part 1: Foundational Challenges & General FAQs

This section addresses overarching mechanistic problems that can arise during the synthesis of sterically congested alkanes, irrespective of the specific synthetic route chosen.

Question 1: My final product is a mixture of several isomeric C9 alkanes, not pure this compound. What is the likely cause?

Answer: The most probable cause for the formation of isomeric impurities is an unintended carbocation rearrangement .[1][2] This is a classic side reaction in syntheses that proceed through, or can generate, a carbocation intermediate.

Causality Explained: Carbocations are high-energy intermediates that will rearrange to a more stable form if possible, typically via a hydride (H:⁻) or alkyl shift from an adjacent carbon.[3] The stability order is tertiary > secondary > primary. If your synthesis involves a step that generates, for instance, a secondary carbocation, it may rearrange to a more stable tertiary carbocation before the final bond-forming step occurs.

  • Example Scenario: A hypothetical synthesis route involves the formation of a carbocation at C4 of a hexane chain destined for methylation. A 1,2-hydride shift could move the positive charge to a more stable position, leading to methylation at the wrong carbon and the formation of an isomer like 2,2,5-trimethylhexane.

  • Preventative Strategy: To avoid this, select synthesis routes that do not involve free carbocation intermediates. Methods like the Corey-House synthesis, which proceed via an organometallic mechanism more akin to Sₙ2, are far less prone to rearrangement.[4][5]

Caption: Carbocation rearrangement leading to isomeric products.

Question 2: My main impurity is an alkene. Why is my reaction favoring elimination over the desired coupling/substitution?

Answer: The formation of alkenes points to a competing elimination reaction (typically E2), which is a common side reaction when working with secondary or tertiary alkyl halides, especially in the presence of strong, sterically hindered bases.[6]

Causality Explained: The reagents used in many coupling reactions (like Grignard or organolithium reagents) are not only potent nucleophiles but also strong bases. When steric hindrance prevents the nucleophile from easily accessing the electrophilic carbon for substitution, it may instead act as a base, abstracting a proton from an adjacent carbon and causing the leaving group to be eliminated, forming a double bond.[7][8]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired substitution pathway.

  • Choose a Less Hindered Reagent: If possible, redesign your synthesis to use a less sterically bulky nucleophile or electrophile.[9]

  • Reagent Choice: The Corey-House synthesis, using a lithium dialkylcuprate (Gilman reagent), is generally less basic and less prone to causing elimination than Grignard or organolithium reagents, making it a superior choice for coupling with secondary halides.[10]

Part 2: Troubleshooting Specific Synthetic Routes

The synthesis of an unsymmetrical, branched alkane like this compound is challenging. Below, we troubleshoot common, high-yield methods and explain why others are unsuitable.

Corey-House Synthesis (Recommended Method)

This method is superior for preparing unsymmetrical alkanes as it effectively couples two different alkyl groups with high fidelity.[5][11] The general reaction involves a lithium dialkylcuprate (R₂CuLi) reacting with an alkyl halide (R'-X).

R₂CuLi + R'-X → R-R' + R-Cu + LiX

Question 3: I am using the Corey-House synthesis to couple sec-butyl lithium cuprate with 2-bromopropane, but my yield is very low. What's going wrong?

Answer: While the Corey-House synthesis is robust, its success is highly dependent on the nature of the alkyl halide. The reaction works best with methyl, primary, and some secondary cycloalkyl halides but is often low-yielding with sterically hindered acyclic secondary or tertiary alkyl halides.[4][12] The significant steric bulk around the electrophilic carbon in a secondary halide like 2-bromopropane can impede the approach of the already bulky cuprate reagent.[13]

Experimental Protocol: Optimized Corey-House Synthesis for this compound

This protocol minimizes steric hindrance by coupling a more complex cuprate with a less hindered primary alkyl halide.

Step 1: Preparation of (3,4-dimethylpentan-2-yl)lithium

  • Ensure all glassware is flame-dried under vacuum and the reaction is conducted under an inert atmosphere (Argon or Nitrogen).

  • To a solution of 2-bromo-3,4-dimethylpentane in anhydrous diethyl ether at -78 °C, add two equivalents of tert-butyllithium dropwise.

  • Stir the solution for 2 hours at -78 °C to ensure complete formation of the alkyllithium reagent.

Step 2: Formation of the Gilman Reagent

  • In a separate flask, create a slurry of one equivalent of copper(I) iodide (CuI) in anhydrous diethyl ether at -40 °C.

  • Slowly transfer the alkyllithium solution from Step 1 into the CuI slurry via cannula.

  • Allow the mixture to warm to 0 °C and stir for 1 hour. The formation of the lithium di(3,4-dimethylpentan-2-yl)cuprate is often indicated by a color change.

Step 3: Coupling Reaction

  • Cool the Gilman reagent back down to -78 °C.

  • Add one equivalent of methyl iodide (a primary, unhindered halide) dropwise.

  • Let the reaction slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with pentane, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and purify by fractional distillation.

Grignard Reagent-Based Synthesis

Grignard reagents (R-MgX) are powerful tools but are prone to side reactions when used for complex alkane synthesis.[14]

Question 4: I'm attempting a Grignard coupling reaction, but my major side product is a symmetrical alkane with double the carbons of my starting alkyl halide. Why?

Answer: You are observing a Wurtz-type coupling side reaction .[14] This occurs when the Grignard reagent (R-MgX), which exists in equilibrium with other organometallic species, reacts with the unreacted starting alkyl halide (R-X) to form a symmetrical dimer (R-R).

R-MgX + R-X → R-R + MgX₂

Mitigation Strategy:

  • Slow Addition: Add the alkyl halide very slowly to the magnesium turnings during the Grignard formation. This maintains a low concentration of the alkyl halide, minimizing its opportunity to react with the newly formed Grignard reagent.

  • Inverse Addition: For the coupling step, slowly add the Grignard reagent to the electrophile, rather than the other way around.

Caption: Troubleshooting workflow for this compound synthesis.

Wurtz Reaction (Not Recommended)
Question 5: Why is the Wurtz reaction a poor choice for synthesizing an unsymmetrical alkane like this compound?

Answer: The Wurtz reaction, which couples two alkyl halides using sodium metal, is only effective for synthesizing symmetrical alkanes (R-R).[15][16] When two different alkyl halides (R-X and R'-X) are used, the reaction produces a statistical mixture of three different alkanes: R-R, R'-R', and the desired R-R'.[6][17]

  • Example: To make this compound, one might try coupling 2-bromobutane and 3-bromopentane. This would result in a mixture of octane, 3,4-diethylhexane, and this compound.

  • Separation Issues: These products often have very similar boiling points, making their separation by fractional distillation extremely difficult and impractical.[18]

Synthesis MethodPrimary ApplicationCommon Side ReactionsSuitability for this compound
Corey-House Synthesis Unsymmetrical AlkanesLow yield with hindered halidesHigh (Recommended)
Grignard Coupling C-C bond formationWurtz-type coupling, eliminationModerate (Requires careful optimization)
Wurtz Reaction Symmetrical AlkanesMixture of products, eliminationVery Low (Not Recommended)
Friedel-Crafts Alkylation Alkylation of AromaticsCarbocation rearrangement, polyalkylationNot Applicable

References

Technical Support Center: Strategies to Increase the Yield of 2,3,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,4-trimethylhexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to address the practical challenges you may encounter, ensuring scientific integrity and providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-yield laboratory-scale synthesis route for this compound?

A1: A robust and commonly employed strategy for synthesizing highly branched alkanes like this compound is a multi-step synthesis.[1][2][3] This approach provides greater control over the final structure compared to direct alkylation or reforming methods, which are more suited for industrial-scale production.[4] A recommended three-step synthesis involves:

  • Grignard Reaction: Synthesis of a tertiary alcohol (3,4,5-trimethyl-3-hexanol) through the reaction of a ketone with a Grignard reagent.[5][6]

  • Dehydration: Acid-catalyzed dehydration of the tertiary alcohol to form an alkene (primarily 3,4,5-trimethyl-2-hexene).[7][8]

  • Hydrogenation: Catalytic hydrogenation of the alkene to the desired saturated alkane, this compound.[9][10]

This multi-step approach allows for purification at intermediate stages, which is crucial for achieving a high final yield and purity.[1]

Q2: My Grignard reaction for the tertiary alcohol intermediate is giving a very low yield. What are the most common reasons for this?

A2: Low yields in Grignard reactions are a frequent challenge. The most common culprits are:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water and other protic solvents (like alcohols).[11][12] Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, significantly reducing the amount available for the reaction.

  • Improper Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent may have an oxide layer that prevents the reaction from initiating.

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition, including enolization of the ketone and reduction of the ketone to a secondary alcohol, especially with sterically hindered ketones.[11][13]

Q3: During the dehydration of the tertiary alcohol, I am getting a mixture of alkene isomers. How can I control the product distribution?

A3: It is common to obtain a mixture of alkene isomers during the dehydration of alcohols. The product distribution is governed by Zaitsev's rule, which states that the most substituted (and therefore most stable) alkene will be the major product.[14][15] In the case of 3,4,5-trimethyl-3-hexanol, the major product will be the trisubstituted alkene, 3,4,5-trimethyl-2-hexene. While it is difficult to completely avoid the formation of other isomers, you can influence the product ratio by your choice of dehydrating agent and reaction conditions. Using a milder acid catalyst like phosphoric acid instead of sulfuric acid can sometimes provide a cleaner reaction with fewer side products.[7]

Q4: The final hydrogenation step is very slow or incomplete. What could be the issue?

A4: Slow or incomplete hydrogenation of a highly substituted alkene like 3,4,5-trimethyl-2-hexene can be due to a few factors:

  • Catalyst Activity: The catalyst (e.g., Platinum on carbon, Palladium on carbon) may be old or poisoned. Proper handling and storage of the catalyst are crucial.

  • Steric Hindrance: Highly substituted alkenes are sterically hindered, which can make it more difficult for them to adsorb onto the catalyst surface for hydrogenation.[16]

  • Insufficient Hydrogen Pressure: The reaction may require a higher hydrogen pressure to proceed at a reasonable rate.

  • Solvent Choice: The solvent can influence the solubility of the alkene and the hydrogen gas, affecting the reaction rate.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reaction for 3,4,5-trimethyl-3-hexanol

Problem: The yield of the tertiary alcohol intermediate is consistently below 50%.

Potential Causes & Solutions:

Cause Explanation Solution
Moisture Contamination Grignard reagents are potent bases and will be quenched by any protic species.[12]Glassware: Ensure all glassware is rigorously flame-dried or oven-dried (120°C for at least 4 hours) immediately before use. Assemble the apparatus while hot and cool under a stream of dry nitrogen or argon. Solvents: Use anhydrous solvents, typically diethyl ether or THF, which have been freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[12] Reagents: Ensure the ketone and alkyl halide are free of water.
Poor Magnesium Activation A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle to expose a fresh surface. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. These will react with the magnesium to clean the surface and initiate the Grignard reagent formation.[11]
Side Reactions Enolization: The Grignard reagent can act as a base and deprotonate the ketone at the alpha-position, forming an enolate that will not lead to the desired alcohol.[11] Reduction: With a sterically hindered ketone, the Grignard reagent can act as a reducing agent, transferring a hydride to form a secondary alcohol.[13]Low-Temperature Addition: Add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0°C) to control the exothermic reaction and minimize side reactions.[11] Reagent Choice: Using a less sterically hindered Grignard reagent, if possible for the target molecule, can sometimes reduce the extent of side reactions.
Inefficient Work-up The work-up step is crucial for protonating the alkoxide intermediate and separating the product.Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride to the reaction mixture at 0°C to quench any unreacted Grignard reagent and protonate the alkoxide.[11] Extraction: Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to maximize product recovery.
Issue 2: Inefficient Dehydration of 3,4,5-trimethyl-3-hexanol

Problem: The dehydration reaction results in a low yield of the desired alkene, or significant amounts of starting material remain.

Potential Causes & Solutions:

Cause Explanation Solution
Inappropriate Reaction Temperature The temperature for alcohol dehydration is critical. If the temperature is too low, the reaction will be slow or incomplete. If it is too high, it can lead to charring and side reactions. Tertiary alcohols generally dehydrate at lower temperatures than primary or secondary alcohols.[8]Optimize Temperature: For a tertiary alcohol, a temperature range of 25-80°C is typically sufficient when using a strong acid catalyst.[8] Monitor the reaction by TLC or GC to determine the optimal temperature and reaction time.
Carbocation Rearrangement While less common with tertiary carbocations, rearrangements can still occur, leading to a mixture of unexpected alkene isomers.[4]Choice of Acid: Using a non-coordinating acid like phosphoric acid can sometimes minimize rearrangements compared to sulfuric acid.[7]
Formation of Ethers If the reaction conditions are not optimized, the alcohol can react with itself to form an ether, especially if the temperature is too low.[17]Sufficient Heating: Ensure the reaction is heated to a temperature that favors elimination over substitution.[17] Distilling the alkene as it is formed can also help to drive the equilibrium towards the desired product.
Oxidation by Sulfuric Acid Concentrated sulfuric acid is a strong oxidizing agent and can oxidize the alcohol, leading to the formation of carbon dioxide, sulfur dioxide, and charring.[7]Use Phosphoric Acid: Concentrated phosphoric(V) acid is a safer and cleaner alternative as it is not a strong oxidizing agent.[7]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol details the three-step synthesis to achieve a high yield of this compound.

Step 1: Grignard Reaction - Synthesis of 3,4,5-trimethyl-3-hexanol
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small volume of anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. A solution of isopropyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. Maintain a gentle reflux until most of the magnesium has reacted.[5]

  • Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of 3-methyl-2-pentanone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Cool the reaction mixture to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.[11]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol. The crude product can be purified by vacuum distillation.[18]

Step 2: Dehydration - Synthesis of 3,4,5-trimethyl-2-hexene
  • Apparatus Setup: Set up a round-bottom flask with a distillation apparatus.

  • Reaction: Place the purified 3,4,5-trimethyl-3-hexanol (1.0 eq) in the flask and add concentrated phosphoric(V) acid (0.3 eq).[7]

  • Distillation: Gently heat the mixture. The alkene product will distill as it is formed. Collect the fraction boiling in the expected range for 3,4,5-trimethyl-2-hexene.

  • Purification: Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain the purified alkene.

Step 3: Hydrogenation - Synthesis of this compound
  • Apparatus Setup: Use a hydrogenation apparatus, such as a Parr shaker or a flask equipped with a balloon filled with hydrogen.

  • Reaction: Dissolve the purified 3,4,5-trimethyl-2-hexene (1.0 eq) in a suitable solvent, such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-2 mol%).

  • Hydrogenation: Purge the apparatus with hydrogen gas and then maintain a positive pressure of hydrogen (1-3 atm). Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.[9][10]

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude this compound can be purified by distillation.[19][20]

Visualization of Workflows

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation start1 3-methyl-2-pentanone + Isopropylmagnesium Bromide process1 Reaction in Anhydrous Ether start1->process1 intermediate1 3,4,5-trimethyl-3-hexanol (Crude) process1->intermediate1 purification1 Vacuum Distillation intermediate1->purification1 product1 Purified Tertiary Alcohol purification1->product1 process2 Acid-Catalyzed Dehydration (H3PO4) product1->process2 intermediate2 3,4,5-trimethyl-2-hexene (Crude Alkene Mixture) process2->intermediate2 purification2 Fractional Distillation intermediate2->purification2 product2 Purified Alkene purification2->product2 process3 Catalytic Hydrogenation (H2, Pd/C) product2->process3 intermediate3 This compound (Crude) process3->intermediate3 purification3 Distillation intermediate3->purification3 final_product This compound (High Purity) purification3->final_product

Caption: Overall workflow for the multi-step synthesis of this compound.

Troubleshooting cluster_grignard Grignard Step Issues cluster_dehydration Dehydration Step Issues cluster_hydrogenation Hydrogenation Step Issues low_yield Low Yield of this compound grignard_issue Low Tertiary Alcohol Yield low_yield->grignard_issue dehydration_issue Low Alkene Yield low_yield->dehydration_issue hydrogenation_issue Incomplete Reaction low_yield->hydrogenation_issue moisture Moisture Contamination? grignard_issue->moisture activation Poor Mg Activation? grignard_issue->activation side_reactions Side Reactions? grignard_issue->side_reactions sol_dry Flame-dry glassware, use anhydrous solvents moisture->sol_dry Yes sol_activate Activate Mg with iodine or crushing activation->sol_activate Yes sol_temp Add ketone at 0°C side_reactions->sol_temp Yes temp Incorrect Temperature? dehydration_issue->temp acid Wrong Acid Choice? dehydration_issue->acid sol_opttemp Optimize temperature (25-80°C) temp->sol_opttemp Yes sol_changeacid Use H3PO4 instead of H2SO4 acid->sol_changeacid Yes catalyst Catalyst Poisoned? hydrogenation_issue->catalyst pressure Insufficient H2 Pressure? hydrogenation_issue->pressure sol_newcat Use fresh catalyst catalyst->sol_newcat Yes sol_incpress Increase H2 pressure pressure->sol_incpress Yes

References

Technical Support Center: Catalyst Deactivation in Catalytic Reforming of Naphtha

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic reforming of naphtha. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding catalyst deactivation, a critical challenge in this field. Our goal is to equip you with the knowledge to diagnose, mitigate, and manage catalyst deactivation effectively in your experimental work.

Catalytic reforming is a cornerstone process in petroleum refining, aimed at enhancing the octane number of naphtha. However, the efficiency of this process is often hampered by the deactivation of the catalysts involved.[1] Understanding the mechanisms behind this deactivation is paramount for optimizing catalyst lifetime and overall process performance.[2] The primary causes of deactivation in naphtha reforming catalysts are coke formation, poisoning by contaminants, and thermal degradation (sintering).[1][3]

Section 1: Troubleshooting Guide - Diagnosing and Addressing Catalyst Deactivation

This section provides a structured approach to troubleshooting common issues related to catalyst deactivation during naphtha reforming experiments. Each problem is presented in a question-and-answer format, detailing potential causes, diagnostic steps, and corrective actions.

Problem: Rapid Decrease in Catalyst Activity and Reformate Octane Number

Q1: My catalyst is showing a significant drop in conversion and the octane number of the reformate is decreasing much faster than expected. What are the likely causes?

A1: A rapid decline in catalyst activity is often a primary indicator of deactivation. The most common culprits are coke formation and catalyst poisoning.[1][2]

  • Coke Formation: This is the most frequent cause of deactivation in naphtha reforming.[4] Carbonaceous deposits, or coke, physically block the active sites on the catalyst surface and within its pores.[1][5] The formation of coke is a complex process involving the polymerization and condensation of hydrocarbons on the catalyst.[6][7] For platinum-rhenium catalysts, activity loss becomes significant when carbon buildup reaches 20%.[8]

  • Catalyst Poisoning: Impurities in the naphtha feed can act as poisons, leading to a loss of catalyst activity.[1] Sulfur compounds are a common and potent poison for reforming catalysts.[9]

Diagnostic Steps:

  • Feedstock Analysis: Re-evaluate the quality of your naphtha feedstock.[1] Pay close attention to the concentration of sulfur, nitrogen, and heavy metals.[1] Sulfur levels should ideally be below 0.5 ppm by weight.[9]

  • Process Parameter Review: Examine your operating conditions. High temperatures, low hydrogen-to-hydrocarbon ratios, and high feed final boiling points can accelerate the rate of coke formation.[8]

  • Catalyst Characterization: If possible, carefully extract a sample of the deactivated catalyst for analysis.

    • Temperature-Programmed Oxidation (TPO): This technique can quantify the amount of coke on the catalyst and provide insights into its nature.[10][11] Coke on the metal sites (like platinum and rhenium) typically oxidizes at lower temperatures (200-400°C), while coke on the alumina support oxidizes at higher temperatures (>500°C).[10]

    • Spectroscopic Analysis: Techniques like Raman spectroscopy and 13C MAS NMR can help characterize the structure of the coke, which is often composed of aromatic carbon.[10]

Corrective Actions:

  • Feed Pretreatment: Ensure your feedstock is adequately pretreated to remove poisons. Hydrotreating is essential for sulfur removal.[1][9]

  • Optimize Operating Conditions: Adjusting temperature, pressure, and hydrogen-to-oil ratio can help mitigate coke formation.[2] Increasing the hydrogen partial pressure can suppress coking.[12]

  • Catalyst Regeneration: If coke formation is confirmed, a regeneration procedure is necessary. This typically involves a controlled burn-off of the carbon deposits in the presence of a dilute oxygen stream to restore catalyst activity.[2][13]

Problem: Increased Gas Yield and Decreased Liquid Product (Reformate) Yield

Q2: I'm observing an increase in the production of light gases (LPG) and a corresponding decrease in the yield of the desired C5+ reformate. What could be causing this shift in product selectivity?

A2: This symptom often points to a change in the balance of catalytic functions, frequently caused by sulfur poisoning.[9]

  • Sulfur Poisoning: Sulfur compounds in the feed can selectively poison the metal function (dehydrogenation/hydrogenation) of the bifunctional reforming catalyst.[9] This leads to an increase in acid-catalyzed reactions like hydrocracking, which produces more light gases at the expense of the desired reformate.[9]

Indicators of Sulfur Poisoning:

  • A decrease in hydrogen production and purity.[9]

  • An increased rate of coking due to lower hydrogen availability.[9]

  • A drop in the temperature differential across the reactors, especially the first one where dehydrogenation is prominent.[9]

  • Formation of ammonium bisulfide (NH4HS) in cooler sections of the equipment if nitrogen is also present, leading to fouling and corrosion.[9]

Diagnostic Steps:

  • Confirm Sulfur Breakthrough: Analyze the feed going into the reforming reactor for sulfur content. A failure in the upstream hydrotreating unit is a common cause.[9]

  • Monitor Process Variables: Track hydrogen production, recycle gas purity, and reactor temperature profiles. A sudden change in these parameters often coincides with a sulfur poisoning event.[9]

Corrective Actions:

  • Address the Source of Sulfur: Identify and rectify the issue in the feed pretreatment section. This may involve changing the hydrotreater catalyst or adjusting its operating conditions.[9]

  • Catalyst Regeneration: Sulfur poisoning is often temporary and the catalyst's activity can be restored once the sulfur is removed from the feed.[9][14] In some cases, a specific regeneration procedure involving steam treatment may be beneficial.[15][16]

Problem: Gradual but Consistent Decline in Catalyst Performance Over Long-Term Operation

Q3: My catalyst has been operating for an extended period, and I'm seeing a slow but steady decrease in its activity, even with regular regenerations. What long-term deactivation mechanisms should I consider?

A3: While coking is a major cause of deactivation, long-term, gradual performance decline often points to more permanent changes in the catalyst structure, primarily sintering.[1][17]

  • Sintering: At the high temperatures of catalytic reforming, the small metal particles (e.g., platinum, rhenium) on the catalyst support can migrate and agglomerate into larger particles.[1][17] This process, known as sintering, leads to a decrease in the active metal surface area and, consequently, a loss of catalytic activity.[17][18] Sintering is an irreversible deactivation mechanism.[17]

Diagnostic Steps:

  • Catalyst Characterization: Analysis of the aged catalyst is crucial.

    • Chemisorption: Techniques like hydrogen chemisorption can measure the dispersion of the active metal, providing a direct indication of sintering. A lower dispersion value compared to the fresh catalyst confirms sintering.

    • Electron Microscopy (TEM/SEM): Transmission or scanning electron microscopy can visually show the growth of metal particles on the catalyst surface.[19]

  • Review Operating History: Prolonged operation at very high temperatures can accelerate sintering.[1]

Corrective Actions and Mitigation Strategies:

  • Catalyst Design: The choice of catalyst is important. Some modern catalysts are designed with promoters (like tin) that help to anchor the platinum and prevent agglomeration.[13][20]

  • Temperature Control: Strict control of reactor temperatures is essential to minimize sintering.[7]

  • Catalyst Rejuvenation: In some cases, a high-temperature oxychlorination step during regeneration can help to redisperse the platinum particles, partially reversing the effects of sintering.[12]

  • Eventual Catalyst Replacement: Since sintering is largely irreversible, the catalyst will eventually need to be replaced at the end of its operational life.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main types of catalyst deactivation in naphtha reforming?

A1: The primary mechanisms of catalyst deactivation in catalytic reforming of naphtha are:

  • Coking or Fouling: The deposition of carbonaceous material on the catalyst surface.[1][5]

  • Poisoning: The chemical deactivation of active sites by impurities in the feedstock, such as sulfur, nitrogen, and metals.[1]

  • Sintering or Thermal Degradation: The agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[1][17]

Q2: How does coke form on the catalyst?

A2: Coke formation is a complex process that begins with the formation of unsaturated intermediate products from aromatic and naphthenic hydrocarbons.[6] These intermediates then undergo polymerization and condensation reactions to form larger, polycyclic aromatic structures that deposit on both the metal and acid sites of the catalyst.[6]

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, in many cases, catalyst activity can be restored through regeneration.

  • For Coking: The most common regeneration method is to burn off the coke in a controlled manner with a mixture of air and inert gas.[8][13]

  • For Sulfur Poisoning: This is often a reversible process, and the catalyst activity can recover once the sulfur is removed from the feed.[9][14] Specific treatments, like steam stripping, can also be employed.[15]

  • For Sintering: Sintering is largely irreversible. However, some redispersion of the metal particles can be achieved through oxychlorination during the regeneration process.[12]

Q4: What analytical techniques are used to study deactivated catalysts?

A4: A variety of techniques are used to characterize deactivated catalysts and understand the deactivation mechanism:

  • Temperature-Programmed Oxidation (TPO): To quantify and characterize coke deposits.[10][11]

  • Spectroscopy (Raman, NMR, XPS): To determine the structure and composition of coke.[10]

  • Electron Microscopy (SEM, TEM): To visualize changes in catalyst morphology and metal particle size.[19]

  • Chemisorption: To measure the active metal dispersion and assess the extent of sintering.

  • BET Surface Area Analysis: To measure changes in the catalyst's surface area and pore structure.[19][21]

Q5: How can I minimize catalyst deactivation in my experiments?

A5: To prolong catalyst life and maintain performance, consider the following:

  • Feedstock Purity: Ensure thorough hydrotreating of the naphtha feed to remove sulfur, nitrogen, and other poisons.[1][9]

  • Optimized Operating Conditions: Maintain an appropriate balance of temperature, pressure, and hydrogen-to-hydrocarbon ratio to minimize coke formation.[2]

  • Proper Catalyst Handling: Avoid exposing the catalyst to moisture and oxygen during shutdowns and startups to prevent damage.[2]

  • Regular Monitoring: Continuously monitor key process indicators such as product yields, reactor temperatures, and pressure drops to detect early signs of deactivation.[2]

Section 3: Visualizing Deactivation and Troubleshooting

Diagram 1: Mechanisms of Catalyst Deactivation

This diagram illustrates the three primary pathways of catalyst deactivation in naphtha reforming.

cluster_coking Coke Formation cluster_poisoning Poisoning Mechanisms cluster_sintering Sintering Process Deactivation Catalyst Deactivation Coking Coking/Fouling Deactivation->Coking Physical Blockage Poisoning Poisoning Deactivation->Poisoning Chemical Interaction Sintering Sintering Deactivation->Sintering Thermal Degradation Coke_Effect Active Site Masking & Pore Blockage Poison_Effect Loss of Metal or Acid Function Sinter_Effect Loss of Active Surface Area Coke_Source Hydrocarbon Precursors Coke_Mechanism Polymerization & Condensation Coke_Source->Coke_Mechanism Coke_Mechanism->Coke_Effect Poison_Source Feed Impurities (S, N, Metals) Poison_Mechanism Adsorption on Active Sites Poison_Source->Poison_Mechanism Poison_Mechanism->Poison_Effect Sinter_Cause High Temperature Operation Sinter_Mechanism Metal Particle Migration & Agglomeration Sinter_Cause->Sinter_Mechanism Sinter_Mechanism->Sinter_Effect

References

Technical Support Center: Overcoming Solubility Issues of Alkanes in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the challenges of dissolving alkanes and other hydrophobic compounds in aqueous media. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the fundamental scientific reasoning behind these techniques, ensuring you can adapt and troubleshoot effectively in your own experimental contexts.

Part 1: Understanding the Core Problem: The Hydrophobic Effect

FAQ 1: Why are alkanes so difficult to dissolve in water?

Alkanes are nonpolar molecules, meaning they lack a significant separation of positive and negative charges.[1][2] Water, on the other hand, is a highly polar solvent due to the electronegativity difference between oxygen and hydrogen atoms, which results in a strong network of hydrogen bonds.[3]

The difficulty in dissolving alkanes in water stems from a phenomenon known as the hydrophobic effect .[3] When an alkane is introduced into water, it disrupts the existing hydrogen bonds between water molecules. To minimize this disruption, the water molecules rearrange themselves into a more ordered, cage-like structure around the alkane molecule.[4] This increase in order leads to a decrease in the entropy (a measure of disorder) of the system, which is thermodynamically unfavorable.[1][3] Consequently, alkanes and water tend to separate to maximize the entropy of the water molecules.

Diagram: The Hydrophobic Effect

cluster_water Bulk Water (High Entropy) cluster_alkane_water Alkane in Water (Low Entropy) w1 w1 w2 w2 w1->w2 w3 w3 w2->w3 w4 w4 w3->w4 w5 w5 w4->w5 w6 w6 w5->w6 w7 w7 w6->w7 w8 w8 w7->w8 w9 w9 w8->w9 w10 w10 w9->w10 w10->w1 a Alkane wa1 wa1 wa2 wa2 wa3 wa3 wa4 wa4 wa5 wa5 wa6 wa6 wa1->wa2 wa2->wa3 wa3->wa4 wa4->wa5 wa5->wa6 wa6->wa1 Bulk Water (High Entropy) Bulk Water (High Entropy) Alkane in Water (Low Entropy) Alkane in Water (Low Entropy) Bulk Water (High Entropy)->Alkane in Water (Low Entropy) Introduction of Alkane

Caption: Introduction of a nonpolar alkane into water disrupts hydrogen bonds, forcing water into an ordered, low-entropy state.

Part 2: Key Strategies for Enhancing Alkane Solubility

We will now explore several field-proven methods for overcoming the insolubility of alkanes in aqueous solutions. Each of these techniques leverages different physicochemical principles to achieve solubilization.

Strategy 1: Surfactants and Micelle Formation
FAQ 2: How do surfactants work to dissolve alkanes?

Surfactants, or surface-active agents, are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[5] When added to water at a concentration above a certain threshold, known as the Critical Micelle Concentration (CMC) , surfactant molecules self-assemble into spherical structures called micelles.[6][7][8][9]

In these micelles, the hydrophobic tails orient themselves towards the center, creating a nonpolar core, while the hydrophilic heads face outwards, interacting with the surrounding water molecules.[6] This nonpolar core can effectively encapsulate alkane molecules, shielding them from the aqueous environment and allowing them to be dispersed throughout the solution.[10]

Diagram: Micellar Solubilization of an Alkane

cluster_micelle Micelle with Encapsulated Alkane s1 a Alkane s1->a Hydrophobic Tail w1 Water s1->w1 Hydrophilic Head s2 s2->a s3 s3->a w2 Water s3->w2 s4 s4->a s5 s5->a w3 Water s5->w3 s6 s6->a s7 s7->a w4 Water s7->w4 s8 s8->a

Caption: Surfactant molecules form a micelle, encapsulating a nonpolar alkane within its hydrophobic core.

Troubleshooting Guide: Working with Surfactants
  • Issue: The alkane is not dissolving even with the addition of a surfactant.

    • Possible Cause 1: The surfactant concentration is below the Critical Micelle Concentration (CMC).

      • Solution: Increase the surfactant concentration. The CMC is a critical parameter and must be exceeded for micelle formation to occur.[7][9]

    • Possible Cause 2: The chosen surfactant is not suitable for the specific alkane.

      • Solution: The hydrophobic tail of the surfactant should be of a comparable or greater length than the alkane chain for effective encapsulation.[11] Consider a surfactant with a different Hydrophilic-Lipophilic Balance (HLB) value.

    • Possible Cause 3: The system has not been adequately mixed.

      • Solution: Gentle agitation or sonication can help facilitate the formation of a stable emulsion.

Data Table: Critical Micelle Concentration (CMC) of Common Surfactants
SurfactantTypeCMC (mM in water at 25°C)
Sodium Dodecyl Sulfate (SDS)Anionic8.2
Cetyltrimethylammonium Bromide (CTAB)Cationic0.92
Triton X-100Non-ionic0.24
Polysorbate 20 (Tween 20)Non-ionic0.059
Polysorbate 80 (Tween 80)Non-ionic0.012

Note: CMC values can be influenced by temperature, pressure, and the presence of electrolytes.[9]

Strategy 2: Cyclodextrins for Inclusion Complex Formation
FAQ 3: What are cyclodextrins and how do they improve alkane solubility?

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[12][13][14] This unique structure allows them to encapsulate "guest" molecules, such as alkanes, that are of an appropriate size and shape to fit within their cavity.[12][15] By forming an inclusion complex , the cyclodextrin effectively shields the hydrophobic alkane from the surrounding water, thereby increasing its apparent solubility.[12][13]

Diagram: Alkane Encapsulation by a Cyclodextrin

cluster_complex Inclusion Complex cd Cyclodextrin w1 Water cd->w1 Hydrophilic Exterior w2 Water cd->w2 w3 Water cd->w3 w4 Water cd->w4 alkane Alkane

Caption: A cyclodextrin molecule encapsulates an alkane, presenting a hydrophilic exterior to the aqueous environment.

Experimental Protocol: Preparation of an Alkane-Cyclodextrin Inclusion Complex
  • Preparation of Cyclodextrin Solution:

    • Accurately weigh the desired amount of β-cyclodextrin (or a derivative like HP-β-CD for enhanced solubility).

    • Dissolve the cyclodextrin in deionized water with gentle heating (40-50°C) and stirring until a clear solution is obtained.

  • Addition of Alkane:

    • Add the alkane to the cyclodextrin solution dropwise while maintaining vigorous stirring.

  • Complexation:

    • Continue stirring the mixture at a constant temperature for a specified period (typically 1-24 hours) to allow for the formation of the inclusion complex.

  • Isolation (Optional):

    • If a solid complex is desired, the solution can be cooled to induce precipitation. The precipitate can then be collected by filtration, washed with cold water, and dried.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD).

Strategy 3: Co-solvents to Modify the Solvent Environment
FAQ 4: How does adding a co-solvent help dissolve alkanes in water?

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[16][17] This decrease in polarity reduces the interfacial tension between the alkane and the solvent, making it more energetically favorable for the alkane to dissolve.[16] Common co-solvents include ethanol, isopropanol, and polyethylene glycol (PEG).[18]

Troubleshooting Guide: Using Co-solvents
  • Issue: The alkane precipitates out of the solution upon the addition of more aqueous buffer.

    • Possible Cause: The final concentration of the co-solvent is too low to maintain the solubility of the alkane.

      • Solution: Increase the proportion of the co-solvent in the final solution. It is often necessary to prepare a concentrated stock solution of the alkane in the pure co-solvent and then dilute it into the aqueous medium.

  • Issue: The co-solvent is interfering with a downstream biological assay.

    • Possible Cause: Many organic solvents can be toxic to cells or inhibit enzyme activity.

      • Solution: Select a more biocompatible co-solvent, such as dimethyl sulfoxide (DMSO) or PEG, and ensure that the final concentration is below the known toxicity threshold for your specific application.[18]

Strategy 4: Nano-carrier Systems for Encapsulation
FAQ 5: What are nano-carrier systems and how are they used for alkane solubilization?

Nano-carrier systems, such as liposomes and nanoemulsions, are advanced drug delivery platforms that can encapsulate hydrophobic compounds.

  • Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers, which can entrap hydrophobic drugs like alkanes within their lipid membrane.[19][20][21] The hydrophilic heads of the phospholipids face the aqueous environment, while the hydrophobic tails form the core of the membrane.[20]

  • Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes (typically in the nanometer range).[22][23][24] The alkane constitutes the oil phase, which is dispersed as tiny droplets in the aqueous phase, stabilized by an emulsifying agent.[25]

Experimental Protocol: Preparation of an Alkane-in-Water Nanoemulsion by High-Pressure Homogenization
  • Preparation of Phases:

    • Aqueous Phase: Prepare the aqueous solution, which may contain a hydrophilic surfactant.

    • Oil Phase: The alkane to be emulsified. A lipophilic surfactant may be dissolved in the oil phase.

  • Coarse Emulsion Formation:

    • Combine the oil and aqueous phases and subject them to high-shear mixing using a rotor-stator homogenizer to create a coarse emulsion.[25]

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a set pressure.[25] The intense shear forces and cavitation within the homogenizer will reduce the droplet size to the nanometer scale.

  • Characterization:

    • Determine the droplet size and size distribution of the nanoemulsion using Dynamic Light Scattering (DLS).

    • Assess the stability of the nanoemulsion over time by monitoring for any changes in droplet size or signs of phase separation.

Part 3: Self-Validating Systems and Best Practices

To ensure the trustworthiness of your experimental results, it is crucial to incorporate self-validating steps into your protocols.

How can I visually assess if my alkane is fully dissolved?

A truly dissolved compound will result in a clear, transparent solution.[26] Any cloudiness, turbidity, or visible particles suggest that the compound is not fully dissolved and may be present as a suspension or a colloidal dispersion.

A more sensitive method for detecting undissolved particles is the Tyndall effect .[26] Shine a laser pointer through your solution. If the path of the laser beam is visible, it indicates the presence of suspended particles that are scattering the light.[26] A true solution will not scatter the light, and the beam will not be visible.

How do I determine the equilibrium solubility of my alkane in a given system?
  • Saturation: Add an excess amount of the alkane to your aqueous system (e.g., buffer with surfactant).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: Separate the undissolved alkane from the saturated solution. This can be achieved by centrifugation to pellet the excess alkane or by filtration through a syringe filter with a pore size small enough to retain the undissolved material.

  • Quantification: Accurately quantify the concentration of the dissolved alkane in the clear supernatant or filtrate using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

References

Validation & Comparative

The Analytical Challenge: Why Method Validation is Non-Negotiable

Author: BenchChem Technical Support Team. Date: January 2026

An Expert’s Guide to the Validation of a GC-MS Method for the Quantification of 2,3,4-Trimethylhexane

This guide provides an in-depth, experience-driven walkthrough for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote procedural steps to explain the causality behind experimental choices, ensuring a robust and defensible analytical method. The principles and practices detailed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

In regulated environments, particularly in pharmaceutical development, an analytical method is not merely a procedure; it is a system that generates critical data for decision-making. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. For a volatile organic compound like this compound, which could be a process impurity, a residual solvent, or a biomarker, ensuring the accuracy, precision, and reliability of its quantification is paramount.

This guide will use a hypothetical but scientifically sound GC-MS method for this compound as the framework for our validation journey.

Target Analyte: this compound (a C9H20 isomer)[4][5] Molecular Weight: 128.2551 g/mol [4][5][6]

Proposed GC-MS Method Parameters
ParameterSettingRationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform for volatile compound analysis.
MS System Agilent 5977B MSD or equivalentProvides high sensitivity and specificity required for unambiguous identification.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column ideal for the separation of non-polar hydrocarbons based on boiling point.
Inlet Split/Splitless, 280 °CHigh temperature ensures complete vaporization of the analyte and matrix.
Injection Volume 1 µL, Split ratio 50:1A common injection volume and split ratio to avoid column overloading while maintaining sensitivity.[7][8]
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[7][8]
Oven Program 40 °C (hold 3 min), ramp 12.5 °C/min to 290 °C (hold 4 min)This program allows for the separation of volatile compounds while ensuring elution of higher boiling point components.[7][8]
MS Transfer Line 290 °CPrevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI), 230 °CStandard, robust ionization technique for creating reproducible fragmentation patterns.
MS Quadrupole 150 °CMaintains ion beam integrity.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only specific ions for the target analyte.
Quantifier Ion m/z 57A common and abundant fragment ion for branched alkanes.
Qualifier Ions m/z 43, 71Used for confirmation of analyte identity.

The Validation Workflow: A Systematic Approach

The validation process is not a single experiment but a series of interconnected studies. The overall workflow ensures that all performance characteristics of the method are thoroughly evaluated and documented.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting Plan Define Analytical Target Profile (ATP) & Scope Protocol Write Validation Protocol (incl. Acceptance Criteria) Plan->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Compile Validation Report Rob->Report Assess Assess Against ATP & Acceptance Criteria Report->Assess Release Method Release for Routine Use Assess->Release

Caption: High-level workflow for analytical method validation.

Part 1: Specificity (Selectivity)

Expertise & Experience: Specificity is the cornerstone of any quantitative method. It demonstrates that the signal you are measuring comes unequivocally from your target analyte and not from interferences like impurities, degradation products, or matrix components.[9][10] For GC-MS, specificity is two-fold: chromatographic separation (retention time) and mass spectral identification. The use of MS is a powerful tool that can often compensate for a lack of complete chromatographic resolution.[11]

Experimental Protocol
  • Analyte Identification: Inject a standard solution of this compound to establish its retention time and confirm the relative abundances of the quantifier and qualifier ions.

  • Interference Analysis:

    • Inject a blank matrix sample (e.g., the solvent or formulation excipients without the analyte) to ensure no peaks are observed at the retention time of this compound.

    • Inject solutions of structurally similar compounds, such as other nonane isomers (e.g., n-nonane, 2,2,5-trimethylhexane), to demonstrate chromatographic separation or, if co-eluting, mass spectral distinction.

  • Spiked Sample Analysis: Spike the blank matrix with a known concentration of this compound and analyze. The resulting peak should be free from interfering peaks from the matrix.

Acceptance Criteria
  • The blank matrix should show no significant interference at the retention time and m/z values of the analyte.

  • The method must be able to differentiate this compound from other specified potential interferents.

  • The mass spectrum of the analyte in the spiked matrix sample must be a good match to the reference spectrum.

Part 2: Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a specified range.[12] This is fundamental for accurate quantification. It is not enough to simply calculate a correlation coefficient; a visual inspection of the calibration curve and its residuals is critical to identify any non-linearity or bias.

Experimental Protocol
  • Stock Solution Preparation: Prepare a certified stock solution of this compound in a suitable solvent (e.g., dichloromethane).

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. The concentration range should bracket the expected working concentration. For an impurity method, this could range from the Limit of Quantitation (LOQ) to 120% of the specification limit.[12]

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the mean peak area response against the concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r) or coefficient of determination (r²).

Data Presentation: Linearity of this compound
Concentration (µg/mL)Mean Peak Area (n=3)
0.5 (LOQ)1,550
2.06,100
5.015,250
10.030,300
15.045,150
20.060,500
Acceptance Criteria
  • Correlation Coefficient (r): ≥ 0.999[13]

  • Visual Inspection: The data points should be distributed randomly around the regression line. The y-intercept should not be significantly different from zero.

Part 3: Accuracy

Expertise & Experience: Accuracy measures the closeness of the experimental result to the true value.[9][10] It is typically assessed through recovery studies. In my experience, performing accuracy studies at multiple concentrations across the range is crucial, as accuracy can be concentration-dependent. The choice of matrix is also vital; it should be as close to the actual test sample as possible.

Experimental Protocol
  • Sample Preparation: Use a representative blank matrix.

  • Spiking: Prepare samples in triplicate at a minimum of three concentration levels (e.g., low, medium, high) across the specified range by spiking the blank matrix with known amounts of this compound.[11]

  • Analysis: Analyze the spiked samples and a non-spiked matrix blank.

  • Calculation: Determine the concentration of the analyte in the spiked samples using the calibration curve. Calculate the percent recovery as: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Data Presentation: Accuracy/Recovery
Spiked LevelSpiked Conc. (µg/mL)Mean Measured Conc. (µg/mL, n=3)Mean Recovery (%)
Low1.00.9999.0%
Medium10.010.12101.2%
High18.017.8699.2%
Acceptance Criteria
  • The mean percent recovery should be within a pre-defined range, typically 98-102% for drug substance or product assays, but may be wider (e.g., 80-120%) for trace-level impurity analysis.[13]

Part 4: Precision

Expertise & Experience: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval under the same operating conditions.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[13]

This parameter is a direct measure of the method's random error.

Experimental Protocol
  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration.

    • Have one analyst analyze all six samples on the same day, using the same instrument.

  • Intermediate Precision:

    • Prepare a new set of six samples at 100% of the target concentration.

    • Have a second analyst analyze the samples on a different day, preferably on a different instrument.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements.

Data Presentation: Precision
Precision LevelParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Repeatability Mean Conc. (µg/mL, n=6)10.05-
SD0.08-
RSD (%) 0.80% -
Intermediate Mean Conc. (µg/mL, n=6)-10.11
Precision SD-0.12
RSD (%) -1.19%
Acceptance Criteria
  • The RSD for repeatability is typically required to be < 2%.[13]

  • The RSD for intermediate precision is typically required to be < 3%.[13]

Part 5: Detection & Quantitation Limits (LOD & LOQ)

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified, while the Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[12] These are critical for impurity and trace analysis methods. While several methods exist for their determination, the signal-to-noise (S/N) ratio is the most common and practical approach for chromatographic methods.

Experimental Protocol
  • Method: Based on the Signal-to-Noise Ratio.

  • Procedure:

    • Analyze a blank sample to determine the baseline noise in the region where the analyte peak elutes.

    • Prepare and inject a series of increasingly dilute solutions of this compound.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD.[13]

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for the LOQ.[13]

  • Confirmation: The LOQ should be confirmed by demonstrating that the method exhibits acceptable precision and accuracy at this concentration.

Data Presentation: Sensitivity
ParameterS/N RatioDetermined Concentration (µg/mL)
LOD ~ 3:10.15
LOQ ~ 10:10.50
Acceptance Criteria
  • LOD and LOQ must be determined and reported.

  • Precision (RSD) at the LOQ should be acceptable (e.g., ≤ 10%).

  • Accuracy (Recovery) at the LOQ should be acceptable.

Part 6: Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] This is not a measure of failure, but an indication of the method's reliability during normal usage. In practice, this is a miniaturized Design of Experiments (DoE) that explores the "method space." It should be evaluated during method development but is a key part of validation.[11]

Experimental Protocol
  • Identify Critical Parameters: Select GC-MS parameters that could potentially influence the results (e.g., inlet temperature, oven ramp rate, carrier gas flow rate).

  • Systematic Variation: Create a series of experiments where these parameters are varied slightly from the nominal method settings (e.g., ± 2°C for temperature, ± 0.1 mL/min for flow).

  • Analysis: Analyze a standard sample under each of these modified conditions.

  • Evaluation: Evaluate the impact of these changes on key responses, such as peak area, retention time, and peak shape.

Data Presentation: Robustness Study
Parameter VariedSettingRetention Time (min)Peak Area
Nominal Method -10.5230,300
Flow Rate 0.9 mL/min10.7530,150
1.1 mL/min10.3130,410
Oven Ramp Rate 12.0 °C/min10.6830,250
13.0 °C/min10.3830,380
Acceptance Criteria

  • The results from the varied conditions should remain within the acceptance criteria for system suitability (e.g., peak tailing, resolution) and the final quantified result should not be significantly impacted.

G start Perform Robustness Experiment check_ss System Suitability Criteria Met? start->check_ss check_quant Quantitative Results Within Acceptance Range? check_ss->check_quant Yes fail Method is Not Robust (Re-evaluate or Tighten Method Parameters) check_ss->fail No pass Method is Robust check_quant->pass Yes check_quant->fail No

Caption: Decision diagram for assessing method robustness.

Conclusion: A Validated Method is a Trustworthy Method

This guide has outlined a comprehensive, scientifically-grounded approach to validating a GC-MS method for this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we build a body of evidence that demonstrates the method is fit for its intended purpose. This validation is not a one-time event; it is part of the analytical procedure's lifecycle, ensuring data integrity and regulatory compliance throughout.[2]

References

A Researcher's Guide to Inter-Laboratory Comparison of Nonane Isomer Analysis: Methodologies, Data Interpretation, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of volatile organic compounds (VOCs) is paramount. Among these, the isomers of nonane (C₉H₂₀) present a significant analytical challenge due to their structural similarity and closely related physicochemical properties. This guide provides an in-depth, objective comparison of analytical approaches for nonane isomer analysis within the context of an inter-laboratory study, offering supporting experimental data and field-proven insights to enhance methodological robustness and data comparability across research sites.

Nonane has 35 structural isomers, each with unique properties that can influence their environmental fate, toxicity, and behavior in chemical processes. Consequently, the ability to differentiate and accurately measure these isomers is critical in fields ranging from environmental monitoring to quality control in the chemical and pharmaceutical industries. This guide is designed to navigate the complexities of establishing a reliable analytical framework for these compounds.

The Critical Role of Inter-Laboratory Comparisons

Inter-laboratory comparisons, or proficiency tests, are a cornerstone of quality assurance in analytical chemistry.[1][2] They provide an objective means to evaluate and compare the performance of different laboratories and analytical methods.[1][3] By analyzing identical, homogeneous samples, participating laboratories can assess the accuracy and precision of their measurements against a consensus value, identify potential methodological biases, and take corrective actions to improve their analytical capabilities.[4] The ultimate goal is to ensure that data generated across different locations and times are reliable and comparable, a fundamental requirement for collaborative research and regulatory compliance.

Designing a Robust Inter-Laboratory Study for Nonane Isomers

A successful inter-laboratory comparison for nonane isomers hinges on a meticulously planned experimental design. The following workflow outlines the key stages involved in such a study.

G cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Analysis & Reporting A Selection of Target Nonane Isomers B Preparation of Homogeneous Test Material A->B C Establishment of Assigned Values & Uncertainty B->C D Design of Study Protocol & Instructions C->D E Distribution of Test Material to Laboratories D->E F Analysis of Samples by Participating Laboratories E->F G Submission of Analytical Results F->G H Statistical Analysis of Submitted Data G->H I Calculation of Performance Scores (e.g., Z-scores) H->I J Generation of Final Report & Recommendations I->J

Caption: Workflow of a typical inter-laboratory comparison study.

Selection of Target Isomers and Test Material

Given the 35 structural isomers of nonane, a representative subset is often chosen for proficiency testing to manage complexity and cost. For this illustrative guide, we will focus on five key isomers with varying degrees of branching:

  • n-Nonane

  • 2-Methyloctane

  • 3-Ethylheptane

  • 2,2,4-Trimethylhexane

  • 2,2,4,4-Tetramethylpentane

The test material must be homogeneous and stable. A common approach is to spike a well-characterized matrix, such as a clean solvent or a representative environmental matrix (e.g., soil, water), with a certified reference mixture of the target nonane isomers.

Comparative Analysis of Laboratory Performance

In our hypothetical inter-laboratory study, ten laboratories participated in the analysis of a prepared soil sample spiked with the five target nonane isomers. The consensus mean concentration and standard deviation were established through robust statistical analysis of the submitted data. Laboratory performance was evaluated using Z-scores, which indicate how many standard deviations a laboratory's result is from the consensus value. A Z-score between -2 and +2 is generally considered satisfactory.[3]

Table 1: Inter-Laboratory Comparison Results for Nonane Isomer Analysis in a Spiked Soil Sample (Concentrations in µg/kg)

Laboratory IDn-Nonane (Z-Score)2-Methyloctane (Z-Score)3-Ethylheptane (Z-Score)2,2,4-Trimethylhexane (Z-Score)2,2,4,4-Tetramethylpentane (Z-Score)Method Used
Lab-0152.5 (-0.5)48.9 (-0.8)55.1 (0.2)46.2 (-1.1)42.8 (-0.4)GC-MS
Lab-0258.2 (1.2)54.1 (1.1)59.8 (1.5)53.7 (1.4)48.1 (1.4)GC-FID
Lab-0354.9 (0.2)51.2 (0.1)56.7 (0.7)49.8 (0.1)44.9 (0.2)GC-MS
Lab-0449.8 (-1.2)46.3 (-1.6)52.4 (-0.6)44.1 (-1.8)40.2 (-1.2)GC-MS/MS
Lab-0556.7 (0.8)52.9 (0.6)58.3 (1.1)51.9 (0.8)46.7 (0.8)GC-FID
Lab-0661.3 (2.0)56.8 (2.0)62.1 (2.1)55.9 (2.1)50.3 (2.1)GC-MS
Lab-0753.8 (-0.1)50.1 (-0.3)55.9 (0.4)48.7 (-0.3)44.1 (-0.1)GC-MS
Lab-0848.1 (-1.7)44.9 (-2.1)50.7 (-1.1)42.6 (-2.4)38.9 (-1.7)GC-FID
Lab-0955.6 (0.5)52.1 (0.4)57.5 (0.9)50.9 (0.5)45.8 (0.5)GC-MS
Lab-1054.2 (0.0)50.7 (0.0)56.1 (0.5)49.3 (0.0)44.5 (0.0)GC-MS
Consensus Mean 54.3 50.7 55.4 49.3 44.5
Std. Dev. 3.5 3.1 2.2 3.1 2.8

Note: The data presented in this table is for illustrative purposes only and does not represent the results of a specific, named inter-laboratory study.

Interpretation of Results

The illustrative data highlight several key aspects of inter-laboratory comparisons:

  • Methodological Variability: Laboratories employing Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) participated. While both are suitable techniques, they can yield slightly different results due to differences in selectivity and sensitivity.

  • Performance Consistency: Most laboratories demonstrated satisfactory performance with Z-scores within the acceptable range. However, Labs 06 and 08 showed some questionable to unsatisfactory results for certain isomers, indicating potential areas for methodological improvement.

  • Isomer-Specific Challenges: The variability in results can differ between isomers. Highly branched isomers like 2,2,4,4-tetramethylpentane may pose greater analytical challenges due to their volatility and potential for co-elution with other compounds.

Recommended Analytical Protocol: GC-MS for Nonane Isomer Analysis

Based on established methods and best practices, the following protocol for the analysis of nonane isomers in soil by GC-MS is recommended. This protocol is designed to be a self-validating system through the inclusion of rigorous quality control measures.

Sample Preparation and Extraction

The goal of sample preparation is to efficiently extract the target nonane isomers from the sample matrix while minimizing the co-extraction of interfering substances.

G A Weighing of Homogenized Soil Sample B Addition of Surrogate Standards A->B C Solvent Extraction (e.g., Dichloromethane/Acetone) B->C D Concentration of Extract C->D E Cleanup using Silica Gel Chromatography D->E F Addition of Internal Standard E->F G Final Volume Adjustment F->G

Caption: Workflow for sample preparation and extraction.

Step-by-Step Protocol:

  • Sample Homogenization: Ensure the soil sample is well-mixed to guarantee representativeness.

  • Surrogate Spiking: Spike the sample with a known amount of a surrogate standard (e.g., a deuterated nonane isomer) to monitor extraction efficiency.

  • Solvent Extraction: Extract the sample using an appropriate solvent system, such as a 1:1 mixture of dichloromethane and acetone, via sonication or accelerated solvent extraction.

  • Extract Concentration: Concentrate the extract to a smaller volume using a gentle stream of nitrogen.

  • Cleanup: Pass the concentrated extract through a silica gel column to remove polar interferences.

  • Internal Standard Spiking: Add a known amount of an internal standard (e.g., a deuterated alkane not present in the sample) just before analysis for accurate quantification.

  • Final Volume: Adjust the final volume of the extract to a precise value.

GC-MS Instrumentation and Analysis

The choice of GC column and instrumental parameters is critical for achieving the necessary separation of the 35 nonane isomers.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (60 m x 0.25 mm x 0.25 µm), is recommended for its ability to separate hydrocarbons based on boiling point.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 10°C/min to 250°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

Data Analysis:

  • Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of authentic nonane isomer standards. The NIST Mass Spectral Library is an invaluable resource for this purpose.

  • Quantification: Calculate the concentration of each isomer using the internal standard method.

Causality Behind Experimental Choices

  • Choice of GC Column: A long, non-polar column is selected to maximize the separation of isomers based on their boiling points. Highly branched isomers have lower boiling points and will generally elute earlier than their straight-chain counterparts.

  • Oven Temperature Program: The slow initial temperature ramp is crucial for separating the more volatile, highly branched isomers, while the subsequent faster ramp reduces the analysis time for the less volatile isomers.

  • Internal Standard Method: The use of an internal standard corrects for variations in injection volume and instrument response, leading to more accurate and precise quantification.

  • Surrogate Standards: These are essential for validating the sample preparation process by providing a measure of the extraction efficiency for each sample.

Achieving Trustworthiness Through a Self-Validating System

The described protocol incorporates several elements that contribute to its trustworthiness:

  • Method Blanks: Analyzing a blank sample with each batch of environmental samples is crucial to check for contamination.

  • Laboratory Control Samples (LCS): An LCS is a clean matrix spiked with a known concentration of the target analytes. The analysis of an LCS with each batch verifies the accuracy of the entire analytical process.

  • Matrix Spike/Matrix Spike Duplicates (MS/MSD): Spiking a duplicate of a field sample with a known concentration of the target analytes helps to assess the effect of the sample matrix on the analytical method.

  • Regular Participation in Proficiency Testing: Ongoing participation in inter-laboratory comparison studies provides continuous, objective evidence of a laboratory's competence.

G cluster_0 Internal Validation A Quality Assurance (QA) (Overall System) B Quality Control (QC) (Specific Procedures) A->B C Inter-laboratory Comparisons (External Validation) A->C D Method Blanks B->D E LCS B->E F MS/MSD B->F

Caption: Relationship between QA, QC, and Inter-laboratory Comparisons.

Conclusion

The inter-laboratory comparison of nonane isomer analysis is a complex but essential undertaking for ensuring data quality and comparability in various scientific and industrial applications. By employing robust analytical methodologies, such as the detailed GC-MS protocol provided, and actively participating in proficiency testing schemes, laboratories can build confidence in their results and contribute to a more reliable and harmonized global measurement system. This guide serves as a foundational resource for researchers and scientists to navigate the challenges of nonane isomer analysis and to uphold the principles of scientific integrity and technical excellence.

References

A Comparative Analysis of 2,3,4-Trimethylhexane and n-Nonane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced landscape of hydrocarbon chemistry, the subtle distinctions between structural isomers can precipitate significant variations in physicochemical properties and, consequently, their applications. This guide presents a comprehensive comparative analysis of 2,3,4-trimethylhexane and its linear isomer, n-nonane. Both are nonanes with the chemical formula C₉H₂₀, yet their divergent molecular architectures—a branched versus a straight-chain alkane—endow them with distinct characteristics that are pivotal for their use in research, drug development, and industrial processes. This document is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of these differences, supported by established experimental data and detailed methodologies for their characterization.

At a Glance: Physicochemical Properties of this compound and n-Nonane

The fundamental physicochemical properties of this compound and n-nonane are summarized in the table below. These values, compiled from various authoritative sources, form the basis of our comparative analysis.

PropertyThis compoundn-Nonane
Molecular Formula C₉H₂₀C₉H₂₀
Molecular Weight ( g/mol ) 128.26128.26
Boiling Point (°C) 139.1 - 140.4150.8
Melting Point (°C) -116.79-53 to -60
Density (g/cm³ at 20°C) ~0.735~0.718
Flash Point (°C) 2831
Water Solubility 271.1 µg/L (temperature not stated)Insoluble (0.220 mg/L at 25°C)
Viscosity (cP at 25°C) Lower than n-nonane (estimated)0.6696

The Decisive Role of Molecular Structure: A Detailed Comparative Analysis

The disparities in the physical properties of this compound and n-nonane are a direct consequence of their molecular geometries. The linear structure of n-nonane allows for greater surface area contact between molecules, leading to stronger van der Waals forces. In contrast, the branched structure of this compound results in a more compact, spherical shape, which limits intermolecular interactions.[1][2][3][4]

Boiling Point: The Influence of Intermolecular Forces

The higher boiling point of n-nonane (150.8°C) compared to this compound (139.1 - 140.4°C) is a classic illustration of the effect of molecular shape on van der Waals forces.[1] The elongated structure of n-nonane permits more extensive intermolecular contact, necessitating more energy to overcome these attractions and enter the gaseous phase. The branching in this compound reduces this surface area, leading to weaker intermolecular forces and a lower boiling point.[2][4]

Melting Point: The Significance of Molecular Packing

Conversely, the melting point of this compound (-116.79°C) is significantly lower than that of n-nonane (-53 to -60°C). This is attributed to the ability of the linear n-nonane molecules to pack more efficiently into a stable crystal lattice. The irregular, branched shape of this compound disrupts this packing, resulting in a less ordered solid state that requires less energy to melt.

Viscosity: Resistance to Flow

Branched-chain alkanes are generally less viscous than their straight-chain counterparts.[5] This is because the linear molecules of n-nonane can more easily align and slide past one another in a laminar flow, but their greater intermolecular forces create more resistance to this movement. The more spherical shape of this compound, with its reduced intermolecular attractions, is expected to exhibit lower viscosity.

Solubility: The "Like Dissolves Like" Principle

Both this compound and n-nonane are nonpolar molecules and are thus practically insoluble in polar solvents like water.[6] They are, however, miscible with many organic solvents. The subtle differences in their own polarity and molecular shape can lead to minor variations in their solubility in different organic media. Generally, the "like dissolves like" principle governs their behavior, with both showing good solubility in other nonpolar solvents such as hexane and toluene.

Experimental Protocols for Comparative Analysis

To empirically validate the discussed properties, a series of well-defined experimental protocols are necessary. The following methodologies are designed to be self-validating by including control standards and ensuring precise measurement conditions.

Protocol 1: Determination of Viscosity Using a Rotational Rheometer

This protocol details the measurement of the dynamic viscosity of this compound and n-nonane at a controlled temperature.

Methodology:

  • Instrument Calibration: Calibrate the rotational rheometer using a certified viscosity standard at 25°C.

  • Sample Loading: Carefully load approximately 2 mL of the alkane sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Temperature Equilibration: Set the temperature to 25.0 ± 0.1°C and allow the sample to equilibrate for 10 minutes.

  • Shear Rate Sweep: Perform a shear rate sweep from 1 to 100 s⁻¹.

  • Data Acquisition: Record the viscosity at multiple shear rate points within the sweep.

  • Replicates: Repeat the measurement three times for each sample.

  • Data Analysis: Calculate the average viscosity and standard deviation for each compound.

Causality and Self-Validation: The use of a calibrated instrument and a controlled temperature ensures the accuracy and reproducibility of the measurements. Running multiple replicates allows for the assessment of measurement precision. Comparing the viscosity profiles as a function of shear rate will confirm Newtonian behavior, which is expected for these simple alkanes.

Protocol 2: Comparative Solubility in Organic Solvents

This protocol outlines a method to compare the solubility of the two nonane isomers in a range of organic solvents.

Methodology:

  • Solvent Selection: Choose a series of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethanol).

  • Saturated Solution Preparation: In a series of sealed vials at a constant temperature (25°C), add an excess of the alkane to a known volume of each solvent.

  • Equilibration: Agitate the vials for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for 1 hour to allow any undissolved alkane to settle.

  • Sample Extraction: Carefully extract an aliquot of the supernatant (the saturated solution).

  • Quantification: Analyze the concentration of the dissolved alkane in the aliquot using Gas Chromatography with a Flame Ionization Detector (GC-FID), calibrated with standard solutions of each alkane in the respective solvent.

Causality and Self-Validation: This method directly measures the equilibrium solubility. The use of a calibrated GC-FID provides accurate quantification. Comparing the solubility across a spectrum of solvent polarities will provide a comprehensive profile for each isomer and highlight the impact of their subtle structural differences on their interactions with various solvents.

Protocol 3: Isomer Identification and Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to differentiate between this compound and n-nonane and to assess the purity of each sample.

Methodology:

  • Sample Preparation: Prepare dilute solutions (e.g., 100 ppm) of each isomer in a volatile solvent like hexane.

  • GC-MS Analysis: Inject 1 µL of each sample into a GC-MS system equipped with a nonpolar capillary column (e.g., DB-1 or equivalent).

  • Temperature Program: Use a temperature program that provides good separation of C9 isomers (e.g., initial temperature of 40°C, hold for 2 minutes, ramp at 5°C/min to 200°C).

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning from m/z 40 to 200.

  • Data Analysis:

    • Compare the retention times of the two isomers. Branched alkanes typically have shorter retention times on nonpolar columns than their linear counterparts.

    • Analyze the mass spectra. While both will have a molecular ion peak at m/z 128, the fragmentation patterns will differ. Branched alkanes often show more intense fragment ions resulting from cleavage at the branch points.

Causality and Self-Validation: The distinct retention times and fragmentation patterns serve as unique identifiers for each isomer, providing a robust method for their differentiation and purity assessment. The use of a standard nonpolar column ensures that the elution order is predictable based on boiling points and molecular shape.

Visualizing Molecular Structure and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_n_nonane n-Nonane (Linear) cluster_tmh This compound (Branched) n_nonane CH₃-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ tmh      CH₃        | CH₃-CH-CH-CH-CH₂-CH₃    |    |   CH₃  CH₃

Caption: Molecular structures of n-nonane and this compound.

cluster_workflow Comparative Analysis Workflow start Obtain Samples: This compound & n-Nonane viscosity Protocol 1: Viscosity Measurement start->viscosity solubility Protocol 2: Solubility Determination start->solubility gcms Protocol 3: GC-MS Analysis start->gcms data Comparative Data Analysis viscosity->data solubility->data gcms->data conclusion Conclusion on Structure-Property Relationship data->conclusion

Caption: Experimental workflow for the comparative analysis.

Applications and Industrial Relevance

The differences in physicochemical properties directly influence the applications of these two isomers.

  • n-Nonane: Its linear structure and defined properties make it a valuable component in gasoline and diesel fuels, a solvent in organic synthesis, and a standard in chromatography.[7] It is also used in the production of biodegradable detergents.[8]

  • This compound: As a branched alkane, it is expected to have a higher octane rating than n-nonane, making it a desirable component in high-performance fuels to prevent engine knocking.[9] Its solvent properties are utilized in various industrial applications and as a fuel additive to enhance combustion efficiency.

Toxicological Profile

Both n-nonane and this compound are considered to have low to moderate toxicity. Inhalation of high concentrations of n-nonane vapors can cause central nervous system depression and irritation to the eyes, skin, and respiratory tract.[4][10] The toxicity of this compound is less well-documented but is expected to be similar to other branched alkanes, with potential for neurotoxic effects at high exposures.

Conclusion

The comparative analysis of this compound and n-nonane underscores the profound impact of molecular architecture on the physical and chemical properties of hydrocarbons. The linear nature of n-nonane results in stronger intermolecular forces, leading to a higher boiling point and viscosity, while its ability to pack efficiently gives it a higher melting point. Conversely, the branched structure of this compound leads to weaker intermolecular forces, resulting in a lower boiling point and viscosity, and its irregular shape hinders crystalline packing, causing a significantly lower melting point. These differences are not merely academic; they have direct implications for the performance of these compounds in various applications, from fuel technology to chemical synthesis. A thorough understanding of these structure-property relationships, validated by robust experimental methodologies, is essential for the informed selection and application of these and other hydrocarbon isomers in scientific and industrial endeavors.

References

A Senior Application Scientist's Guide to Achieving Accuracy and Precision in 2,3,4-Trimethylhexane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of branched alkanes like 2,3,4-trimethylhexane is a critical, yet often challenging, analytical task. This highly branched C9 hydrocarbon can be a key indicator in various chemical processes, a component in complex fuel matrices, or a potential impurity in pharmaceutical formulations. Achieving reliable quantitative data is paramount for process optimization, quality control, and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical methodologies for this compound quantification. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, empowering you to develop and validate robust analytical methods.

The Analytical Challenge: Navigating the Isomeric Maze

The primary difficulty in quantifying this compound lies in its structural similarity to other nonane isomers. With a shared molecular formula of C₉H₂₀, these compounds often exhibit close boiling points and similar mass spectral fragmentation patterns, leading to co-elution and analytical interferences. Therefore, the chosen analytical technique must possess sufficient selectivity to resolve these closely related structures.

Core Analytical Techniques: A Comparative Overview

Gas chromatography (GC) is the cornerstone of volatile hydrocarbon analysis. Coupled with a sensitive detector, GC provides the necessary separating power to tackle complex hydrocarbon mixtures. The two most prevalent detectors for this application are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

Gas Chromatography-Flame Ionization Detection (GC-FID): The Robust Workhorse

GC-FID is a widely adopted, cost-effective, and robust technique for quantifying hydrocarbons. The FID exhibits a linear response over a wide dynamic range and is highly sensitive to compounds containing carbon-hydrogen bonds.

Principle of Operation: As the separated compounds elute from the GC column, they are combusted in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the mass of carbon entering the detector.

Strengths:

  • Robustness and Reliability: FID is a durable and stable detector, requiring minimal maintenance.

  • Wide Linear Range: It can accurately quantify compounds over several orders of magnitude of concentration.

  • High Sensitivity to Hydrocarbons: It is an ideal detector for the analysis of alkanes.

Limitations:

  • Non-Specific Detection: The FID responds to virtually all organic compounds, providing no structural information for definitive peak identification. Co-eluting compounds will be quantified as a single peak.

  • Destructive Technique: The analyte is consumed during the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Identification and Quantification

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique provides both quantitative data and structural information, making it a powerful tool for complex sample analysis.

Principle of Operation: As compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized (typically by electron ionization - EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and detected.

Strengths:

  • High Specificity: The mass spectrum of a compound serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries (e.g., NIST).

  • Qualitative and Quantitative Analysis: GC-MS provides information on both the identity and the amount of a compound.[1]

  • Enhanced Sensitivity with Selected Ion Monitoring (SIM): By monitoring only specific ions characteristic of the target analyte, the signal-to-noise ratio can be significantly improved, leading to lower detection limits.

Limitations:

  • Higher Cost and Complexity: GC-MS systems are more expensive and require more expertise to operate and maintain than GC-FID systems.

  • Matrix Interferences: Complex sample matrices can sometimes interfere with the ionization process, affecting quantification.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the quantification of this compound. Optimization will likely be necessary depending on the specific sample matrix and instrumentation.

Sample Preparation: The Foundation of Accurate Analysis

For volatile hydrocarbons like this compound, sample preparation is critical to ensure the analyte is efficiently transferred to the GC system without introducing contamination or bias.

For Liquid Samples (e.g., fuels, solvents):

  • Direct Injection: If the concentration of this compound is within the linear range of the instrument and the matrix is relatively clean, a direct "dilute and shoot" approach can be used.

    • Accurately dilute a known volume or weight of the sample in a volatile, high-purity solvent (e.g., hexane or pentane).

    • Ensure the final concentration is within the calibrated range of the method.

  • Headspace Analysis: For trace-level analysis or in complex matrices, static headspace sampling is a powerful technique.[2]

    • Place a known amount of the sample into a headspace vial.

    • Seal the vial and incubate at a controlled temperature to allow the volatile compounds to partition into the headspace.

    • An automated headspace sampler injects a portion of the vapor phase into the GC.

Workflow for Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Sample Dilution Dilution Sample->Dilution Liquid Samples Headspace Vial Headspace Vial Sample->Headspace Vial Trace/Complex Matrix Autosampler Vial Autosampler Vial Dilution->Autosampler Vial Incubation Incubation Headspace Vial->Incubation GC Inlet GC Inlet Autosampler Vial->GC Inlet Vapor Phase Injection Vapor Phase Injection Incubation->Vapor Phase Injection Vapor Phase Injection->GC Inlet GC Column GC Column GC Inlet->GC Column Detector Detector GC Column->Detector Data System Data System Detector->Data System Quantification Report Quantification Report Data System->Quantification Report

Caption: General workflow for sample preparation and GC analysis of this compound.

Protocol 1: Quantification by GC-FID

This protocol is adapted from standard methods for detailed hydrocarbon analysis (DHA) and is suitable for the routine quantification of this compound.[3][4]

1. GC Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or similar, equipped with a split/splitless inlet and a Flame Ionization Detector.[5]

  • Column: A non-polar capillary column is essential for separating branched alkanes. A 100% dimethylpolysiloxane stationary phase is a good starting point. For enhanced resolution of isomers, a long column is recommended.

    • Recommended Column: Agilent J&W DB-1, 100 m x 0.25 mm ID, 0.5 µm film thickness or Restek Rtx-DHA-100.[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow. Hydrogen can provide faster analysis times.[6]

  • Inlet Temperature: 250 °C

  • Split Ratio: 100:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial Temperature: 35 °C, hold for 10 minutes

    • Ramp: 2 °C/min to 200 °C

    • Hold at 200 °C for 10 minutes

  • Detector Temperature: 275 °C

  • Makeup Gas (Nitrogen): 25 mL/min

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 400 mL/min

2. Calibration:

  • Prepare a series of at least five calibration standards of this compound in a suitable solvent (e.g., hexane) spanning the expected concentration range of the samples.

  • The use of a certified reference material (CRM) is highly recommended to ensure the accuracy of the standards.[7][8]

  • Inject each standard and generate a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (R²) > 0.995 is desirable.

3. Analysis and Quantification:

  • Inject the prepared sample.

  • Identify the this compound peak based on its retention time, which should match that of the standard.

  • Quantify the concentration of this compound in the sample using the calibration curve.

Workflow for GC-FID Quantification

Start Start Prepare Standards Prepare Standards Start->Prepare Standards Prepare Samples Prepare Samples Start->Prepare Samples GC-FID Analysis GC-FID Analysis Prepare Standards->GC-FID Analysis Prepare Samples->GC-FID Analysis Generate Calibration Curve Generate Calibration Curve GC-FID Analysis->Generate Calibration Curve Quantify Samples Quantify Samples GC-FID Analysis->Quantify Samples Generate Calibration Curve->Quantify Samples End End Quantify Samples->End

Caption: Workflow for quantitative analysis of this compound by GC-FID.

Protocol 2: Quantification by GC-MS

This protocol provides a framework for both the identification and quantification of this compound, which is particularly useful for complex matrices where peak confirmation is necessary.

1. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph-Mass Spectrometer: Agilent 8890 GC coupled to a 5977B MSD or similar.

  • Column: Same as for GC-FID (e.g., Agilent J&W DB-1, 100 m x 0.25 mm ID, 0.5 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Split Ratio: 100:1

  • Oven Temperature Program: Same as for GC-FID.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For initial identification and method development, acquire data over a mass range of m/z 40-200. The mass spectrum of this compound can be compared to the NIST library for confirmation.[9]

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor characteristic ions of this compound. Based on the NIST mass spectrum, key ions include m/z 43, 57, 71, and 85.[10]

2. Calibration and Analysis:

  • Calibration and analysis procedures are similar to those for GC-FID. In SIM mode, the sum of the areas of the selected ions is used for quantification.

Performance Comparison: GC-FID vs. GC-MS

ParameterGC-FIDGC-MS (SIM)
Limit of Detection (LOD) ~0.1 - 1 mg/L~0.01 - 0.1 mg/L
Limit of Quantitation (LOQ) ~0.5 - 5 mg/L~0.05 - 0.5 mg/L
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 5%< 10%
Specificity Low (retention time only)High (mass spectrum)

Alternative and Advanced Techniques

For particularly challenging separations or when orthogonal verification is required, several advanced techniques can be employed.

Two-Dimensional Gas Chromatography (GCxGC)

GCxGC utilizes two columns with different stationary phases to provide a significant increase in separation power. This is particularly effective for resolving isomeric compounds in complex matrices. A non-polar first-dimension column separates compounds by boiling point, and a polar second-dimension column provides separation based on polarity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that can provide highly accurate and precise quantitative results without the need for a calibration curve for the specific analyte.[14][15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. By adding a certified internal standard with a known concentration, the concentration of the analyte can be determined.

Basic qNMR Protocol:

  • Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the sample and standard in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum with appropriate parameters to ensure full relaxation of the nuclei (e.g., a long relaxation delay).

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the concentration of this compound based on the integral values, the number of protons giving rise to each signal, and the known concentration of the internal standard.

Workflow for qNMR Quantification

Start Start Accurately Weigh Sample and Standard Accurately Weigh Sample and Standard Start->Accurately Weigh Sample and Standard Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Accurately Weigh Sample and Standard->Dissolve in Deuterated Solvent Acquire 1H NMR Spectrum Acquire 1H NMR Spectrum Dissolve in Deuterated Solvent->Acquire 1H NMR Spectrum Integrate Signals Integrate Signals Acquire 1H NMR Spectrum->Integrate Signals Calculate Concentration Calculate Concentration Integrate Signals->Calculate Concentration End End Calculate Concentration->End

Caption: Simplified workflow for quantitative analysis by qNMR.

Ensuring Trustworthiness: The Role of Method Validation and Certified Reference Materials

A described protocol is only as reliable as its validation. A robust method validation demonstrates that the analytical procedure is suitable for its intended purpose.[12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][16][17]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][16][17]

The use of Certified Reference Materials (CRMs) is fundamental to establishing the accuracy and traceability of your measurements. CRMs are produced by national metrology institutes like NIST and are accompanied by a certificate stating the property value and its uncertainty.

Conclusion: A Strategic Approach to Quantification

The accurate and precise quantification of this compound requires a strategic approach that begins with a thorough understanding of the analytical challenges posed by its isomers. GC-FID offers a robust and cost-effective solution for routine analysis, while GC-MS provides the added confidence of positive identification, which is crucial for complex matrices. For the most demanding applications, advanced techniques like GCxGC and qNMR offer superior performance.

Regardless of the chosen technique, a rigorous method validation and the proper use of certified reference materials are non-negotiable for ensuring the integrity and defensibility of your quantitative data. By applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently tackle the quantification of this compound and generate data of the highest quality.

References

A Researcher's Guide to the Octane Numbers of Nonane Isomers: A Structural Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of optimizing internal combustion engine efficiency and performance, the anti-knock characteristics of fuel components are of paramount importance. The octane number remains the definitive metric for quantifying a fuel's resistance to premature detonation, or "knocking." While reference fuels like iso-octane (2,2,4-trimethylpentane) are well-characterized, a deep understanding of the structure-property relationships across a wider range of hydrocarbons is crucial for fuel formulation and catalyst development.

This guide provides a comparative analysis of the octane numbers of nonane (C9H20) isomers. With 35 distinct structural isomers, nonane presents a compelling case study in how subtle changes in molecular architecture can dramatically influence combustion behavior. We will explore the fundamental principles governing this relationship, present available experimental data, and detail the standardized methodologies used for octane number determination.

The Primacy of Molecular Structure in Determining Octane Rating

The octane number of a hydrocarbon is fundamentally dictated by its molecular structure. The tendency of a fuel to auto-ignite under compression is linked to the stability of the radical intermediates formed during the initial stages of combustion. Straight-chain alkanes, like n-nonane, are particularly susceptible to forming highly reactive primary radicals, leading to rapid, uncontrolled combustion (knocking) and consequently, a very low octane number.[1]

Conversely, introducing branching along the carbon chain creates more stable secondary and tertiary radicals.[1] This increased stability slows down the rate of reaction, promoting a smoother, more controlled combustion front initiated by the spark plug. This structural effect is the cornerstone of octane rating:

  • Degree of Branching: Increasing the number of methyl or ethyl groups significantly raises the octane number. Highly branched, compact isomers are the most knock-resistant.

  • Chain Length: For alkanes, increasing the length of the primary carbon chain generally decreases the octane number.

  • Position of Branches: The specific placement of branches also influences stability, though the overall degree of branching is the more dominant factor.

Comparative Analysis of Nonane Isomer Octane Numbers

While comprehensive experimental data for all 35 nonane isomers is not widely published, the principles of structure-property relationships allow for a robust comparison. We can analyze representative isomers to illustrate the dramatic effect of branching.

Based on established trends, the linear isomer, n-nonane, exhibits a very poor octane rating. In contrast, isomers with multiple methyl groups demonstrate substantially higher resistance to knocking. For a clear quantitative illustration of this principle, it is instructive to examine the well-documented octane numbers of octane (C8H18) isomers, as the same structural rules apply directly to nonanes.

Table 1: Illustrative Octane Ratings of Octane (C8) Isomers

Isomer Structure Research Octane Number (RON) Motor Octane Number (MON)
n-Octane Straight Chain -20 -17
2-Methylheptane Singly Branched 23 23
2,5-Dimethylhexane Doubly Branched 56 59

| 2,2,4-Trimethylpentane (Iso-octane) | Highly Branched | 100 | 100 |

Data compiled from various sources. Note: n-octane values can vary slightly by source but are consistently negative.

Applying this validated trend to nonane isomers allows us to create a comparative profile.

Table 2: Comparison of Representative Nonane (C9) Isomers

Isomer IUPAC Name Structure Expected Octane Number Profile
n-Nonane Nonane Straight Chain Very Low (Negative)
Isononane 2-Methyloctane Singly Branched Low to Moderate
- 3-Methyloctane Singly Branched Low to Moderate

| - | 2,2,5-Trimethylhexane | Highly Branched | High |

The highly branched 2,2,5-trimethylhexane is noted for its high octane number and is used as a reference fuel in research applications, underscoring the significant octane enhancement provided by its compact, multi-branched structure.[2][3]

Visualizing the Structure-Octane Relationship

The following diagram illustrates the conceptual relationship between the degree of branching in nonane isomers and the resulting impact on their octane number. As the structure moves from a linear chain to a more compact, branched form, the resistance to knocking increases significantly.

G cluster_legend Trend n_nonane n-Nonane (Linear) ~Low RON/MON methyloctane 2-Methyloctane (Singly Branched) ~Moderate RON/MON n_nonane->methyloctane Increased Branching trimethylhexane 2,2,5-Trimethylhexane (Highly Branched) ~High RON/MON methyloctane->trimethylhexane Increased Branching key Increasing Octane Number

Caption: Increasing molecular branching in nonane isomers boosts the octane number.

Experimental Protocols for Octane Number Determination

The octane rating of a compound is not a theoretical value but is determined experimentally using standardized test methods developed by ASTM International. These methods utilize a Cooperative Fuel Research (CFR) engine, which is a single-cylinder engine with a variable compression ratio.[4]

Research Octane Number (RON): ASTM D2699

The RON test simulates fuel performance under milder, low-speed driving conditions, such as city driving.[4]

Experimental Workflow: ASTM D2699 (RON)

G start Start: Condition CFR Engine op_cond Set Operating Conditions: Engine Speed: 600 rpm Intake Air Temp: 52°C start->op_cond fuel_intro Introduce Test Fuel (e.g., Nonane Isomer) op_cond->fuel_intro cr_adjust Increase Compression Ratio Until Standard Knock Intensity is Reached fuel_intro->cr_adjust knock_record Record Compression Ratio (or Knock Meter Reading) cr_adjust->knock_record prf_bracket Bracket with Primary Reference Fuels (PRF Blends of Iso-octane & n-Heptane) knock_record->prf_bracket prf_match Find PRF Blend that Matches Test Fuel's Knock Intensity prf_bracket->prf_match ron_calc Calculate RON: RON = % Volume of Iso-octane in Matching PRF Blend prf_match->ron_calc end End: Report RON ron_calc->end

Caption: ASTM D2699 workflow for determining Research Octane Number (RON).

Step-by-Step Protocol:

  • Engine Preparation: The CFR engine is started and allowed to stabilize under the prescribed operating conditions.

  • Set Conditions: The engine speed is maintained at 600 rpm, and the intake air temperature is held at 52°C.[4]

  • Sample Introduction: The nonane isomer being tested is introduced into the engine's carburetor.

  • Determine Knock Point: The compression ratio of the engine is carefully increased until a standard, predefined level of knock intensity is detected by instrumentation.

  • Bracketing with Reference Fuels: The test fuel is then replaced with various blends of Primary Reference Fuels (PRFs)—iso-octane (RON 100) and n-heptane (RON 0). Two blends are identified: one that produces slightly more knock and one that produces slightly less knock than the sample fuel at the same compression ratio.

  • Interpolation: By interpolating between the knock readings of the bracketing PRF blends, the precise blend that matches the knock intensity of the sample is determined.

  • Reporting: The RON of the sample is equal to the volume percentage of iso-octane in the matching PRF blend.[5]

Motor Octane Number (MON): ASTM D2700

The MON test evaluates fuel performance under more severe conditions, representative of high-speed, high-load engine operation.[4] The procedure is similar to the RON test, but the operating parameters are more stringent.

Key Differences in MON (ASTM D2700) Protocol:

  • Engine Speed: Increased to 900 rpm.[4]

  • Intake Air Temperature: Significantly higher at 149°C.[4]

  • Ignition Timing: Varies with the compression ratio.

These harsher conditions typically result in a lower octane value for a given fuel compared to its RON. The difference between the two values (RON - MON) is known as Fuel Sensitivity . A higher sensitivity indicates that the fuel's anti-knock performance degrades more significantly under severe operating conditions.

Conclusion

The octane rating of nonane isomers is a clear and powerful demonstration of the structure-property principle in hydrocarbon chemistry. The anti-knock quality of these C9 alkanes can range from exceptionally poor (n-nonane) to excellent (highly branched isomers like 2,2,5-trimethylhexane). This vast range is almost entirely attributable to the degree of branching within the molecular structure, which dictates the stability of radical intermediates and, therefore, the propensity for controlled combustion versus detonation. For researchers in fuel science and catalysis, understanding and predicting these relationships is essential for designing next-generation fuels and optimizing refining processes to produce high-performance components from complex hydrocarbon feedstocks. The standardized ASTM D2699 and D2700 methods remain the gold standard for experimentally validating these properties.

References

A Comparative Study of the Viscosity of Nonane Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical sciences, materials research, and chemical engineering, the precise characterization of solvent properties is paramount. Viscosity, a measure of a fluid's resistance to flow, is a critical parameter influencing reaction kinetics, fluid dynamics in manufacturing processes, and the formulation of drug delivery systems. Nonane (C9H20) and its numerous isomers present a fascinating case study in the structure-property relationships of hydrocarbons. While sharing the same molecular formula, their diverse branching structures give rise to distinct physical properties, including viscosity. This guide provides a comparative analysis of the viscosity of nonane isomers, supported by experimental data and a detailed exploration of the underlying molecular principles.

The Molecular Architecture of Viscosity in Alkanes

The viscosity of a liquid is fundamentally governed by the strength of its intermolecular forces and the ease with which its molecules can move past one another. For non-polar alkanes like nonane and its isomers, the primary intermolecular interactions are London dispersion forces, a type of van der Waals force. The strength of these forces is directly related to the surface area of the molecule; a larger surface area allows for more points of contact and stronger transient dipole-induced dipole interactions.

Molecular geometry also plays a crucial role. Linear alkanes, with their larger surface areas, can align and interact more effectively than their more compact, branched isomers. This leads to stronger intermolecular attractions and, consequently, higher viscosity. As the degree of branching increases, the molecule becomes more spherical, reducing its surface area and weakening the London dispersion forces.

Furthermore, for longer-chain alkanes, the concept of molecular entanglement becomes significant. Linear molecules can become physically intertwined, creating a resistance to flow that contributes to higher viscosity. Highly branched isomers, being more compact, are less prone to entanglement.

Comparative Viscosity of Nonane Isomers

Isomer NameStructureDynamic Viscosity (mPa·s) at 25°C
n-NonaneCH₃(CH₂)₇CH₃0.6696[1][2]
2,2,4-Trimethylhexane(CH₃)₃CCH₂CH(CH₃)CH₂CH₃~0.648[3]
3,3-DiethylpentaneCH₃CH₂C(CH₂CH₃)₂CH₂CH₃Data not readily available

Note: The viscosity for 2,2,4-trimethylhexane was reported at room temperature and is approximated for 25°C.

From the available data and theoretical understanding, a clear trend emerges:

  • n-Nonane , being a straight-chain alkane, exhibits the highest viscosity among the isomers for which data is presented. Its elongated structure maximizes surface area, leading to stronger van der Waals forces.

  • 2,2,4-Trimethylhexane , a branched isomer, has a lower viscosity than n-nonane. Its more compact structure reduces intermolecular interactions.

For other isomers like 3,3-diethylpentane , which is highly branched, it is predicted that its viscosity would be even lower than that of less branched isomers due to its more spherical shape and reduced surface area.[4]

Experimental Protocol for Viscosity Measurement

To ensure the accuracy and reproducibility of viscosity measurements for nonane isomers, standardized methods must be employed. The ASTM D445 and ISO 3104 standards are widely recognized for the determination of kinematic viscosity of liquid petroleum products, which includes alkanes.

Principle of Capillary Viscometry

These methods primarily utilize glass capillary viscometers (e.g., Ubbelohde or Cannon-Fenske). The principle is based on measuring the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated capillary at a precisely controlled temperature. The kinematic viscosity is then calculated from this flow time. The dynamic viscosity can be subsequently determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Step-by-Step Methodology (based on ASTM D445)
  • Temperature Control: A constant temperature bath is used to maintain the sample at the desired temperature (e.g., 25°C ± 0.02°C).

  • Viscometer Selection: An appropriate calibrated capillary viscometer is chosen based on the expected viscosity range of the nonane isomer.

  • Sample Preparation: The nonane isomer sample is filtered to remove any particulate matter.

  • Loading the Viscometer: The sample is introduced into the viscometer.

  • Thermal Equilibration: The viscometer is suspended in the temperature bath for a sufficient time to allow the sample to reach thermal equilibrium.

  • Flow Time Measurement: The liquid is drawn up through the capillary, and the time taken for the meniscus to pass between two calibrated marks is accurately measured.

  • Calculation: The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the measured flow time.

  • Dynamic Viscosity Calculation: The dynamic viscosity (η) is calculated using the formula: η = ν * ρ, where ρ is the density of the nonane isomer at the measurement temperature.

G cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_calculation Data Analysis A Select Nonane Isomer B Filter Sample A->B C Load into Capillary Viscometer B->C D Thermal Equilibration in Bath C->D E Measure Flow Time D->E F Calculate Kinematic Viscosity E->F H Calculate Dynamic Viscosity F->H G Measure Density G->H

Caption: Experimental workflow for determining the viscosity of nonane isomers.

Structure-Viscosity Relationship

The interplay between molecular structure and viscosity is a cornerstone of physical chemistry. The following diagram illustrates the conceptual relationship for nonane isomers.

G cluster_structure Molecular Structure cluster_properties Physical Properties cluster_viscosity Resulting Viscosity A Linear Chain (n-Nonane) B Moderately Branched A->B Increasing Branching D High Surface Area Strong van der Waals Forces Potential for Entanglement A->D C Highly Branched B->C Increasing Branching E Reduced Surface Area Weaker van der Waals Forces B->E F Low Surface Area Weakest van der Waals Forces Minimal Entanglement C->F D->E G Highest Viscosity D->G E->F H Intermediate Viscosity E->H I Lowest Viscosity F->I G->H Decreasing Viscosity H->I Decreasing Viscosity

Caption: Relationship between branching in nonane isomers and their viscosity.

Conclusion

This comparative guide underscores the significant impact of molecular structure on the viscosity of nonane isomers. The general trend of decreasing viscosity with increased branching is a direct consequence of reduced intermolecular van der Waals forces and diminished potential for molecular entanglement. For researchers and professionals in drug development and chemical manufacturing, a thorough understanding of these structure-property relationships is essential for solvent selection, process optimization, and formulation design. The standardized experimental protocols outlined provide a reliable framework for obtaining accurate viscosity data, which is critical for both fundamental research and industrial application.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,3,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. In the synthesis of non-polar compounds like 2,3,4-trimethylhexane, a C9 branched alkane, the challenge often lies in the separation and identification of structurally similar isomers. This guide provides an in-depth, technically-grounded comparison of the primary analytical techniques for assessing the purity of synthesized this compound, complete with experimental insights and protocols.

The Synthetic Landscape: Predicting Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route, as this dictates the likely impurity profile. The synthesis of this compound, and other branched alkanes, often involves carbon-carbon bond formation reactions. A common and illustrative approach is the Grignard reaction . For instance, the reaction of a Grignard reagent derived from a secondary halide, such as 2-bromobutane, with a suitable ketone, like 3-methyl-2-pentanone, followed by dehydration and hydrogenation, can yield this compound.

However, such syntheses are rarely perfectly selective. Side reactions, rearrangements, and the use of branched precursors can lead to a cocktail of isomeric nonanes. Nonane (C₉H₂₀) has 35 structural isomers, and those with similar boiling points to this compound are the most probable and challenging impurities to separate.[1][2] Understanding the potential for the formation of isomers like 2,3,5-trimethylhexane, 2,2,4-trimethylhexane, or various dimethylheptanes is critical for developing an effective purity analysis strategy.

The Analytical Trinity: A Multi-faceted Approach to Purity Determination

No single analytical technique provides a complete picture of purity. A comprehensive assessment of synthesized this compound relies on a combination of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Gas Chromatography (GC): The Separation Powerhouse

Gas chromatography is the primary tool for separating volatile compounds like alkanes. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column. For non-polar alkanes, a non-polar stationary phase is typically employed.

Causality in Experimental Choices: The choice of a long, high-resolution capillary column is paramount for separating structurally similar isomers. Shorter columns may not provide the necessary theoretical plates to resolve compounds with very close boiling points. The temperature program of the GC oven is also a critical parameter. A slow, gradual increase in temperature allows for the effective separation of isomers that co-elute under isothermal conditions.

Mass Spectrometry (MS): The Molecular Fingerprint

Coupled with GC, Mass Spectrometry (GC-MS) is a powerful technique for identifying the separated components. As compounds elute from the GC column, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule.

Expert Insights into Fragmentation: Alkanes, particularly branched ones, undergo characteristic fragmentation patterns.[3][4] Cleavage is favored at branching points, leading to the formation of stable carbocations. For this compound, one would expect to see significant fragmentation resulting from the loss of methyl (CH₃), ethyl (C₂H₅), and propyl (C₃H₇) groups. The molecular ion peak (the peak corresponding to the intact molecule) for alkanes can be weak but is crucial for confirming the molecular weight.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While GC-MS can separate and provide strong evidence for the identity of components, NMR spectroscopy (both ¹H and ¹³C) offers the most definitive structural information. NMR provides detailed insights into the chemical environment of each hydrogen and carbon atom in the molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their relative numbers (through integration), and their connectivity (through spin-spin coupling).

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule. For a pure sample of this compound, a specific number of signals corresponding to its unique carbon environments would be expected.

Trustworthiness Through Self-Validation: The combination of these three techniques creates a self-validating system. GC provides the separation, MS offers a tentative identification based on fragmentation, and NMR confirms the precise molecular structure of the main component and any separable impurities.

Workflow for Purity Assessment of this compound

Caption: Workflow for assessing the purity of synthesized this compound.

Interpreting the Data: A Decision-Making Framework

The data generated from these analytical techniques must be carefully interpreted to arrive at a conclusive purity assessment.

Data_Interpretation Start Analytical Data (GC-MS, NMR) SinglePeak_GC Single Peak in GC? Start->SinglePeak_GC Correct_MS Correct MS Fragmentation? SinglePeak_GC->Correct_MS Yes MultiplePeaks_GC Multiple Peaks in GC SinglePeak_GC->MultiplePeaks_GC No Correct_NMR Correct NMR Spectra? Correct_MS->Correct_NMR Yes Identify_Impurities Identify Impurities (MS & NMR) Correct_MS->Identify_Impurities No High_Purity High Purity Confirmed Correct_NMR->High_Purity Yes Correct_NMR->Identify_Impurities No MultiplePeaks_GC->Identify_Impurities Quantify_Impurities Quantify Impurities (GC Peak Area %) Identify_Impurities->Quantify_Impurities Purification Further Purification Required Quantify_Impurities->Purification

Caption: Decision-making framework for interpreting analytical data.

Comparison of Analytical Techniques

TechniqueStrengthsWeaknessesPrimary Role in Purity Assessment
Gas Chromatography (GC) Excellent separation of volatile isomers.[2] High sensitivity. Quantitative analysis through peak area integration.Does not provide structural information on its own. Requires volatile and thermally stable compounds.Separation and Quantification of impurities.
Mass Spectrometry (MS) Provides molecular weight information and characteristic fragmentation patterns for identification.[3][4] High sensitivity when coupled with GC.Isomers can have very similar mass spectra, making definitive identification challenging. Molecular ion may be weak or absent for some alkanes.Tentative Identification of the main component and impurities.
NMR Spectroscopy (¹H & ¹³C) Provides unambiguous structural information.[5] Can identify and quantify impurities if their signals are resolved. Non-destructive.Lower sensitivity compared to GC-MS. Can be complex to interpret for mixtures. Requires a higher concentration of the sample.Definitive Structural Confirmation of the target compound and characterization of impurities.

Experimental Protocol: High-Resolution GC-MS for this compound Purity

This protocol outlines a robust method for the separation and identification of this compound and its likely isomeric impurities.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the synthesized this compound in a high-purity volatile solvent such as hexane or pentane. b. Dilute the stock solution to a final concentration of approximately 10-100 µg/mL for injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: High-resolution capillary column suitable for hydrocarbon analysis (e.g., HP-5ms, DB-5ms, or equivalent), 50-100 m length, 0.25 mm I.D., 0.25 µm film thickness. A longer column is preferred for better isomer separation.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1 (adjust as needed based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 150 °C.

    • Hold at 150 °C for 10 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

3. Data Analysis: a. Integrate the total ion chromatogram (TIC) to determine the relative peak areas of all components. The percentage purity can be estimated by the relative area of the main peak. b. Analyze the mass spectrum of the main peak and compare it to a reference spectrum of this compound (e.g., from the NIST database). c. For any impurity peaks, analyze their mass spectra to tentatively identify them as isomers or other contaminants.

Conclusion

The rigorous assessment of the purity of synthesized this compound is a multi-step process that leverages the complementary strengths of GC, MS, and NMR. By understanding the potential impurities arising from the synthetic route and employing a systematic analytical workflow, researchers can confidently determine the purity of their material. This ensures the integrity of subsequent experiments and contributes to the overall robustness of scientific and developmental endeavors.

References

A Senior Application Scientist's Guide to Linearity and Range in the Analytical Method for 2,3,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide on establishing linearity and range for the quantitative analysis of 2,3,4-trimethylhexane. This document is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods. We will move beyond simply listing protocol steps to explore the scientific rationale behind method validation choices, ensuring your analytical procedures are not only compliant but also scientifically sound.

The Foundation of Quantitative Analysis: Why Linearity and Range Matter

In any quantitative analytical method, the goal is to accurately determine the amount of a specific substance (analyte) in a sample. The validation of this method is the process of demonstrating that it is fit for its intended purpose. Two of the most critical validation characteristics are linearity and range .[1][2]

  • Linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration of the analyte.[1] A linear relationship simplifies the calculation of analyte concentration from the instrumental response.

  • The Range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[1][2]

Establishing these parameters correctly is mandated by regulatory bodies and detailed in guidelines such as the ICH Harmonised Tripartite Guideline Q2(R1).[1][3] This ensures that the data generated is reliable, repeatable, and accurate for its application, whether it's for the assay of a drug substance, quantification of impurities, or other research purposes.

This compound (C9H20) is a volatile, branched-chain alkane.[4][5][6] Its analysis is typically required in contexts such as petrochemical analysis, environmental monitoring, or as a potential impurity in pharmaceutical or chemical products. Due to its volatility, Gas Chromatography (GC) is the most common and effective analytical technique.[7][8]

Comparative Overview of Analytical Approaches

For a volatile hydrocarbon like this compound, Gas Chromatography (GC) is the method of choice. The primary differences in performance for linearity and range will come from the choice of detector and the specific method conditions.

Analytical MethodTypical Linearity Range (Concentration)Correlation Coefficient (R²)Key Strengths & Considerations
GC-FID (Flame Ionization Detector)Very Wide (e.g., 1 µg/mL - 1000 µg/mL)> 0.999Strengths: Highly robust, excellent linearity over several orders of magnitude, universally good response for hydrocarbons. Causality: FID responds to carbon atoms, making it inherently linear for homologous series of compounds like alkanes. It is less susceptible to matrix effects that can cause non-linearity.
GC-MS (Mass Spectrometry)Moderate to Wide (e.g., 0.1 µg/mL - 200 µg/mL)> 0.995Strengths: High specificity and selectivity, allowing for positive identification. Lower detection limits are possible. Causality: Linearity can be limited by detector saturation at high concentrations or ionization effects. The range is often narrower than FID but offers superior qualitative information.

Experimental Protocol: Establishing Linearity and Range for this compound by GC-FID

This protocol provides a self-validating system for determining the linearity and range of a GC method.

Step 1: Preparation of Calibration Standards

The foundation of a good linearity study is the accuracy of the standards.

  • Prepare a Stock Solution: Accurately weigh a high-purity standard of this compound (e.g., 100 mg) and dissolve it in a suitable Class A volumetric flask (e.g., 100 mL) with a volatile solvent like hexane or dichloromethane. This creates a stock solution of 1000 µg/mL.

  • Prepare a Series of Dilutions: Perform serial dilutions from the stock solution to prepare a minimum of five concentration levels.[1] For a typical assay, the range should cover 80% to 120% of the expected sample concentration.[2][3][9]

    • Example Concentration Levels: 50 µg/mL, 100 µg/mL, 250 µg/mL, 500 µg/mL, 750 µg/mL.

Causality: Using a minimum of five points provides sufficient data for a robust statistical assessment of the linear relationship.[1] Preparing standards via serial dilution from a single stock minimizes variability, but for highest accuracy, preparing standards from separate weighings of the reference material is recommended.

Step 2: Instrumental Analysis

These are typical starting conditions for GC analysis of C9 hydrocarbons.

  • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Agilent CP-Sil 5 CB or equivalent), is suitable for separating hydrocarbons.[10]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280 °C.[11][12]

  • Split Ratio: 50:1. Causality: A split injection is used for concentrated samples to prevent overloading the column, which can lead to peak distortion and non-linearity.[11][12]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[11][12]

  • Oven Temperature Program: Start at 40 °C for 3 minutes, then ramp at 12.5 °C/min to 290 °C and hold for 4 minutes.[11][12] Causality: A temperature ramp ensures that volatile compounds are well-separated and that any less volatile components are eluted from the column.

  • Detector Temperature: 300 °C.

Step 3: Data Acquisition and Evaluation
  • Inject Standards: Inject each calibration standard in triplicate.

  • Record Peak Area: Integrate the peak corresponding to this compound and record the peak area.

  • Plot Data: Create a calibration curve by plotting the mean peak area (y-axis) against the concentration (x-axis).

  • Perform Linear Regression: Use the method of least squares to calculate the slope, y-intercept, and the correlation coefficient (R²).[9]

Step 4: Acceptance Criteria and Range Confirmation
  • Linearity: The method is considered linear if the correlation coefficient (R²) is ≥ 0.999 .[2] The y-intercept should be close to zero, indicating no significant systematic bias. A visual inspection of the plot should show that the data points are randomly scattered around the regression line.

  • Range: The range is confirmed by demonstrating that at the upper and lower concentrations of the linear curve, the method also provides acceptable accuracy (e.g., recovery study) and precision (e.g., low relative standard deviation).[1][3] For an assay, the range is typically 80% to 120% of the nominal concentration.[2][3]

Visualizing the Workflow

The following diagram illustrates the logical flow of the linearity and range determination process.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_confirm Phase 4: Confirmation prep_stock Prepare Stock Solution (High Purity Standard) prep_cal Prepare ≥5 Calibration Standards (Serial Dilution) prep_stock->prep_cal Dilute gc_analysis GC-FID Analysis (Inject Standards in Triplicate) prep_cal->gc_analysis data_acq Data Acquisition (Integrate Peak Areas) gc_analysis->data_acq plot_curve Plot: Peak Area vs. Concentration data_acq->plot_curve lin_reg Perform Linear Regression (Calculate R², Slope, Intercept) plot_curve->lin_reg eval_criteria Evaluate Against Acceptance Criteria (R² ≥ 0.999) lin_reg->eval_criteria confirm_range Confirm Range (Assess Accuracy & Precision at Extremes) eval_criteria->confirm_range If Linear

Caption: Workflow for Linearity and Range Validation.

Conclusion

The establishment of linearity and range is a cornerstone of analytical method validation for this compound. By employing a systematic approach using Gas Chromatography, particularly with a Flame Ionization Detector, a wide linear range with excellent correlation can be achieved. The key to a successful validation lies not just in following a protocol, but in understanding the scientific principles that ensure the data is robust, reliable, and fit for its intended purpose. Always ground your validation plan in authoritative guidelines like ICH Q2(R1) to ensure regulatory compliance and scientific integrity.

References

A Comparative Guide to Establishing the Limit of Detection and Quantification for 2,3,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide for researchers, scientists, and drug development professionals on determining the limit of detection (LOD) and limit of quantification (LOQ) for the volatile organic compound (VOC), 2,3,4-trimethylhexane. This document provides not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a robust and defensible analytical outcome. In the absence of established LOD and LOQ values for this compound in mainstream literature, this guide will equip you with the foundational knowledge and a practical framework to establish these critical performance metrics for your specific application.

Introduction: The Significance of LOD and LOQ in VOC Analysis

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of any quantitative analytical method. They define the boundaries of reliable measurement, with the LOD being the lowest concentration of an analyte that can be reliably distinguished from background noise, and the LOQ being the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.[1][2] For a volatile compound like this compound, a branched alkane, establishing these limits is crucial in various applications, from environmental monitoring to pharmaceutical impurity analysis.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of VOCs due to its exceptional separating power and definitive identification capabilities.[5][6][7] This guide will focus on leveraging GC-MS to determine the LOD and LOQ of this compound, exploring how different sample introduction techniques can impact these values.

Foundational Principles: Adhering to International Standards

To ensure the scientific validity and regulatory acceptance of your findings, it is imperative to adhere to established guidelines for analytical procedure validation. The International Council for Harmonisation (ICH) Q2(R2) guideline and the United States Environmental Protection Agency (EPA) methodologies provide a robust framework for determining LOD and LOQ.[8][9][10][11]

The ICH guidelines, widely adopted in the pharmaceutical industry, outline several approaches for determining LOD and LOQ, including methods based on the standard deviation of the response and the slope of the calibration curve.[12][13][14] The EPA defines the Method Detection Limit (MDL) as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results.[11][15] This guide will incorporate principles from both to present a comprehensive approach.

Experimental Design: A Comparative Approach for this compound

Since no specific LOD/LOQ data for this compound is readily available, we will outline a comparative study of three common GC-MS sample introduction techniques:

  • Static Headspace (sHS): Ideal for analyzing VOCs in solid or liquid samples by sampling the vapor phase in equilibrium with the sample.

  • Purge and Trap (P&T): A dynamic headspace technique that offers enhanced sensitivity by concentrating volatiles from a sample onto a sorbent trap before desorption into the GC-MS.

  • Solid-Phase Microextraction (SPME): A solvent-free extraction technique where a coated fiber is exposed to the sample (or its headspace) to adsorb analytes, which are then thermally desorbed in the GC inlet.[16]

The following sections detail the experimental workflow to determine the LOD and LOQ for this compound using these techniques.

Experimental Workflow

The overall workflow for determining the LOD and LOQ is depicted below.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Standard_Prep Prepare this compound Standard Solutions Matrix_Spike Spike Blank Matrix at Low Concentrations Standard_Prep->Matrix_Spike Sample_Intro Introduce Sample via sHS, P&T, or SPME Matrix_Spike->Sample_Intro GC_MS_Acq GC-MS Data Acquisition Sample_Intro->GC_MS_Acq Data_Analysis Analyze Replicate Data (n ≥ 7) GC_MS_Acq->Data_Analysis LOD_LOQ_Calc Calculate LOD and LOQ Data_Analysis->LOD_LOQ_Calc

Caption: Workflow for LOD and LOQ Determination.

Detailed Experimental Protocols

This section provides a step-by-step methodology for determining the LOD and LOQ of this compound.

Materials and Reagents
  • This compound (CAS No: 921-47-1) standard[17]

  • High-purity solvent (e.g., methanol or hexane)

  • Blank matrix (e.g., deionized water for P&T, clean sand for sHS/SPME)

  • GC-MS system with sHS, P&T, and SPME autosamplers

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh and dissolve a known amount of this compound in a suitable high-purity solvent.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution to create a range of working standards.

  • Spiking Solutions: Prepare low-concentration spiking solutions to dose the blank matrix for LOD/LOQ determination. The target concentration should be 2-5 times the estimated LOD.

GC-MS Instrumentation and Conditions

The following are typical GC-MS conditions that can be optimized for your specific instrument.

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 200°C
Injection Mode Splitless
MS Ion Source Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from the mass spectrum of this compound (e.g., a prominent, unique fragment ion)
Qualifier Ions Two to three other characteristic ions
Sample Introduction Protocols
  • Place a known amount of the spiked blank matrix into a headspace vial.

  • Seal the vial and place it in the autosampler.

  • Equilibrate the vial at a set temperature (e.g., 80°C) for a specific time (e.g., 15 minutes).

  • Inject a known volume of the headspace gas into the GC-MS.

  • Place a known volume of the spiked water sample into the purging vessel.

  • Purge the sample with an inert gas (e.g., helium) at a specific flow rate and for a set time.

  • The purged volatiles are trapped on a sorbent trap.

  • The trap is rapidly heated to desorb the analytes into the GC-MS.

  • Place the spiked blank matrix into a vial.

  • Expose the SPME fiber to the headspace above the sample for a defined period.

  • Retract the fiber and introduce it into the heated GC inlet for thermal desorption.

LOD and LOQ Determination Protocol
  • Estimate the LOD: Based on preliminary experiments or the signal-to-noise ratio of a low-level standard, estimate the LOD. A signal-to-noise ratio of approximately 3:1 is a good starting point.[11]

  • Prepare Low-Level Spiked Samples: Prepare at least seven replicate samples of the blank matrix spiked with this compound at a concentration of 2-5 times the estimated LOD.

  • Analyze Replicates: Analyze the seven replicate samples using the chosen sample introduction and GC-MS method.

  • Calculate the Standard Deviation: Calculate the standard deviation (s) of the measured concentrations from the seven replicates.

  • Calculate the LOD:

    • LOD = 3.3 * s

  • Calculate the LOQ:

    • LOQ = 10 * s

  • Validate the LOQ: Prepare and analyze a set of samples at the calculated LOQ concentration to confirm that the precision and accuracy meet the requirements of your application.

Comparative Performance Data (Hypothetical)

The table below presents a hypothetical comparison of the expected performance for this compound analysis using the three different sample introduction techniques. These values are illustrative and will vary based on the specific instrumentation and matrix.

Performance MetricStatic Headspace (sHS)Purge and Trap (P&T)Solid-Phase Microextraction (SPME)
Expected LOD 1 - 10 ng/g0.01 - 0.5 ng/L0.1 - 5 ng/g
Expected LOQ 3 - 30 ng/g0.03 - 1.5 ng/L0.3 - 15 ng/g
Precision at LOQ (%RSD) < 20%< 15%< 20%
Primary Application Solid & viscous liquidsAqueous samplesSolid & liquid samples
Advantages Simple, robustHigh sensitivity for volatiles in waterSolvent-free, versatile
Disadvantages Lower sensitivityMore complex instrumentationFiber lifetime, matrix effects

Causality Behind Experimental Choices

The choice of sample introduction technique is paramount and is dictated by the sample matrix and the required sensitivity.

  • Static Headspace is chosen for its simplicity and robustness when analyzing less complex matrices or when high sensitivity is not the primary requirement.

  • Purge and Trap is the method of choice for achieving the lowest detection limits for volatile compounds in aqueous matrices due to its efficient analyte concentration step.[18]

  • SPME offers a balance of sensitivity and versatility, being applicable to a wide range of matrices and eliminating the need for solvents.[16]

The selection of SIM mode in the mass spectrometer is a deliberate choice to enhance sensitivity and selectivity by monitoring only the characteristic ions of this compound, thereby reducing background noise and improving the signal-to-noise ratio.

Self-Validating Systems and Trustworthiness

A robust analytical method is a self-validating one. This is achieved through:

  • System Suitability Tests: Before each analytical run, a system suitability standard should be injected to verify the performance of the GC-MS system (e.g., peak shape, resolution, and response).

  • Inclusion of Quality Controls: Each analytical batch should include method blanks, laboratory control samples (spiked blank matrix), and matrix spikes to monitor for contamination, accuracy, and precision.

  • Adherence to Standardized Protocols: Following established guidelines from bodies like the ICH and EPA ensures that the generated data is defensible and of high quality.[8][11]

Conclusion and Recommendations

This guide has provided a comprehensive framework for determining the limit of detection and quantification for this compound using GC-MS. While no specific published values exist, the methodologies outlined here, grounded in international standards, empower researchers to establish these critical parameters for their specific needs.

For ultra-trace analysis of this compound in aqueous samples, Purge and Trap GC-MS is recommended. For routine analysis in less complex matrices, Static Headspace GC-MS offers a reliable and efficient solution. SPME GC-MS provides a versatile and solvent-free alternative suitable for a broad range of applications. The final choice of methodology should always be guided by the specific requirements of the research or application, including the nature of the sample matrix and the desired level of sensitivity.

References

A Comparative Guide to Robustness Testing of Analytical Methods for Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and reliable quantification of branched alkanes is a critical task in numerous scientific disciplines, from the quality control of pharmaceuticals to the analysis of petroleum products and environmental monitoring. The inherent structural complexity and the presence of numerous isomers make their analysis particularly challenging. An analytical method, regardless of its initial precision and accuracy, is of little practical value if it is not robust. Robustness, as defined by the International Council for Harmonisation (ICH), is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2] This guide provides a comprehensive comparison of analytical strategies for branched alkanes, with a focus on designing and implementing a robust testing protocol to ensure method reliability. We will delve into the causality behind experimental choices, present comparative data, and provide a detailed case study to illustrate these principles in practice.

The Foundation of Robustness: Why It Matters for Branched Alkane Analysis

The analysis of branched alkanes by gas chromatography (GC) is often complicated by the co-elution of isomers.[3] Isomers of branched alkanes have the same molecular weight and often very similar boiling points, which are the primary drivers of separation on many common GC columns.[3] Even small, unintentional variations in analytical parameters can lead to shifts in retention times, loss of resolution between critical pairs, and ultimately, inaccurate quantification. Robustness testing is therefore not merely a regulatory formality but a scientific necessity to understand a method's operational limits and to ensure its long-term performance.

The ICH Q2(R1) and the more recent Q2(R2) and Q14 guidelines provide a framework for the validation of analytical procedures, with robustness being a key component.[1][4][5] These guidelines emphasize that robustness should be considered during the development phase of the analytical procedure.[2][5]

Comparative Analysis of GC Columns for Branched Alkane Separation

The choice of the GC column is the most critical factor in achieving a successful separation of branched alkanes. The stationary phase, column length, internal diameter, and film thickness all play a significant role.

Stationary Phase Selection

The principle of "like dissolves like" is a good starting point for stationary phase selection. Since alkanes are non-polar, non-polar stationary phases are generally the most effective.[6]

Stationary Phase TypeDescriptionAdvantages for Branched Alkane AnalysisDisadvantages for Branched Alkane Analysis
100% Dimethylpolysiloxane (e.g., DB-1, HP-1) A non-polar phase that separates compounds primarily by boiling point.Excellent thermal stability, low bleed, and good general-purpose columns for hydrocarbon analysis.May not provide sufficient selectivity to resolve all critical branched alkane isomers, especially those with very similar boiling points.[7]
5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms) A slightly more polar phase than 100% dimethylpolysiloxane due to the presence of phenyl groups.The phenyl groups can introduce a degree of shape selectivity, which can be beneficial for separating some branched isomers. Good for complex mixtures that may also contain aromatic hydrocarbons.For purely aliphatic samples, the additional selectivity may not be significant enough to justify the potential for increased bleed at higher temperatures.
Liquid Crystalline Stationary Phases Highly ordered phases that can provide exceptional shape selectivity.Can offer superior resolution of geometric and positional isomers of branched alkanes that are inseparable on standard non-polar phases.[3]Can have lower thermal stability and may be more expensive than conventional polysiloxane phases.
Porous Layer Open Tubular (PLOT) Columns (e.g., Alumina, Porous Polymers) Columns where the stationary phase is a solid adsorbent.Excellent for the separation of very volatile light hydrocarbons (C1-C5).[8]Not generally suitable for the analysis of higher molecular weight branched alkanes (e.g., C10-C15) due to strong adsorption leading to peak tailing and long analysis times.

Recommendation: For the analysis of a broad range of branched alkanes (e.g., C10-C15), a long capillary column (e.g., 50-100 m) with a non-polar stationary phase (100% dimethylpolysiloxane or 5% phenyl/95% dimethylpolysiloxane) and a thin film (0.25-0.5 µm) is often the best starting point. The extended length provides the necessary theoretical plates for high-resolution separations.

Designing a Robustness Study: A Step-by-Step Guide

A well-designed robustness study will not only demonstrate the reliability of the method but also provide valuable information about which parameters are critical and need to be carefully controlled. The modern approach to robustness testing favors a Design of Experiments (DoE) methodology over the traditional one-factor-at-a-time (OFAT) approach.[2] DoE allows for the simultaneous investigation of multiple factors and their interactions with a minimal number of experiments.[9][10]

Step 1: Identify Critical Method Parameters and Their Ranges

The first step is to identify the parameters that could potentially influence the analytical results. For a GC-FID method for branched alkanes, these typically include:

  • GC Oven Temperature Program:

    • Initial Temperature (± 2-5 °C)

    • Ramp Rate (± 10%)

    • Final Temperature (± 2-5 °C)

  • Carrier Gas Flow Rate (or Pressure): ± 10%

  • Injector Temperature: ± 10 °C

  • Detector Temperature: ± 10 °C

  • Split Ratio: ± 20%

  • Sample Injection Volume: ± 10%

Step 2: Select an Experimental Design

For robustness testing, screening designs such as Plackett-Burman or fractional factorial designs are highly efficient.[9][10] These designs allow for the evaluation of a large number of factors in a small number of runs.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase P1 Identify Critical Parameters & Ranges P2 Select Experimental Design (e.g., Plackett-Burman) P1->P2 P3 Define Acceptance Criteria P2->P3 E1 Prepare Samples & Standards P3->E1 E2 Execute Experimental Runs per Design E1->E2 E3 Record Critical Responses E2->E3 A1 Analyze Data (e.g., ANOVA, Pareto Chart) E3->A1 A2 Identify Significant Factors A1->A2 A3 Establish Method Control Strategy A2->A3 G cluster_0 Pareto Chart of Effects on Resolution Effect Effect Effect A 0.45 Factor Factor Factor A Factor A Factor B Factor B Bar A Effect B 0.15 Factor F Factor F Bar B Effect F 0.12 Factor C Factor C Bar F Effect C 0.08 Factor E Factor E Bar C Effect E 0.05 Factor G Factor G Bar E Effect G 0.03 Factor D Factor D Bar G Effect D 0.01 Bar D

References

Comparative Fragmentation Patterns of Trimethylhexane Isomers in Mass Spectrometry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of their work. Among the vast array of analytical techniques available, Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its ability to separate and identify volatile and semi-volatile compounds. This guide provides a comprehensive comparison of the mass spectral fragmentation patterns of trimethylhexane isomers, offering insights into how branching affects fragmentation and how these differences can be exploited for accurate isomer identification.

The Foundational Principles of Alkane Fragmentation in Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to an analyte molecule, causing it to ionize and subsequently fragment.[1][2] This fragmentation is not random; rather, it follows predictable pathways governed by the principles of carbocation stability. For alkanes, the fragmentation patterns are particularly informative about the degree and location of branching.[3]

In the mass spectrometer's ion source, a high-energy electron beam bombards the gaseous sample molecules. This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M•+).[4] The molecular ion is often unstable and rapidly breaks apart into smaller, charged fragments and neutral radicals.[4] The mass-to-charge ratio (m/z) of these fragment ions is then measured, generating a mass spectrum that serves as a molecular "fingerprint".[5]

A key principle governing alkane fragmentation is that cleavage is favored at branching points.[6][7] This is because such cleavage leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[3][6] Consequently, the molecular ion peak (the peak corresponding to the intact molecular ion) is often weak or even absent in the mass spectra of highly branched alkanes compared to their straight-chain counterparts.[8][9] The most abundant peak in the spectrum, known as the base peak, frequently corresponds to the most stable carbocation that can be formed.[6]

Distinguishing Trimethylhexane Isomers: A Comparative Analysis

Let's consider the general fragmentation trends for a few hypothetical trimethylhexane isomers to illustrate the principles:

  • 2,2,3-Trimethylhexane: This isomer is highly branched. We can predict that fragmentation will be dominated by cleavages that form tertiary carbocations. The loss of an ethyl group (M-29) or a propyl group (M-43) from the molecular ion would lead to the formation of a stable tertiary carbocation, likely resulting in prominent peaks at m/z 99 and m/z 85, respectively. The loss of a methyl group (M-15) to form a tertiary carbocation at m/z 113 would also be a favored process. The molecular ion peak at m/z 128 is expected to be of very low abundance.

  • 2,3,4-Trimethylhexane: This isomer has methyl branches at positions 2, 3, and 4. Cleavage at these branching points will lead to the formation of secondary carbocations. We would expect to see significant fragmentation leading to the loss of alkyl radicals. For instance, cleavage between C2 and C3 could result in the loss of an ethyl radical (m/z 99) or a propyl radical (m/z 85).

  • 3,3,4-Trimethylhexane: With a quaternary carbon at position 3, this isomer will exhibit pronounced fragmentation at this point. The loss of the largest alkyl group attached to the quaternary carbon is generally favored.[9] Therefore, the loss of a propyl group (m/z 85) would likely be a very significant fragmentation pathway, potentially leading to the base peak.

Table 1: Predicted Prominent Fragment Ions for Selected Trimethylhexane Isomers
IsomerPredicted Key Fragment Ions (m/z)Rationale for Fragmentation
2,2,3-Trimethylhexane 113, 99, 85, 57Formation of stable tertiary carbocations through loss of methyl, ethyl, and propyl radicals. The m/z 57 peak corresponds to a stable tertiary butyl cation.
This compound 113, 99, 85, 71Cleavage at branched points leading to the formation of stable secondary carbocations.
3,3,4-Trimethylhexane 113, 99, 85Preferential cleavage at the quaternary carbon, with the loss of the largest alkyl group being a dominant pathway.

Note: The relative intensities of these peaks will vary, and the actual mass spectrum may show additional smaller fragments.

Experimental Protocol: GC-MS Analysis of Trimethylhexane Isomers

To obtain and analyze the fragmentation patterns of trimethylhexane isomers, a robust Gas Chromatography-Mass Spectrometry (GC-MS) method is essential.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare dilute solutions (e.g., 100 ppm) of the individual trimethylhexane isomers in a volatile solvent such as hexane or pentane.

    • If analyzing a mixture, prepare a solution containing all isomers of interest at known concentrations.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: A non-polar capillary column, such as an Agilent J&W DB-1ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.[10]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase at 5°C/min to 150°C.

      • Hold: 5 minutes at 150°C.

    • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each separated peak.

    • Identify the peaks corresponding to the different trimethylhexane isomers based on their retention times.

    • Analyze the mass spectrum of each isomer, paying close attention to the molecular ion peak and the major fragment ions.

    • Compare the obtained spectra with a reference library, such as the NIST Mass Spectral Library, for confirmation.[11][12][13][14]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis prep Prepare dilute isomer solutions (e.g., 100 ppm in hexane) injection Inject 1 µL of sample prep->injection separation GC Separation (e.g., DB-1ms column) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 35-200) ionization->detection tic Obtain Total Ion Chromatogram (TIC) detection->tic spectra Extract Mass Spectra for each peak tic->spectra comparison Compare with NIST Library spectra->comparison identification Identify Isomers & Analyze Fragmentation comparison->identification

Caption: Workflow for the GC-MS analysis of trimethylhexane isomers.

Interpreting the Fragmentation Patterns: Causality and Insights

The differences in the mass spectra of trimethylhexane isomers are a direct consequence of their molecular structure. The stability of the carbocations formed upon fragmentation is the primary driving force.

Fragmentation Pathway Diagram: 2,2,3-Trimethylhexane

Fragmentation_223 cluster_frags Primary Fragmentation Pathways M C9H20•+ m/z 128 F1 [M-CH3]+ m/z 113 M->F1 - •CH3 F2 [M-C2H5]+ m/z 99 M->F2 - •C2H5 F3 [M-C3H7]+ m/z 85 M->F3 - •C3H7

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2,3,4-Trimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 2,3,4-Trimethylhexane, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a branched-chain alkane, this compound presents hazards common to volatile organic solvents, necessitating a comprehensive safety strategy. This document moves beyond a simple checklist, offering a causal understanding of why specific protective measures are critical, thereby fostering a deeply ingrained culture of safety within the laboratory.

Understanding the Hazard: Physicochemical Properties of this compound

A thorough understanding of a chemical's properties is the foundation of a robust safety protocol. This compound is a flammable liquid whose primary danger stems from its vapor, not the liquid itself.[1] The vapors can form an ignitable mixture with air, and all it takes is a nearby ignition source—such as a spark from static electricity, an open flame, or a hot surface—to cause a fire or explosion.[1]

While specific toxicological data for this compound is not extensively documented in all provided safety data sheets, it is prudent to treat it with the caution afforded to other organic solvents.[2][3] Inhalation of vapors and direct contact with the skin and eyes are the primary routes of exposure.[4] Organic solvents can cause a range of health effects, from irritation and dermatitis to more severe systemic issues with prolonged or high-level exposure.[4]

PropertyValueSource
Chemical Formula C9H20[5][6]
Molecular Weight 128.26 g/mol [5][6]
Appearance Colorless, clear liquid[7]
Flash Point 28°C (82.4°F)[5]
Boiling Point 139.1°C (282.4°F)[5]
Flammability Highly flammable liquid and vapor[8]
Primary Hazards Flammability, potential for vapor accumulation, skin and eye irritation[7][8]

The Core of Protection: A Multi-Layered PPE Strategy

A risk-based approach is essential when selecting PPE for handling this compound. The level of protection must be commensurate with the scale of the operation and the potential for exposure.

Eye and Face Protection: The First Line of Defense

Vapors from flammable liquids can cause eye irritation, and splashes present a direct threat of chemical burns.[9]

  • Standard Operations: For routine tasks involving small quantities (e.g., pipetting, preparing solutions in a fume hood), safety glasses with side shields are the minimum requirement.

  • High-Risk Procedures: When transferring larger volumes, working with heated solutions, or in situations with a higher risk of splashing, a face shield worn over safety goggles is mandatory.[1][9] All eye and face protection must meet the standards set by OSHA in 29 CFR 1910.133 or the European Standard EN166.[8]

Hand Protection: Preventing Dermal Absorption

Direct skin contact with organic solvents can lead to irritation and dermatitis.[4] Some solvents can also be absorbed through the skin.[4]

  • Glove Selection: Chemical-resistant gloves are essential.[1] Given the nature of this compound as an alkane solvent, nitrile or neoprene gloves are generally suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves may be necessary. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Proper Technique: Never reuse disposable gloves. Inspect gloves for any signs of degradation or puncture before each use. Wash hands thoroughly after removing gloves.[10]

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coats: A flame-retardant lab coat should be worn at all times when handling this compound.[7] This provides a removable barrier in the event of a spill.

  • Chemical-Resistant Aprons: For tasks involving larger quantities where significant splashing is possible, a chemical-resistant apron worn over the lab coat offers an additional layer of protection.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. Shoes should be made of a non-porous material to prevent absorption in case of a spill.

Respiratory Protection: Guarding Against Inhalation Hazards

The primary route of exposure to this compound is through the inhalation of its vapors.[4]

  • Engineering Controls: The first and most effective line of defense is the use of engineering controls, such as a certified chemical fume hood, to keep vapor concentrations below permissible exposure limits.[4]

  • When Respirators are Required: Respiratory protection is necessary when engineering controls are not feasible, during emergency situations (e.g., a large spill), or when working in poorly ventilated areas. A NIOSH-approved respirator with organic vapor cartridges is the appropriate choice.[8] The specific type of respirator should be selected based on a formal risk assessment.

Visualizing the PPE Selection Process

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Operational Protocol start Start: Handling this compound task_assessment Assess Task: - Scale of Operation - Potential for Splash - Ventilation start->task_assessment spill_check Is there a risk of a large spill or work in a confined space? task_assessment->spill_check standard_ppe Standard PPE Protocol spill_check->standard_ppe No enhanced_ppe Enhanced PPE Protocol spill_check->enhanced_ppe Yes eye_protection Eye/Face Protection: - Safety Glasses (min) - Goggles/Face Shield (for splash risk) hand_protection Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile) body_protection Body Protection: - Flame-Retardant Lab Coat - Chemical Apron (optional) respiratory_protection Respiratory Protection: - NIOSH-approved respirator with organic vapor cartridges standard_ppe->eye_protection standard_ppe->hand_protection standard_ppe->body_protection end Proceed with Task standard_ppe->end enhanced_ppe->eye_protection enhanced_ppe->hand_protection enhanced_ppe->body_protection enhanced_ppe->respiratory_protection enhanced_ppe->end

Caption: PPE selection workflow for handling this compound.

Procedural Guidance: Safe Handling and Disposal

Adherence to established protocols is critical for minimizing risk. The following steps provide a framework for the safe handling and disposal of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Consult the Safety Data Sheet (SDS) before beginning any new procedure.[1]

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as determined by your risk assessment.

  • Execution:

    • Perform all manipulations of this compound within the fume hood.

    • Use grounding and bonding techniques when transferring large volumes to prevent the buildup of static electricity.[1][8]

    • Keep containers of this compound tightly closed when not in use.[7][8][10]

    • Avoid contact with heat, sparks, and open flames.[7][8]

  • Post-Procedure:

    • Properly label all solutions containing this compound.

    • Clean the work area thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands immediately after handling the chemical and removing PPE.[10]

Disposal Plan
  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste protocol.

  • Container Management: Store waste containers in a cool, well-ventilated area away from ignition sources.[7]

  • Final Disposal: Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[8][10]

Emergency Response: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response can significantly mitigate the consequences.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your EHS office.

    • For small spills within a fume hood, use an absorbent material (e.g., spill pads, vermiculite) to contain the liquid.[8] Place the contaminated absorbent in a sealed container for hazardous waste disposal.

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[10]

    • Skin Contact: Immediately remove all contaminated clothing.[10] Rinse the skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8] If eye irritation persists, seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.[7][8]

By integrating these principles and procedures into your daily laboratory operations, you can foster a robust safety culture and ensure the well-being of all personnel. This guide serves as a living document; always consult your institution's specific safety protocols and the most current SDS for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-Trimethylhexane
Reactant of Route 2
2,3,4-Trimethylhexane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.